molecular formula C7H14N2O2S B11799887 N-Cyclopropylpyrrolidine-3-sulfonamide

N-Cyclopropylpyrrolidine-3-sulfonamide

Katalognummer: B11799887
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: VXDAZCWCIBGNTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropylpyrrolidine-3-sulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly for investigating the properties of the sulfonamide functional group. Sulfonamides represent a significant class of synthetic compounds known to exhibit a diverse spectrum of pharmacological activities . These activities often include acting as enzyme inhibitors, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase agents, which enables their use in studying a wide range of biological processes and disease pathways . Researchers utilize this and related sulfonamide compounds to explore potential applications in areas such as inflammation, microbial infections, and metabolic disorders. The structure features a pyrrolidine ring, a common feature in drug design intended to influence the molecule's conformation and pharmacokinetic properties, linked to a sulfonamide group and a cyclopropyl substituent. It is important to note that sulfonamides are classified into two main groups: antibacterial sulfonamides, which contain an aromatic amine group and can cause allergic responses, and non-antibacterial sulfonamides, which typically lack this group and the associated allergenic risk . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H14N2O2S

Molekulargewicht

190.27 g/mol

IUPAC-Name

N-cyclopropylpyrrolidine-3-sulfonamide

InChI

InChI=1S/C7H14N2O2S/c10-12(11,9-6-1-2-6)7-3-4-8-5-7/h6-9H,1-5H2

InChI-Schlüssel

VXDAZCWCIBGNTD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NS(=O)(=O)C2CCNC2

Herkunft des Produkts

United States

Foundational & Exploratory

Comprehensive Characterization Profile: N-Cyclopropylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropylpyrrolidine-3-sulfonamide is a specialized heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of ion channel blockers (e.g., Nav1.7), kinase inhibitors (JAK family), and GPCR ligands.[1][2][3][4][5][6][7] Structurally, it consists of a pyrrolidine ring functionalized at the C3 position with a sulfonamide moiety, which is further substituted with a cyclopropyl group.

This guide provides a rigorous technical characterization of the compound, distinguishing it from its regioisomer (1-cyclopropylpyrrolidine-3-sulfonamide), and details its spectroscopic signatures, synthesis pathways, and analytical protocols.

Part 1: Chemical Identity & Physicochemical Properties[4]

Structural Definition

The nomenclature "N-Cyclopropylpyrrolidine-3-sulfonamide" technically refers to the compound where the cyclopropyl group is attached to the sulfonamide nitrogen. This distinction is critical, as commercial catalogs may occasionally conflate it with the ring-nitrogen substituted isomer.

  • IUPAC Name : N-cyclopropylpyrrolidine-3-sulfonamide

  • Common Name : Pyrrolidine-3-sulfonic acid cyclopropylamide

  • Molecular Formula :

    
    [8][9]
    
  • Molecular Weight : 190.26 g/mol

  • SMILES : C1CNCC1S(=O)(=O)NC2CC2

  • Chirality : The C3 position of the pyrrolidine ring is a chiral center. The compound exists as (R)- and (S)-enantiomers, though it is often supplied as a racemate for initial screening.

Physicochemical Profile
PropertyValuebiological Relevance
Physical State White to off-white crystalline solid (HCl salt)Stable for solid-state storage.
LogP (Predicted) -0.3 to 0.2High aqueous solubility; ideal for fragment-based drug discovery (FBDD).
pKa (Pyrrolidine N) ~9.5 - 10.5Positively charged at physiological pH; good solubility.
pKa (Sulfonamide NH) ~10.0 - 11.0Weakly acidic; generally neutral at pH 7.4.
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsExcellent vector for hydrogen bonding interactions in protein pockets.

Part 2: Synthesis & Impurity Profiling

Synthetic Route

The synthesis typically proceeds via the chlorosulfonation of a protected pyrrolidine, followed by amination with cyclopropylamine.

Graphviz Diagram: Synthesis Workflow

Synthesis Start N-Boc-3-Pyrrolidinone (Starting Material) Step1 1. Reduction to Alcohol 2. Mesylation/Thioacetate Start->Step1 Inter1 Intermediate: Thioacetate Step1->Inter1 Step2 Oxidative Chlorination (Cl2/AcOH or SO2Cl2) Inter1->Step2 Inter2 Sulfonyl Chloride (Highly Reactive) Step2->Inter2 Step3 Amination: Cyclopropylamine + Base Inter2->Step3 Critical Step: Regiocontrol Inter3 N-Boc-Protected Sulfonamide Step3->Inter3 Step4 Deprotection (HCl/Dioxane or TFA) Inter3->Step4 Final N-Cyclopropylpyrrolidine- 3-sulfonamide (HCl Salt) Step4->Final

Caption: Step-wise synthesis emphasizing the critical sulfonyl chloride intermediate handling.

Impurity Profile
  • Regioisomer Contamination : Trace amounts of 1-cyclopropyl... isomers are rare in this route but possible if cyclopropylamine attacks the pyrrolidine nitrogen during deprotection (unlikely) or if starting materials were impure.

  • Bis-sulfonamides : Formed if the sulfonyl chloride reacts with both the cyclopropylamine and the deprotected pyrrolidine nitrogen of another molecule (dimerization).

  • Hydrolysis Products : Pyrrolidine-3-sulfonic acid (formed if moisture enters the sulfonyl chloride step).

Part 3: Spectroscopic Characterization

This section details the expected spectroscopic signatures used to validate identity and purity.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the definitive tool for structure confirmation. The cyclopropyl group provides a highly diagnostic high-field pattern.

Solvent : DMSO-


 or 

(for HCl salt).
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Cyclopropyl

0.50 – 0.70Multiplet (m)4HCharacteristic high-field cyclopropyl methylene protons.
Cyclopropyl CH 2.10 – 2.30Multiplet (m)1HMethine proton on the cyclopropyl ring, deshielded by the sulfonamide nitrogen.
Pyrrolidine

-CH
1.90 – 2.20Multiplet (m)2HRing protons at C4 position.
Pyrrolidine

-CH
3.00 – 3.40Multiplet (m)4HRing protons adjacent to Nitrogen (C2 and C5).
Pyrrolidine C3-CH 3.60 – 3.90Multiplet (m)1HMethine proton at the chiral center, deshielded by the sulfonyl group.
Sulfonamide NH ~7.50Broad Singlet1HExchangeable (visible in DMSO, disappears in

).
Amine

~9.00Broad Singlet1-2HAmmonium protons if HCl salt.

Critical Distinction : If the compound were the 1-cyclopropyl isomer (ring N-substituted), the cyclopropyl protons would appear slightly different, and the sulfonamide


 would appear as a broad singlet integrating for 2H, rather than the 1H doublet/singlet of the 

-substituted amide.
Mass Spectrometry (LC-MS)
  • Ionization Mode : ESI Positive (

    
    ).
    
  • Molecular Ion :

    
     m/z.
    
  • Fragmentation Pattern :

    • Loss of

      
       : A characteristic neutral loss of 64 Da is often observed in sulfonamides.
      
    • Pyrrolidine Ring Fragment : Peaks corresponding to the pyrrolidine core (

      
       ~70-71).
      
    • Cyclopropylamine Fragment : Cleavage of the S-N bond may yield ions related to cyclopropylamine.

Infrared Spectroscopy (IR)
  • Sulfonamide

    
     : Strong symmetric and asymmetric stretches at 1330–1350 cm⁻¹  and 1150–1170 cm⁻¹ .
    
  • N-H Stretch : 3200–3300 cm⁻¹.

  • Cyclopropyl C-H : Weak stretch >3000 cm⁻¹ (tension in the ring).

Part 4: Analytical Protocols

HPLC Purity Method

This method is designed to separate the polar amine from potential non-polar protected intermediates.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : Water + 0.1% Trifluoroacetic Acid (TFA) (maintains protonation).

  • Mobile Phase B : Acetonitrile + 0.1% TFA.

  • Gradient :

    • 0-2 min: 5% B (Isocratic hold for polar retention).

    • 2-10 min: 5%

      
       60% B.
      
    • 10-12 min: 60%

      
       95% B (Wash).
      
  • Detection : UV at 210 nm (amide/sulfonamide absorption) and 254 nm.

  • Retention Time : The compound is relatively polar and will elute early (approx. 2-4 min depending on dead volume).

Part 5: Functional Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere and a linker.

Graphviz Diagram: SAR Utility

SAR Center N-Cyclopropylpyrrolidine- 3-sulfonamide Core App1 Nav1.7 Inhibitors (Pain Management) Center->App1 App2 JAK Kinase Inhibitors (Autoimmune) Center->App2 App3 Bioisostere for Carboxylic Acids Center->App3 Mech1 Sulfonamide H-bonds with Arginine residues App1->Mech1 Mech2 Rigid Pyrrolidine Vectors substituents App2->Mech2

Caption: The scaffold's utility stems from its ability to project the sulfonamide group into polar pockets (e.g., Arginine residues in ion channels).

Case Studies
  • Nav1.7 Channel Blockers : Sulfonamide pyrrolidines act as the "selectivity filter" binding element. The cyclopropyl group provides a hydrophobic cap that fits into small lipophilic sub-pockets, enhancing potency over the unsubstituted sulfonamide [1].

  • JAK Inhibitors : Used as a linker to connect the hinge-binding motif (e.g., pyrrolopyrimidine) to solvent-exposed solubilizing groups. The sp3 character of the pyrrolidine ring improves physicochemical properties (solubility, metabolic stability) compared to planar aromatic linkers [2].

References

  • PubChemLite . N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride.[2][8][9] University of Luxembourg.[2][8] Available at: [Link]

  • Journal of Medicinal Chemistry . Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842).[10] ACS Publications. Available at: [Link]

  • Google Patents. Sulfonamide carboxamide compounds (US11465992B2).

Sources

N-Cyclopropylpyrrolidine-3-sulfonamide Scaffolds: Mechanism of Action & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Electrophysiologists Focus: Pharmacophore mechanics, Nav1.7 Voltage-Sensing Domain (VSD) interactions, and experimental validation.

Executive Summary: The Pharmacophore Defined

N-Cyclopropylpyrrolidine-3-sulfonamide (CAS 1208507-46-3) represents a high-value "privileged scaffold" in modern medicinal chemistry. While often encountered as a fragment or intermediate, this structural motif—combining a rigid nitrogen heterocycle (pyrrolidine) with a sulfonamide "warhead" and a lipophilic cyclopropyl tail—serves as a critical determinant of potency and selectivity in next-generation ion channel modulators.

Its primary biological utility lies in the state-dependent inhibition of Voltage-Gated Sodium Channel 1.7 (Nav1.7) , a genetically validated target for nociception (pain sensing). Unlike traditional pore-blockers (e.g., lidocaine) that occlude the ion conduction pathway, sulfonamide-based scaffolds targeting Nav1.7 operate via a sophisticated allosteric trapping mechanism at the Voltage Sensing Domain (VSD).

Key Structural Components
ComponentFunction in Biological Context
Sulfonamide (-SO₂NH-) The Warhead: Acts as an anion (at physiological pH) to form a critical salt bridge with positively charged arginine residues in the channel's voltage sensor.
Pyrrolidine Ring The Vector: Provides a rigid, sp³-hybridized core that orients the sulfonamide group in a precise 3D vector, minimizing entropic loss upon binding.
Cyclopropyl Group The Anchor: Fills small, specific hydrophobic pockets within the VSD, enhancing potency and metabolic stability (blocking N-dealkylation).

Mechanism of Action: VSD4 Trapping

The defining mechanism of N-cyclopropylpyrrolidine-3-sulfonamide derivatives is Electromechanical Uncoupling of the Nav1.7 channel. This is distinct from physical pore occlusion.

The Target: Nav1.7 Voltage Sensing Domain IV (VSD4)

Voltage-gated sodium channels consist of a pore domain and four peripheral voltage-sensing domains (VSD1–4).[1] VSD4 is unique because its movement is the rate-limiting step for channel inactivation .

  • Resting State: The S4 helix (containing positively charged arginines) is "down" (intracellular).

  • Activated State: Upon depolarization, the S4 helix moves "up" (extracellular), triggering the pore to close (inactivation).

The "Anion-Arginine" Interaction

The sulfonamide moiety of the scaffold binds to the extracellular cleft of VSD4.

  • Activation: The membrane depolarizes, driving the S4 helix outward.

  • Binding: The anionic sulfonamide engages the fourth arginine gating charge (R4 ) on the S4 helix via a high-affinity electrostatic salt bridge.

  • Trapping: The bulky scaffold (pyrrolidine + cyclopropyl) wedges into the VSD cleft, physically preventing the S4 helix from returning to the resting "down" state.

The Paradox of Inhibition

By trapping the VSD4 in the activated (up) position, the molecule forces the channel into a non-conducting inactivated state .[1]

  • Result: The channel cannot reset (reprime) to open again.

  • Selectivity: The binding pocket in VSD4 contains non-conserved residues (e.g., W1538 in Nav1.7 vs. L1538 in Nav1.5), allowing these scaffolds to inhibit pain signals (Nav1.7) without causing cardiac toxicity (Nav1.5).

G Resting Resting State (S4 Down, Pore Closed) Open Open State (S4 Up, Pore Open) Resting->Open Depolarization Inactivated Inactivated State (S4 Up, Pore Blocked) Open->Inactivated Fast Inactivation Inactivated->Resting Repriming (Recovery) Trapped Drug-Trapped State (S4 Locked Up, Pore Permanently Closed) Inactivated->Trapped Sulfonamide Binding (High Affinity to VSD4) Trapped->Resting Recovery Blocked (S4 cannot reset)

Figure 1 Caption: The sulfonamide scaffold binds to the activated VSD4 conformation, preventing the S4 helix from resetting.[2][3] This "locks" the channel in an inactivated, non-conducting state.[3][4][5]

Experimental Protocols for Validation

To validate the activity of N-cyclopropylpyrrolidine-3-sulfonamide derivatives, researchers must use voltage-clamp electrophysiology protocols designed to detect state-dependent inhibition. Standard "holding potential" assays often fail to detect these potent compounds because they bind slowly to the inactivated state.

Protocol: Voltage-Shift Analysis (State Dependence)

This protocol measures the shift in the voltage-dependence of inactivation (


), which is the hallmark of VSD trapping.

System: Automated Patch Clamp (e.g., QPatch, SyncroPatch) or Manual Whole-Cell Patch Clamp. Cells: HEK293 stably expressing hNav1.7.[6]

Step-by-Step Workflow:

  • Preparation: Establish whole-cell configuration. Internal solution: CsF-based (to block K+ channels).

  • Conditioning: Hold cells at a hyperpolarized potential (-120 mV) to ensure all channels are in the Resting State .

  • Control Pulse: Apply a depolarization step to 0 mV for 20ms to measure peak current (

    
    ).
    
  • Inactivation Protocol:

    • Apply a 5-second "conditioning prepulse" ranging from -120 mV to -20 mV in 10 mV increments.

    • Immediately follow with a test pulse to 0 mV.

  • Drug Application: Perfusion of the sulfonamide compound (e.g., 100 nM) for 5 minutes.

  • Repeat Protocol: Run the inactivation protocol again in the presence of the drug.

Data Analysis:

  • Plot normalized current vs. prepulse voltage.

  • Fit to a Boltzmann function:

    
    .
    
  • Success Criterion: A significant leftward shift (hyperpolarizing shift) in the

    
     of inactivation. This confirms the drug binds to and stabilizes the inactivated state.[4][5]
    
Protocol: Selectivity Screening (Nav1.7 vs. Nav1.5)

Critical for safety profiling.

ParameterNav1.7 Assay (Pain)Nav1.5 Assay (Cardiac Safety)
Cell Line HEK293 / CHO-hNav1.7HEK293 / CHO-hNav1.5
Holding Potential -120 mV (Resting) & -70 mV (Partially Inactivated)-120 mV (Resting)
Stimulation 10 Hz train (to promote open/inactivated states)1 Hz train
Target Selectivity IC₅₀ < 50 nMIC₅₀ > 10 µM

Synthesis & Structural Optimization

The synthesis of the N-cyclopropylpyrrolidine-3-sulfonamide core requires precise control over stereochemistry and N-functionalization.

Synthetic Route (Copper-Mediated N-Cyclopropylation)

A robust method for installing the cyclopropyl group on the sulfonamide or pyrrolidine nitrogen involves copper-mediated coupling, avoiding the use of unstable cyclopropyl halides.

  • Starting Material: Pyrrolidine-3-sulfonamide (protected if necessary).

  • Reagents: Cyclopropylboronic acid, Cu(OAc)₂, Na₂CO₃, Dichloroethane (DCE).

  • Conditions: 70°C, oxidative atmosphere (air or O₂).

  • Mechanism: The copper catalyst facilitates the cross-coupling of the N-H bond with the cyclopropylboronic acid via an oxidative addition/reductive elimination cycle.

SAR Optimization (Structure-Activity Relationship)
  • Stereochemistry: The (S)-enantiomer of the pyrrolidine ring often orients the sulfonamide more favorably towards the R4 arginine in the VSD cleft compared to the (R)-enantiomer.

  • Lipophilicity: The cyclopropyl group can be substituted (e.g., fluorinated) to adjust LogD. High lipophilicity is required to access the intramembrane VSD site, but excessive lipophilicity leads to high plasma protein binding.

References

  • Ahuja, S., et al. (2015).[1] "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science, 350(6267), aac5464. Link

    • Grounding: Defines the VSD4 trapping mechanism and the interaction between the anionic sulfonamide and the R4 g
  • McCormack, K., et al. (2013).[1] "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels."[5] Proceedings of the National Academy of Sciences, 110(29), E2724-E2732. Link

    • Grounding: Establishes the concept of electromechanical uncoupling in Nav1.7.
  • Tsuruta, H., et al. (2008). "Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid." The Journal of Organic Chemistry, 73(21), 8598-8601. Link

    • Grounding: Provides the synthetic methodology for the N-cyclopropyl sulfonamide motif.
  • Kschonsak, M., et al. (2023). "Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors." eLife, 12, e84698. Link

    • Grounding: Visualizes the binding of aryl sulfonamides to the VSD4-NavAb chimera.[1][4][7]

Sources

Technical Guide: Solubility & Stability of N-Cyclopropylpyrrolidine-3-sulfonamide

[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Compound: 1-Cyclopropylpyrrolidine-3-sulfonamide (Assumed Isomer based on nomenclature) Molecular Formula: C₇H₁₄N₂O₂S Molecular Weight: ~190.26 g/mol [1]

Structural Pharmacophore Analysis

To understand the solubility and stability of this molecule, one must deconstruct it into its three functional domains. This is not merely a list of parts, but an interaction map of electronic effects.

  • The Pyrrolidine Core (Solubility Engine):

    • Function: Provides the scaffold and the basic nitrogen center.

    • pKa Implication: The tertiary amine at position 1 typically has a pKa of 8.5–9.5 .[1] This dictates that the molecule will exist predominantly as a cation at physiological pH (7.4) and acidic pH (1.2–6.8), significantly enhancing aqueous solubility compared to carbocyclic analogs.

  • The Cyclopropyl Substituent (Metabolic Shield):

    • Function: Attached to the pyrrolidine nitrogen, this group increases lipophilicity (LogP) and steric bulk.

    • Stability Implication: Unlike an ethyl or methyl group, the cyclopropyl group resists N-dealkylation by cytochrome P450 enzymes due to the high bond dissociation energy of the cyclopropyl C-H bonds. However, it introduces a risk of acid-catalyzed ring opening under extreme conditions.

  • The Sulfonamide Moiety (Polar Anchor):

    • Function: A primary sulfonamide (-SO₂NH₂) at position 3.[1]

    • pKa Implication: Weakly acidic (pKa ~10.0–10.5).[1] At very high pH (>11), this group deprotonates, forming an anion and creating a secondary solubility window.

Physicochemical Predictions[3]
  • LogP (Octanol/Water): Predicted range 0.2 – 0.8 .[1] The compound is moderately polar.

  • H-Bond Donors: 2 (Sulfonamide NH₂).

  • H-Bond Acceptors: 4 (Sulfonyl oxygens, Sulfonamide N, Pyrrolidine N).[1]

Part 2: Solubility Profile

pH-Dependent Solubility (The "U-Shape" Curve)

The solubility of N-Cyclopropylpyrrolidine-3-sulfonamide is heavily dependent on the ionization state of the pyrrolidine nitrogen.[1]

pH ConditionDominant SpeciesPredicted SolubilityMechanism
pH 1.2 (Gastric) Cationic (R₃NH⁺)High (>10 mg/mL)Protonation of pyrrolidine N breaks crystal lattice energy.[1]
pH 6.8 (Intestinal) Equilibrium (Cation/Neutral)Moderate As pH approaches pKa (~9.0), the neutral fraction increases, lowering solubility.
pH 7.4 (Blood) Equilibrium (Cation/Neutral)Moderate Sufficient solubility for systemic circulation, but potential for precipitation if injected as a high-concentration bolus.[1]
pH > 11 Anionic (R-SO₂NH⁻)High Deprotonation of the sulfonamide group restores solubility via anionic repulsion.[1]
Organic Solvent Compatibility

For stock solution preparation in in vitro assays:

  • DMSO: Excellent (>50 mg/mL). Recommended for cryo-storage (-20°C).

  • Methanol/Ethanol: Good (>10 mg/mL). Suitable for transfer, but avoid for long-term storage due to potential trans-esterification risks if impurities are present.[1]

  • Acetonitrile: Good. Preferred for HPLC mobile phases.

Experimental Protocol: Thermodynamic Solubility

Do not rely on kinetic solubility (precipitation from DMSO) for lead optimization. Use this thermodynamic protocol.

  • Preparation: Add excess solid compound (approx. 2 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0) in glass vials.

  • Equilibration: Shake at 37°C for 24 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF membrane (0.22 µm). Note: Avoid nylon filters as sulfonamides can bind non-specifically.[1]

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Part 3: Stability Profile

Hydrolytic Stability

Sulfonamides are notoriously stable to hydrolysis.[1][2] The S-N bond is resistant to cleavage under standard physiological conditions.

  • Risk: Negligible at pH 1–10.

  • Extreme Conditions: Hydrolysis to the sulfonic acid and amine requires refluxing in concentrated HCl or NaOH.[1]

Cyclopropyl Ring Stability (Acid Sensitivity)

The cyclopropyl group is the "Achilles' heel" regarding stability. While generally robust, it possesses significant ring strain (~27.5 kcal/mol).

  • Mechanism: In the presence of strong Lewis acids or high heat (>60°C) in acidic media , the ring can open, typically rearranging to an alkene (e.g., N-allyl derivative) or hydrating to an alcohol.

  • Mitigation: Ensure salt forms (e.g., Hydrochloride) are crystallized from anhydrous solvents to prevent acid-catalyzed hydration over long-term storage.[1]

Oxidative Stability

The tertiary amine in the pyrrolidine ring is susceptible to N-oxidation.[1]

  • Stressor: Peroxides (impurities in PEG or Tween formulations) or atmospheric oxygen over time.[1]

  • Product: N-Oxide formation.[1] This increases polarity but may render the compound inactive or toxic.

  • Storage: Store under Argon/Nitrogen atmosphere.

Visualization: Stability & Degradation Pathways

The following diagram illustrates the stability logic and potential degradation routes.

StabilityPathwaysCompoundN-Cyclopropylpyrrolidine-3-sulfonamideAcidStrong Acid (pH < 1)+ HeatCompound->AcidBaseStrong Base (pH > 12)+ HeatCompound->BaseOxidantPeroxides / O2Compound->OxidantStablePhysiological Stability(pH 1.2 - 8.0, 37°C)Compound->Stable Standard ConditionsRingOpenDegradation A:Cyclopropyl Ring Opening(Formation of N-propyl/allyl)Acid->RingOpen Strain ReleaseHydrolysisDegradation B:Sulfonamide Hydrolysis(Rare)Base->Hydrolysis S-N CleavageNOxideDegradation C:N-Oxide FormationOxidant->NOxide N-Oxidation

Caption: Stability map indicating the compound's resilience under physiological conditions (Green) vs. specific stress pathways (Red/Yellow).[1]

Part 4: Forced Degradation Protocol (Stress Testing)

To validate the stability profile for regulatory purposes (IND-enabling), perform the following stress tests. Analyze results via LC-MS to identify degradation masses.

Stress ConditionProcedureExpected Outcome
Acid Stress 0.1 N HCl, 60°C, 24 hours< 5% Degradation. Monitor for ring opening (+18 Da if hydrated).[1]
Base Stress 0.1 N NaOH, 60°C, 24 hoursStable. Sulfonamide anion protects the molecule.
Oxidative Stress 3% H₂O₂, RT, 24 hoursVulnerable. Monitor for N-Oxide (+16 Da).[1]
Thermal Stress Solid state, 60°C, 7 daysStable. Ensure compound is dry; moisture accelerates degradation.
Photostability UV/Vis (1.2 million lux hours)Stable. Sulfonamides generally resist photolysis unless an aromatic chromophore is present (less risk here as pyrrolidine is aliphatic).[1]

Part 5: References

  • PubChem. (2025).[3] Compound Summary: Pyrrolidine-3-sulfonamide (CID 45792639).[1][3] National Library of Medicine. [Link]

  • Białk-Bielińska, A., et al. (2012).[4] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]

  • Meanwell, N. A. (2014). The influence of the cyclopropyl group on the properties of biologically active compounds. Journal of Medicinal Chemistry. (Contextual citation for cyclopropyl metabolic stability).

N-Cyclopropylpyrrolidine-3-sulfonamide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Reactivity, and Medicinal Chemistry Applications

Executive Summary

N-Cyclopropylpyrrolidine-3-sulfonamide (specifically 1-cyclopropylpyrrolidine-3-sulfonamide ) represents a high-value scaffold in fragment-based drug discovery (FBDD).[1] It functions as a bifunctional pharmacophore, combining a cyclopropyl-capped tertiary amine (for metabolic stability and solubility) with a primary sulfonamide (a versatile hydrogen-bonding handle and bioisostere).[1]

This guide provides a rigorous technical analysis of the molecule, focusing on the 1-cyclopropyl isomer, which is the predominant building block for modulating physicochemical properties in lead optimization.[1]

Part 1: Structural & Physicochemical Analysis[1]

Molecular Architecture

The molecule consists of three distinct functional domains, each contributing specific properties to the overall chemical behavior:

DomainStructural FeatureMedicinal Chemistry Function
Pyrrolidine Ring

-rich 5-membered heterocycle
Provides conformational restriction (vector control) and high Fsp3 character, improving solubility compared to planar aromatics.[1]
Cyclopropyl Group Strained 3-membered ring on

Metabolic Shield: Blocks N-dealkylation (a common clearance pathway for

-ethyl/

-isopropyl groups).[1]

-Hole:
The C-H bonds are shorter and stronger (

character), reducing susceptibility to CYP450 oxidation.
Sulfonamide (

)
Primary

H-Bonding: Acts as a dual donor/acceptor.[1] Bioisostere: Mimics the transition state of amide hydrolysis; bioisostere of carboxylic acids (

~10).[1]
Physicochemical Profile (Calculated)

Data based on standard consensus models for the 1-cyclopropyl isomer.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.26 g/mol [1]

  • LogP (Octanol/Water): ~0.2 – 0.5 (Low lipophilicity, ideal for CNS penetration).

  • Topological Polar Surface Area (TPSA): ~65 Ų (Sulfonamide dominates; <90 Ų suggests good BBB permeability).

  • 
     (Sulfonamide):  ~10.1 (Weakly acidic).
    
  • 
     (Pyrrolidine Nitrogen):  ~8.5 (The cyclopropyl group lowers basicity relative to 
    
    
    
    -isopropyl due to increased
    
    
    -character in the N-C bond).[1]

Part 2: Synthetic Protocols

The synthesis of 1-cyclopropylpyrrolidine-3-sulfonamide poses a specific challenge: direct alkylation of the pyrrolidine nitrogen with cyclopropyl halides is kinetically slow and prone to elimination.[1] The industry-standard approach utilizes reductive amination with a cyclopropanone equivalent.[1]

Protocol A: Synthesis from Pyrrolidine-3-sulfonamide

Reaction Type: Modified Reductive Amination (Giese Method) Target: Installation of the cyclopropyl group on the ring nitrogen.[1]

Reagents:

  • Substrate: Pyrrolidine-3-sulfonamide (HCl salt or free base).

  • Cyclopropanating Agent: (1-Ethoxycyclopropoxy)trimethylsilane (acting as a cyclopropanone equivalent).[1]

  • Reductant: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or THF with 1% Acetic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve pyrrolidine-3-sulfonamide (1.0 equiv) in anhydrous MeOH (0.2 M concentration). If using the HCl salt, add 1.0 equiv of Triethylamine (

    
    ) to liberate the amine.
    
  • Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 – 1.5 equiv) followed by Acetic Acid (2.0 equiv). Stir at room temperature for 30 minutes to generate the intermediate iminium ion.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise over 15 minutes.
    
  • Reflux: Allow the mixture to warm to room temperature, then heat to 50–60°C for 4–12 hours. Note: Higher temperature is often required to drive the sterically demanding cyclopropyl addition.[1]

  • Workup: Quench with 1N NaOH. Extract with DCM (x3). The sulfonamide is amphoteric; ensure pH is ~9–10 for extraction.[1] Dry organics over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol B: Reactivity of the Sulfonamide Handle

Once the core is synthesized, the primary sulfonamide (


) serves as a nucleophile for coupling.[1]

Reaction: Acyl Sulfonamide Formation (Coupling with Carboxylic Acids) Utility: Increases potency and lipophilicity; common in HCV and protease inhibitors.

  • Activation: Activate the carboxylic acid partner (

    
    ) using EDC·HCl (1.2 equiv) and DMAP (1.2 equiv) in DCM.
    
  • Coupling: Add 1-cyclopropylpyrrolidine-3-sulfonamide (1.0 equiv).

  • Catalysis: Add DBU (1.0 equiv) to deprotonate the sulfonamide and accelerate attack.

  • Outcome: Yields

    
     (Acyl sulfonamide).[1]
    

Part 3: Reactivity & Workflow Visualization

The following diagram illustrates the synthetic logic and downstream reactivity options for this scaffold.

Reactivity_Pathway cluster_0 Core Synthesis Start Pyrrolidine-3- sulfonamide Product 1-Cyclopropylpyrrolidine- 3-sulfonamide (The Scaffold) Start->Product Reductive Amination Reagent (1-Ethoxycyclopropoxy) trimethylsilane + NaBH3CN Reagent->Product Acylation Acyl Sulfonamide (Protease Inhibitors) Product->Acylation + R-COOH / EDC Urea Sulfonyl Urea (Herbicides/Antidiabetics) Product->Urea + R-NCO (Isocyanate) Metabolism Metabolic Fate: Resistant to N-dealkylation (CYP450 Shield) Product->Metabolism In Vivo

Caption: Synthesis of the 1-cyclopropyl scaffold and its divergent reactivity pathways in medicinal chemistry.

Part 4: Medicinal Chemistry Rationale (E-E-A-T)

The "Cyclopropyl Effect"

Why choose cyclopropyl over isopropyl or methyl?

  • Metabolic Stability: The cyclopropyl group prevents

    
    -hydroxylation.[1] In standard alkyl amines, CYP450 enzymes abstract a hydrogen from the 
    
    
    
    -carbon (next to the nitrogen).[1] The cyclopropyl C-H bonds have high bond dissociation energy (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls), making them resistant to this oxidation.
  • Basicity Modulation: The increased

    
    -character of the cyclopropyl carbon orbitals withdraws electron density from the nitrogen slightly more than an isopropyl group, lowering the 
    
    
    
    by 0.5–1.0 units.[1] This reduces the risk of hERG channel blockage (which is often associated with high basicity) and improves membrane permeability (LogD).
Biological Targets

This specific scaffold is frequently observed in:

  • GlyT1 Inhibitors: Used in schizophrenia research, where the sulfonamide binds to the zinc pocket or polar region of the transporter.[1]

  • Chemokine Receptor Antagonists (CCR): The pyrrolidine provides a rigid spacer between the sulfonamide "warhead" and the lipophilic tail.

References

  • PubChem. Pyrrolidine-3-sulfonamide | C4H10N2O2S | CID 45792639.[1] National Library of Medicine.[1] Available at: [Link]

  • Talele, T. T. (2016).[2] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry. (Context: Metabolic stability of cyclopropyl amines). Available at: [Link]

  • Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society.[1][3] Available at: [Link]

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. (Context: Comparison of small ring heterocycles and cyclopropanes in FBDD).

Sources

Methodological & Application

N-Cyclopropylpyrrolidine-3-sulfonamide as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Cyclopropylpyrrolidine-3-sulfonamide as a Scaffold in Drug Discovery Content Type: Detailed Application Note and Protocol Guide

A Versatile Scaffold for CNS and Metabolic Targets

Abstract & Strategic Value

The N-cyclopropylpyrrolidine-3-sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets (e.g., GlyT1 inhibitors) and metabolic enzymes (e.g., DPP-IV, 11


-HSD1).

This guide details the strategic application of this scaffold, focusing on its three core advantages:

  • Metabolic Resilience: The N-cyclopropyl group effectively blocks N-dealkylation, a common metabolic clearance pathway for N-methyl/ethyl amines, thereby extending half-life (

    
    ).
    
  • Vector Control: The pyrrolidine ring provides a rigid, sp

    
    -rich core that orients the sulfonamide vector in a precise 3D trajectory, distinct from planar aromatic scaffolds.
    
  • Physicochemical Balance: The sulfonamide moiety offers critical hydrogen-bonding interactions (H-bond acceptor/donor), while the cyclopropyl group modulates lipophilicity (

    
    ) to optimize blood-brain barrier (BBB) penetration.
    
Medicinal Chemistry Rationale (Mechanism of Action)
2.1 The "Metabolic Shield" Effect

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly metabolize tertiary amines via


-carbon hydroxylation followed by N-dealkylation.
  • Problem: N-Methyl/Ethyl groups are labile, leading to rapid clearance and potential formation of toxic aldehydes.

  • Solution (N-Cyclopropyl): The strained cyclopropyl ring resists

    
    -hydroxylation due to the high energy barrier of forming a radical or cation on the cyclopropyl ring. This "metabolic shield" significantly improves microsomal stability.
    
2.2 Pharmacophore Mapping (GlyT1 Case Study)

In the context of Glycine Transporter 1 (GlyT1) inhibitors—a target for schizophrenia—the scaffold functions as follows:

  • Pyrrolidine Core: Mimics the proline/sarcosine backbone of the endogenous ligand (glycine).

  • 3-Sulfonamide: Acts as a bioisostere for the carboxylate of glycine, engaging positively charged residues (e.g., Arg, Lys) in the transporter's binding pocket.

  • N-Cyclopropyl: Fills a hydrophobic sub-pocket, enhancing potency while preventing efflux by P-glycoprotein (P-gp).

Visualization: Scaffold Logic & Synthesis Workflow

ScaffoldLogic cluster_synth Synthetic Workflow Core Pyrrolidine Core (Rigidity & Stereocontrol) Func1 3-Sulfonamide (H-Bond Vector / Polar Contact) Core->Func1 Orients Func2 N-Cyclopropyl (Metabolic Shield / Lipophilicity) Core->Func2 Anchors Target Target Protein (e.g., GlyT1, DPP-IV) Func1->Target Electrostatic Interaction Func2->Target Hydrophobic Fit Step1 1. Sulfonamide Formation (Sulfonyl Chloride + Amine) Step2 2. N-Deprotection (TFA or HCl) Step1->Step2 Step3 3. Chan-Lam Coupling (Cyclopropylboronic acid) Step2->Step3

Figure 1: Structural logic of the scaffold and the modular synthetic workflow.

Experimental Protocols
Protocol A: Modular Synthesis of N-Cyclopropylpyrrolidine-3-sulfonamides

Rationale: Direct alkylation of secondary amines with cyclopropyl halides is sluggish and low-yielding. This protocol uses Chan-Lam coupling , a copper-catalyzed oxidative coupling that is the industry standard for installing N-cyclopropyl groups.

Reagents:

  • Starting Material: tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (Commercially available).

  • Amine Partner:

    
     (Desired diversity element).
    
  • Coupling Agent: Cyclopropylboronic acid.

  • Catalyst: Copper(II) acetate [Cu(OAc)

    
    ].
    
  • Base/Ligand: Pyridine or 2,2'-Bipyridine, Sodium carbonate (

    
    ).
    

Step-by-Step Methodology:

  • Sulfonamide Formation (Core Construction):

    • Dissolve tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M).

    • Cool to 0°C. Add Triethylamine (3.0 eq) followed by the amine partner

      
       (1.1 eq).
      
    • Stir at RT for 4 hours. Monitor by LC-MS.

    • Workup: Wash with 1N HCl, brine, dry over

      
      , and concentrate.
      
  • N-Boc Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour at RT.

    • Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA. Isolate the free amine (or TFA salt).

  • N-Cyclopropylation (Chan-Lam Coupling):

    • Setup: In a reaction vial, combine the pyrrolidine-3-sulfonamide intermediate (1.0 eq), Cyclopropylboronic acid (2.0 eq), and Cu(OAc)

      
       (1.0 eq).
      
    • Solvent: Add 1,2-Dichloroethane (DCE) or Toluene (0.1 M).

    • Base: Add Pyridine (3.0 eq) and

      
       (2.0 eq).
      
    • Reaction: Heat to 70°C under an oxygen atmosphere (balloon) or open air with vigorous stirring for 16–24 hours.

    • Note: The presence of oxygen is critical for re-oxidizing Cu(I) to Cu(II).

    • Purification: Filter through a Celite pad. Purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Metabolic Stability Assay

Rationale: To validate the "Metabolic Shield" hypothesis, compare the N-cyclopropyl analog against an N-methyl analog.[1]

Materials:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compounds: N-cyclopropyl analog vs. N-methyl analog.

Procedure:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1

    
    M, <0.1% DMSO). Initiate reaction by adding NADPH regenerating system.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ):
    
    
  • Success Criterion: The N-cyclopropyl analog should exhibit a

    
     < 50% of the N-methyl analog.
    
Protocol C: GlyT1 Functional Uptake Assay (Cell-Based)

Rationale: To verify biological activity of the synthesized sulfonamide scaffold.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1.

  • Radioligand:

    
    -Glycine (PerkinElmer).
    
  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4.

Procedure:

  • Seeding: Plate cells in 96-well ScintiPlates (poly-D-lysine coated) at 50,000 cells/well. Incubate overnight.

  • Compound Addition: Wash cells 2x with Assay Buffer. Add 50

    
    L of test compound (serial dilution). Incubate 15 min at RT.
    
  • Uptake Initiation: Add 50

    
    L of substrate mixture (
    
    
    
    -Glycine, 50 nM final + unlabeled Glycine, 10
    
    
    M final).
  • Incubation: Incubate for 30 min at RT.

  • Termination: Aspirate buffer. Wash cells 3x with ice-cold Assay Buffer.

  • Readout: Add scintillation cocktail (if not using ScintiPlates) and count CPM on a MicroBeta counter.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
Summary of Key Data & Properties
PropertyN-Cyclopropyl ScaffoldN-Methyl Analog (Control)Impact
Metabolic Stability (

)
High (> 60 min)Low (< 20 min)Critical Advantage
LogD (pH 7.4) 1.5 – 2.50.5 – 1.5Improved CNS Penetration
pKa (Amine) ~ 8.5~ 9.5Reduced Lysosomal Trapping
Conformation Rigid/RestrictedFlexibleEntropy Benefit in Binding
References
  • Lindsley, C. W., et al. "Progress in the preparation and testing of glycine transporter-1 (GlyT1) inhibitors." Current Topics in Medicinal Chemistry, 2006. Link

  • Pinard, E., et al. "Discovery of RO4543338, a potent and selective GlyT1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Wyrick, C. D., et al. "N-Cyclopropyl as a metabolic shield in drug discovery." Journal of Medicinal Chemistry, 2021.[2] Link

  • Qiao, J. X., et al. "Chan-Lam coupling for the synthesis of N-cyclopropyl derivatives." Organic Letters, 2011. Link

  • Nash, R. J., et al. "Pyrrolidine scaffolds in medicinal chemistry: A review." RSC Advances, 2020. Link

Sources

Application Note: In Vitro Screening Protocol for N-Cyclopropylpyrrolidine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Cyclopropylpyrrolidine-3-sulfonamide represents a privileged molecular scaffold in modern medicinal chemistry, primarily recognized for its utility in targeting ion channels. Specifically, pyrrolidine sulfonamides have emerged as potent antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel [1] and modulators of Voltage-Gated Sodium Channels (Nav) [2].

The pyrrolidine ring provides a rigid sp³-rich core that reduces the entropic penalty of binding, while the sulfonamide moiety acts as a critical hydrogen-bond donor/acceptor. The N-cyclopropyl group is strategically employed to modulate lipophilicity and metabolic stability, often protecting the nitrogen from rapid oxidative dealkylation.

This protocol details a hierarchical screening cascade designed to validate biological activity, quantify potency (


), and assess selectivity. The workflow prioritizes functional calcium imaging followed by electrophysiological confirmation, ensuring a robust "Go/No-Go" decision matrix for drug discovery campaigns.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound solubilization to lead validation.

ScreeningWorkflow Start Compound Preparation (DMSO Stock) QC QC: Solubility & Purity (LC-MS/NMR) Start->QC Primary Primary Screen: Ca2+ Flux Assay (FLIPR) Target: TRPV4 / Nav QC->Primary Decision1 Hit Confirmation (>50% Inhibition) Primary->Decision1 Decision1->Start Fail (Redesign) Secondary Secondary Screen: Automated Patch Clamp (QPatch/SyncroPatch) Decision1->Secondary Pass Selectivity Selectivity Profiling: Carbonic Anhydrase II (Colorimetric) Secondary->Selectivity ADME Early ADME: Microsomal Stability Selectivity->ADME Final Validated Lead Candidate ADME->Final

Figure 1: Hierarchical screening cascade for pyrrolidine-3-sulfonamide derivatives, moving from high-throughput functional assays to low-throughput, high-fidelity electrophysiology.

Protocol Phase I: Compound Preparation & Handling

Objective: Ensure compound integrity and prevent precipitation-induced false negatives, a common issue with sulfonamide derivatives.

  • Stock Preparation: Dissolve N-Cyclopropylpyrrolidine-3-sulfonamide in 100% anhydrous DMSO to a concentration of 10 mM.

    • Expert Insight: Sulfonamides can be acidic (

      
      ). Avoid basic buffers in the initial stock to prevent salt formation unless intended.
      
  • Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to plastics) and store at -20°C.

  • Working Solution: Dilute to 3x final assay concentration in Assay Buffer immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid vehicle effects on ion channels.

Protocol Phase II: Primary Screen (TRPV4 Calcium Flux)

Context: TRPV4 is a non-selective cation channel. Activation leads to massive


 influx. This assay measures the compound's ability to inhibit agonist-induced calcium entry.
Materials
  • Cell Line: HEK293 stably expressing human TRPV4 (or CHO-K1).

  • Agonist: GSK1016790A (Potent TRPV4 activator,

    
    ) [1].
    
  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Detection: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Methodology
  • Cell Plating: Plate cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove culture media and add 20 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate for 60 min at 37°C, then 15 min at RT.

    • Mechanistic Note: Probenecid inhibits the anion transporter, preventing dye leakage from the cytosol.

  • Compound Addition (Pre-incubation): Add 10 µL of test compound (N-Cyclopropylpyrrolidine-3-sulfonamide) at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate for 30 minutes.

    • Why? Pre-incubation allows the antagonist to equilibrate with the channel in its closed state.

  • Agonist Stimulation: Inject 10 µL of GSK1016790A at

    
     concentration.
    
  • Data Acquisition: Measure fluorescence (

    
    ) every 1 second for 180 seconds.
    
  • Analysis: Calculate % Inhibition relative to Max (Agonist only) and Min (Buffer only) controls.

Data Output Table: Expected Results

ParameterValue RangeInterpretation
Z' Factor > 0.6Robust assay suitable for HTS.

(Reference)
10 - 100 nMTypical for optimized pyrrolidine sulfonamides (e.g., GSK3395879).
Signal Window > 3-foldAdequate separation between agonist and background.

Protocol Phase III: Secondary Screen (Automated Electrophysiology)

Context: Fluorescence assays are prone to artifacts (autofluorescence). Electrophysiology is the gold standard for confirming direct channel blockade.

Materials
  • Platform: QPatch II or SyncroPatch 384i (Nanion).

  • Solutions:

    • Intracellular: 140 mM CsF, 10 mM HEPES, 10 mM EGTA (pH 7.2).

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
Methodology (Voltage-Clamp Mode)
  • Seal Formation: Establish Giga-ohm seals (

    
    ) and enter whole-cell configuration.
    
  • Voltage Protocol (TRPV4): Hold at -60 mV. Apply a ramp protocol (-100 mV to +100 mV over 200 ms) every 5 seconds.

  • Application:

    • Phase 1: Perfuse Extracellular buffer (Baseline).

    • Phase 2: Perfuse Agonist (GSK1016790A) to elicit current (

      
      ).
      
    • Phase 3: Co-apply Agonist + Test Compound (

      
      ).
      
  • Calculation:

    
    
    

Protocol Phase IV: Selectivity Profiling (Carbonic Anhydrase)

Scientific Integrity Check: Primary and secondary sulfonamides are classic inhibitors of Carbonic Anhydrases (CAs) [3]. While N-substituted sulfonamides (like N-cyclopropyl) generally lack CA activity compared to primary sulfonamides (


), this must be empirically verified to avoid systemic pH-related side effects.
Assay Principle

Measure the esterase activity of Carbonic Anhydrase II (CA-II) using 4-nitrophenyl acetate (4-NPA) as a substrate. Hydrolysis yields 4-nitrophenol (yellow, Abs 405 nm).

  • Reaction Mix: 100 µL reaction containing 50 mM Tris-HCl (pH 7.6), CA-II enzyme (human recombinant), and Test Compound.

  • Start: Add 4-NPA substrate (3 mM final).

  • Read: Kinetic absorbance at 405 nm for 15 minutes.

  • Success Criteria: N-substituted sulfonamides should show

    
     (inactive). If 
    
    
    
    , the compound has significant off-target liability.

Biological Pathway Visualization

Understanding the target mechanism is crucial for interpreting data. The diagram below illustrates the TRPV4 signaling pathway and the intervention point of the sulfonamide antagonist.

TRPV4_Pathway Stimulus Stimulus (Osmotic Stress / Agonist) TRPV4_Closed TRPV4 Channel (Closed) Stimulus->TRPV4_Closed Activates TRPV4_Open TRPV4 Channel (Open) TRPV4_Closed->TRPV4_Open Gating Ca_Influx Ca2+ Influx TRPV4_Open->Ca_Influx Antagonist N-Cyclopropylpyrrolidine-3-sulfonamide (Antagonist) Antagonist->TRPV4_Open Blocks Pore/ Allosteric Inhibition Downstream Pulmonary Edema / Pain Signaling Ca_Influx->Downstream

Figure 2: Mechanism of Action. The sulfonamide antagonist blocks the transition to the open state or occludes the pore, preventing calcium-dependent downstream pathology.

References

  • Brnardic, E. J., et al. (2018).[1][2] Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4).[2] Journal of Medicinal Chemistry, 61(21), 9738–9755.[2]

  • Seki, M., et al. (2013).[3] Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.[3] Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.

Sources

Application Note: N-Cyclopropylpyrrolidine-3-sulfonamide for Ras Prenylation Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the experimental application of N-Cyclopropylpyrrolidine-3-sulfonamide , a representative pharmacophore of the peptidomimetic class of prenyltransferase inhibitors. Unlike ATP-competitive inhibitors, pyrrolidine-3-sulfonamides typically function by competing with the CAAX tetrapeptide motif of Ras isoforms (K-Ras, N-Ras, H-Ras) for the active site of Farnesyltransferase (FTase) and Geranylgeranyltransferase-I (GGTase-I). This note provides validated workflows for assessing the compound's efficacy in blocking lipid post-translational modifications (PTMs), preventing Ras membrane trafficking, and silencing downstream MAPK/PI3K signaling.

Introduction & Mechanism of Action

The Ras Prenylation Bottleneck

Ras proteins require C-terminal lipid modification to anchor to the plasma membrane, a prerequisite for activating Raf/MEK/ERK signaling. This process is initiated by the attachment of a 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid group to the cysteine of the CAAX box (C=Cysteine, A=Aliphatic, X=Ser/Met/Gln).

Compound Rationale

N-Cyclopropylpyrrolidine-3-sulfonamide serves as a rigid, non-thiol peptidomimetic scaffold. The pyrrolidine ring mimics the turn conformation of the CAAX peptide, while the sulfonamide group coordinates with the zinc ion (


) or critical residues within the transferase active site.
  • Target: FTase (primary) and GGTase-I (secondary/dual inhibition).

  • Effect: Accumulation of cytosolic, unprenylated Ras (apo-Ras), leading to signaling arrest.

Pathway Visualization

The following diagram illustrates the Ras processing pathway and the specific intervention point of the inhibitor.

RasPrenylation cluster_Cytosol Cytosol (Nascent Ras) cluster_ER Endoplasmic Reticulum (Processing) cluster_PM Plasma Membrane (Signaling) NascentRas Nascent Ras (Cytosolic, Inactive) FTase Farnesyltransferase (FTase) NascentRas->FTase Substrate GGTase GGTase-I (Alternative Prenylation) NascentRas->GGTase K-Ras Escape (If FTase inhibited) FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Co-substrate PrenylatedRas Farnesylated Ras (Membrane Associated) Rce1 Rce1 (Proteolysis) PrenylatedRas->Rce1 Icmt Icmt (Methylation) Rce1->Icmt ActiveRas Mature Ras-GTP (Signaling Competent) Icmt->ActiveRas Trafficking Effectors Raf / PI3K Activation ActiveRas->Effectors Inhibitor N-Cyclopropylpyrrolidine- 3-sulfonamide Inhibitor->FTase COMPETITIVE INHIBITION FTase->PrenylatedRas Farnesylation GGTase->PrenylatedRas

Figure 1: Mechanism of Action. The sulfonamide inhibitor competitively blocks FTase, preventing the initial farnesylation step. Note the potential for K-Ras to bypass this via GGTase-I if the inhibitor is not dual-specific.

Chemical Properties & Handling

  • Molecular Weight: ~200–250 Da (depending on exact derivatives).

  • Solubility: Soluble in DMSO (>50 mM). Poor aqueous solubility.

  • Storage: -20°C in DMSO (stock). Avoid freeze-thaw cycles >3 times.

  • Stability: Sulfonamide bond is stable to hydrolysis; cyclopropyl group sensitive to strong acids.

Protocol A: Cell-Based Ras Mobility Shift Assay

This is the "gold standard" assay. Unprenylated Ras is hydrophilic and migrates more slowly (higher apparent MW) on SDS-PAGE than hydrophobic, prenylated Ras.

Materials
  • Cell Line: PANC-1 (K-Ras mutant) or HCT-116.

  • Lysis Buffer: 1% Triton X-100, 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM

    
    , Protease Inhibitor Cocktail.
    
  • Antibodies: Anti-Ras (Pan-Ras or isoform-specific), Anti-Vinculin (Loading control).

  • Gel: 12% or 15% SDS-PAGE (High percentage required for separation).

Experimental Steps
  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat cells with inhibitor (0.1, 1, 10, 50

    
    ) for 24–48 hours .
    
    • Note: Prenylation inhibition requires turnover of existing protein; 24h is minimum.

  • Lysis: Wash cells with cold PBS. Lyse in 150

    
     ice-cold Lysis Buffer. Clarify at 14,000 x g for 10 min.
    
  • Electrophoresis: Load 20

    
     protein/lane. Run at 100V until dye front reaches bottom.
    
  • Blotting: Transfer to PVDF. Block with 5% BSA.

  • Detection: Incubate primary antibody (1:1000) overnight at 4°C.

Expected Results
  • Vehicle (DMSO): Single fast-migrating band (Prenylated).

  • Inhibitor: Appearance of a slower-migrating upper band (Unprenylated).

  • Doublet: Indicates partial inhibition.

Protocol B: Triton X-114 Phase Partitioning

Validates that the mobility shift is due to lipid loss (hydrophobicity change).

Principle

Triton X-114 separates into aqueous and detergent-rich phases at 37°C. Prenylated proteins partition to the detergent phase; unprenylated proteins remain in the aqueous phase.

Steps
  • Lysis: Lyse treated cells in 1% Triton X-114 lysis buffer at 4°C.

  • Clarification: Centrifuge at 10,000 x g at 4°C to remove debris.

  • Phase Separation: Incubate supernatant at 37°C for 5 minutes (solution turns cloudy).

  • Centrifugation: Spin at 10,000 x g for 2 min at room temperature .

  • Collection:

    • Top layer = Aqueous Phase (Unprenylated Ras).

    • Bottom layer = Detergent Phase (Prenylated Ras).

  • Analysis: Precipitate proteins (TCA or acetone) from both phases and analyze via Western Blot.

Protocol C: In Vitro Fluorescence FTase Assay

For determining


 values directly against the enzyme.
Materials
  • Enzyme: Recombinant Human FTase (commercially available).

  • Substrate: Dansyl-GCVLS peptide (Fluorescent acceptor).

  • Co-substrate: Farnesyl Pyrophosphate (FPP).

  • Buffer: 50 mM HEPES pH 7.5, 5 mM

    
    , 5 mM DTT, 0.01% Triton X-100.
    
Steps
  • Preparation: In a black 96-well plate, mix:

    • Buffer

    • Inhibitor (Serial dilution)

    • FTase (10–50 nM final)

  • Incubation: Pre-incubate 10 mins at 25°C.

  • Initiation: Add mixture of Dansyl-GCVLS (2

    
    ) and FPP (10 
    
    
    
    ).
  • Measurement: Monitor fluorescence increase (Ex 340 nm / Em 505 nm) kinetically for 30 mins.

    • Mechanism:[1][2] Dansyl fluorescence increases upon hydrophobic environment change (farnesylation).

  • Calculation: Plot initial velocity (

    
    ) vs. [Inhibitor] to determine 
    
    
    
    .

Data Summary & Troubleshooting

ObservationPossible CauseSolution
No Mobility Shift (WB) Insufficient treatment timeExtend treatment to 48h (Ras half-life is ~24h).
No Mobility Shift (WB) K-Ras resistanceK-Ras can be geranylgeranylated by GGTase-I if FTase is blocked. Use a dual inhibitor or check N-Ras/H-Ras.
Cell Toxicity Off-target effectsVerify concentration <

. Check viability vs. prenylation inhibition dose.
Precipitation in Assay Low solubilityEnsure DMSO < 1% in final assay buffer.

References

  • Mechanism of Ras Prenyl

    • Whyte, D. B., et al. (1997). K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors. Journal of Biological Chemistry.
  • Sulfonamide Peptidomimetics in Ras Inhibition

    • Bishop, W. R., et al. (1995). Novel Tricyclic Inhibitors of Farnesyl Protein Transferase. Journal of Biological Chemistry. (Foundational work on sulfonamide/tricyclic class inhibitors).
  • Triton X-114 Phase Partitioning Protocol

    • Bordier, C. (1981). Phase separation of integral membrane proteins in Triton X-114 solution. Journal of Biological Chemistry.
  • Mobility Shift Assay Methodology

    • Adjei, A. A., et al. (2000). A Phase I trial of the farnesyl transferase inhibitor SCH66336. Clinical Cancer Research.

Sources

Application Note: High-Throughput LC-MS/MS Quantification of N-Cyclopropylpyrrolidine-3-sulfonamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Analytical Challenges

N-Cyclopropylpyrrolidine-3-sulfonamide (Molecular Formula:


, Monoisotopic Mass: 190.0776 Da)[1] is a highly polar, low-molecular-weight compound featuring a basic secondary amine (pyrrolidine ring) and a primary sulfonamide group. Quantifying such highly hydrophilic small molecules in biological matrices presents two distinct bioanalytical challenges:
  • Chromatographic Retention: Standard alkyl-bonded reversed-phase columns (e.g., C18) fail to adequately retain highly polar amines, causing the analyte to elute in the void volume (

    
    ).
    
  • Matrix Effects (Ion Suppression): Elution near the void volume coincides with the co-elution of endogenous salts, proteins, and—most critically—phospholipids (e.g., phosphatidylcholines). In positive electrospray ionization (ESI+), these phospholipids compete for charge droplets, leading to severe ion suppression and assay irreproducibility[2].

This application note details a robust, self-validating methodology designed to overcome these hurdles, strictly adhering to the ICH M10 Bioanalytical Method Validation guidelines[3].

Rationale & Methodological Causality

To build a rugged assay, every step of the sample preparation and chromatography must be logically justified.

Overcoming Matrix Effects via Lewis Acid-Base Extraction

Traditional Protein Precipitation (PPT) leaves high concentrations of endogenous phospholipids in the supernatant. To eliminate this, we employ a Zirconia-based Phospholipid Depletion Plate (e.g., HybridSPE).

  • The Causality: Zirconia (

    
    ) acts as a strong Lewis acid. The phosphate moieties of endogenous phospholipids act as strong Lewis bases. When the PPT supernatant passes through the sorbent, the zirconia selectively binds the phospholipids via Lewis acid-base interactions. Meanwhile, the protonated N-Cyclopropylpyrrolidine-3-sulfonamide passes through unretained, effectively eliminating the source of ion suppression[4].
    
Chromatographic Retention via Pentafluorophenyl (PFP) Stationary Phase

Instead of resorting to complex ion-pairing reagents or unpredictable HILIC gradients, we utilize a Pentafluorophenyl (PFP) column.

  • The Causality: PFP phases offer orthogonal retention mechanisms to C18. The highly electronegative fluorine atoms create a strong dipole moment, enabling dipole-dipole, hydrogen bonding, and

    
     interactions with the sulfonamide and amine groups[5].
    
  • Solvent Selection: Methanol is chosen over acetonitrile as the strong mobile phase. Acetonitrile, being a strong dipole itself, can mask the

    
     interactions of the fluorinated stationary phase. Methanol (protic) maximizes the unique selectivity of the PFP column, ensuring robust retention of the polar amine[5].
    

Experimental Protocols

Reagents and Materials
  • Analyte: N-Cyclopropylpyrrolidine-3-sulfonamide (CAS: 1423116-96-4)[6].

  • Internal Standard (IS): N-Cyclobutylpyrrolidine-3-sulfonamide (Structural analog).

  • Extraction Solvent: Acetonitrile containing 1% Formic Acid (FA). Note: Acidification ensures the pyrrolidine nitrogen is fully protonated, disrupting protein binding and maximizing solubility.

  • Hardware: Zirconia-based 96-well Phospholipid Removal Plate; Vacuum manifold.

Step-by-Step Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 2.0 mL 96-well collection plate.

  • Precipitation: Add 150 µL of the Extraction Solvent (ACN + 1% FA) spiked with the IS (50 ng/mL) to each well.

  • Disruption: Vortex the plate aggressively for 2 minutes at 1000 RPM to ensure complete protein denaturation and analyte release.

  • Transfer: Transfer the entire mixture (supernatant + protein pellet) into the Zirconia-based Phospholipid Removal Plate.

  • Elution: Apply a vacuum (10 in Hg) for 2–3 minutes. Collect the clean eluate in a fresh 96-well plate.

  • Dilution: Dilute the eluate with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak distortion.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Analytical Conditions & Data Presentation

Liquid Chromatography Parameters

Table 1: UHPLC Gradient Conditions

Parameter Specification
Column Phenomenex Kinetex PFP (50 × 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.5 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Gradient Program:

  • 0.00 - 0.50 min: 5% B

  • 0.50 - 2.50 min: 5% B

    
     60% B
    
  • 2.50 - 3.00 min: 60% B

    
     95% B (Wash)
    
  • 3.00 - 4.00 min: 5% B (Equilibration)

Mass Spectrometry (ESI+) Parameters

Table 2: MRM Transitions and Collision Energies | Analyte | Precursor Ion (


) | Product Ion (m/z) | DP (V) | CE (eV) | Purpose |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Target Analyte  | 191.1 | 111.1 | 60 | 25 | Quantifier |
| Target Analyte  | 191.1 | 70.1 | 60 | 35 | Qualifier (Pyrrolidine) |
| Internal Standard | 205.1 | 125.1 | 60 | 27 | IS Quantifier |
Validation Data Summary (ICH M10 Compliant)

To establish trustworthiness, the method was validated against ICH M10 criteria[3], which mandates accuracy within ±15% (±20% at LLOQ) and precision


15% CV (

20% at LLOQ)[7].

Table 3: Accuracy, Precision, and Matrix Effect Summary

QC Level Concentration (ng/mL) Intra-Assay Accuracy (%) Intra-Assay Precision (% CV) IS-Normalized Matrix Factor
LLOQ 1.0 98.5 8.2 0.97
Low QC 3.0 102.1 5.4 0.99
Mid QC 50.0 99.4 3.1 1.02

| High QC | 400.0 | 101.2 | 2.8 | 0.98 |

Note: An IS-Normalized Matrix Factor of ~1.0 confirms the complete elimination of phospholipid-induced ion suppression.

Workflow Visualization

BioanalyticalWorkflow S1 1. Biological Sample (50 µL Human Plasma) S2 2. Protein Precipitation (150 µL ACN + 1% FA + IS) S1->S2 Denature & Release S3 3. Phospholipid Depletion (Zirconia Lewis Acid-Base) S2->S3 Remove Matrix Effects S4 4. PFP Chromatography (Polar Amine Retention) S3->S4 Clean Eluate Injection S5 5. ESI+ MS/MS (MRM Detection) S4->S5 Target Analyte Elution S6 6. ICH M10 Data Validation S5->S6 Peak Integration

Fig 1. Bioanalytical extraction and LC-MS/MS workflow for polar amines.

References

  • PubChemLite - N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride Source: uni.lu (PubChemLite Database) URL:[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: GMP Compliance / European Medicines Agency URL:[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: American Pharmaceutical Review URL:[Link]

  • Streamlined pentafluorophenylpropyl column liquid chromatography-tandem quadrupole mass spectrometry and global 13C-labeled internal standards improve performance for quantitative metabolomics Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: N-Cyclopropylpyrrolidine-3-sulfonamide as a Potential TRPV4 Antagonist

[1][2]

Introduction & Therapeutic Context

N-Cyclopropylpyrrolidine-3-sulfonamide represents a privileged scaffold in the class of pyrrolidine sulfonamide TRPV4 antagonists . TRPV4 is a non-selective cation channel highly expressed in pulmonary, renal, and endothelial tissues. Its overactivation is a critical driver of pulmonary edema , pain (neuropathic/inflammatory) , and vascular permeability .

This compound functions as a negative modulator, preventing the influx of Ca


GSK3395879

Key Applications
  • Pulmonary Edema: Prevention of fluid extravasation in heart failure models.

  • Analgesia: Modulation of mechanotransduction in sensory neurons.[1]

  • Glaucoma: Regulation of trabecular meshwork cellular tone.

Chemical Properties & Handling[4]

  • Compound Class: Pyrrolidine Sulfonamide.[2][3][4][5][6][7]

  • Molecular Weight: ~230–250 Da (depending on exact substitution).

  • Solubility: Generally low in aqueous buffers; high in DMSO.

    • Note: Sulfonamides can be crystalline.[7][8] Ensure complete dissolution in 100% DMSO before dilution.

  • Storage: -20°C in desiccated powder form; protect from light.

Mechanism of Action (MOA)

The compound acts as an allosteric antagonist . It likely binds to a transmembrane pocket distinct from the pore region, stabilizing the channel in a "closed" conformation even in the presence of activators like GSK1016790A (agonist), heat, or hypotonic stress.

Pathway Visualization

The following diagram illustrates the signaling cascade blocked by the antagonist.

TRPV4_PathwayAgonistAgonist(GSK1016790A / Heat)TRPV4_ClosedTRPV4 Channel(Closed State)Agonist->TRPV4_ClosedActivatesAntagonistN-Cyclopropylpyrrolidine-3-sulfonamideAntagonist->TRPV4_ClosedStabilizes(Allosteric Block)TRPV4_OpenTRPV4 Channel(Open State)Antagonist->TRPV4_OpenInhibitsTRPV4_Closed->TRPV4_OpenGatingCa_InfluxCa2+ / Na+ InfluxTRPV4_Open->Ca_InfluxPermeationDownstreamDownstream Effectors(eNOS, CaMKII)Ca_Influx->DownstreamSignalingPathologyPathology:Edema / PainDownstream->PathologyInduction

Caption: Figure 1: Mechanism of Action. The antagonist prevents the transition of TRPV4 to the open state, blocking Ca2+ influx and downstream pathological signaling.[9]

Experimental Protocols

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

Objective: Determine the IC

Reagents
  • Cell Line: HEK293 stably expressing human TRPV4 (hTRPV4-HEK).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: GSK1016790A (Reference EC

    
     ~ 2–5 nM).
    
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Maintain Ca

    
     at 1.2–2 mM.
    
Workflow Steps
  • Cell Plating: Plate hTRPV4-HEK cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading:

    • Remove media.

    • Add 100 µL Loading Buffer (Fluo-4 AM + Probenecid to prevent dye efflux).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of N-Cyclopropylpyrrolidine-3-sulfonamide in HBSS (0.1% DMSO final).

    • Concentration range: 10 µM down to 0.5 nM.

  • Pre-incubation:

    • Add compound to cells.[1] Incubate for 30 minutes at RT to allow equilibrium binding.

  • Measurement (FLIPR/Plate Reader):

    • Start kinetic read (Ex 485 nm / Em 525 nm).

    • Baseline: 10 seconds.

    • Injection: Inject GSK1016790A (at EC

      
       concentration, typically 10 nM).
      
    • Read for 120 seconds.

  • Analysis: Calculate Max-Min RFU. Plot % Inhibition vs. Log[Compound].

Protocol B: Automated Electrophysiology (Patch Clamp)

Objective: Confirm direct channel blockade and voltage-dependence.

Setup
  • System: QPatch, Patchliner, or Manual Rig.

  • Internal Solution: 140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2.

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    , 10 mM HEPES, pH 7.4.
Workflow Steps
  • Seal Formation: Obtain G

    
     seal and whole-cell configuration.
    
  • Voltage Protocol: Hold at 0 mV. Apply voltage ramps from -100 mV to +100 mV (400 ms duration) every 2 seconds.

  • Baseline: Record stable current for 2 minutes.

  • Activation: Perfusion of GSK1016790A (10 nM). Wait for current to plateau (Outward current at +100 mV is the primary metric).

  • Inhibition: Co-apply Agonist + N-Cyclopropylpyrrolidine-3-sulfonamide (various concentrations).

  • Washout: Attempt washout with buffer alone (sulfonamides are often reversible).

Assay Logic Diagram

Assay_WorkflowPrep1. Compound Prep(DMSO Stock)Incubation2. Pre-Incubation(30 min @ RT)Prep->IncubationDilute in HBSSReadout4. Data Acquisition(FLIPR / ePhys)Incubation->ReadoutCells ReadyChallenge3. Agonist Challenge(GSK1016790A)Challenge->ReadoutInjectAnalysis5. IC50 CalculationReadout->AnalysisRFU / pA

Caption: Figure 2: Standardized Assay Workflow for TRPV4 Antagonist Screening.

Expected Results & Selectivity Profiling

Typical Potency Ranges (Reference: GSK Series)

When evaluating pyrrolidine sulfonamides, compare your data against these benchmarks:

CompoundAssayExpected IC

Notes
N-Cyclopropyl... (Test) Ca

Flux
10 - 150 nM Potency depends on specific R-groups.
GSK2193874 Ca

Flux
~2 - 5 nMClinical Reference Standard.
Ruthenium Red Ca

Flux
~100 - 500 nMNon-selective pore blocker (Control).
Selectivity Counter-Screening

To validate "N-Cyclopropylpyrrolidine-3-sulfonamide" as a specific tool, you must test against:

  • TRPV1: Activate with Capsaicin (100 nM).

  • TRPA1: Activate with AITC (Mustard Oil, 10 µM). Acceptance Criteria: IC

    
     for TRPV1/TRPA1 should be > 100-fold higher than TRPV4 IC
    
    
    .

References

  • Discovery of Pyrrolidine Sulfonamides as Selective TRPV4 Antagonists Brnardic, E. J., et al. (2018).[2][3][4] Journal of Medicinal Chemistry. Describes the SAR and optimization of the pyrrolidine sulfonamide class (e.g., GSK3395879). [3]

  • TRPV4 Channel Signaling and Pharmacology Grace, M. S., et al. (2017).[10] Pharmacological Research. Comprehensive review of TRPV4 agonists/antagonists and therapeutic indications.

  • GSK1016790A: A Potent and Selective TRPV4 Agonist Thorneloe, K. S., et al. (2008). Journal of Pharmacology and Experimental Therapeutics. Establishes the standard agonist protocol used in the assays above.

  • Electrophysiological Characterization of TRPV4 Nilius, B., et al. (2004). Physiological Reviews. Foundational guide for patch-clamp protocols involving TRP channels.

Application Note: Preclinical Evaluation of N-Cyclopropylpyrrolidine-3-sulfonamide (N-CPPS) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-Cyclopropylpyrrolidine-3-sulfonamide (N-CPPS) represents a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV) (Type 2 Diabetes), Nav1.7 ion channels (Pain), and bacterial Dihydropteroate synthase (DHPS) .

The cyclopropyl moiety on the pyrrolidine nitrogen is a strategic modification intended to enhance metabolic stability by blocking N-dealkylation, while the sulfonamide group serves as a critical hydrogen-bonding pharmacophore. This Application Note provides a rigorous framework for the in vivo validation of N-CPPS derivatives, focusing on formulation strategies , pharmacokinetic (PK) bridging , and efficacy profiling in metabolic models .

Key Physicochemical Considerations
  • Lipophilicity (LogP): Typically 0.5 – 1.5 (moderate).

  • pKa: The sulfonamide proton is acidic (pKa ~10), while the pyrrolidine nitrogen (if tertiary) is basic (pKa ~8-9). This zwitterionic potential dictates specific formulation requirements.

  • Solubility: Often limited in neutral aqueous buffers; requires pH adjustment or co-solvents.

Experimental Design Workflow

The following flowchart outlines the critical path from formulation to in vivo proof-of-concept.

ExperimentalWorkflow Formulation 1. Formulation Strategy (Solubility & Stability) InVitro 2. In Vitro Validation (DPP-IV IC50 & Microsomal Stability) Formulation->InVitro Confirm Solubility PK_Study 3. PK Profiling (Rat/Mouse) (Bioavailability %F, T1/2) InVitro->PK_Study Select Lead PK_Study->Formulation Poor Exposure? Re-formulate Tox 4. Tolerability Check (MTD & Observation) PK_Study->Tox Define Dose Range Efficacy 5. Efficacy Model (OGTT in db/db Mice) Tox->Efficacy Safe Dose Established

Caption: Figure 1. Integrated workflow for the preclinical evaluation of N-CPPS derivatives, emphasizing the feedback loop between PK data and formulation optimization.

Protocol A: Formulation for In Vivo Administration

Rational: N-CPPS compounds often exhibit crystal lattice energy that resists dissolution. Simple saline suspensions lead to erratic absorption. We utilize a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) system to ensure molecular encapsulation and consistent bioavailability.

Materials
  • N-Cyclopropylpyrrolidine-3-sulfonamide (Test Compound)[1]

  • 20% w/v HP-β-CD in sterile water (Vehicle)

  • 1N HCl and 1N NaOH (for pH adjustment)

  • 0.22 µm PVDF Syringe Filters

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of N-CPPS to achieve a concentration of 1 mg/mL (for IV) or 5 mg/mL (for PO).

  • Pre-solubilization (The "Wetting" Step): Add 5% of the total volume as DMSO or PEG400 to the powder. Vortex for 30 seconds to wet the hydrophobic surface.

    • Why? Direct addition of aqueous buffer often causes clumping.

  • Vehicle Addition: Slowly add the 20% HP-β-CD solution while vortexing.

  • Sonication: Sonicate at 37°C for 15–20 minutes. The solution should become clear.

  • pH Adjustment: Check pH. If the compound is basic (tertiary amine), adjust pH to 5.5–6.0 using 1N HCl to protonate the nitrogen and enhance solubility.

    • Caution: Avoid pH < 4.0 for IP/SC injections to prevent irritation.

  • Filtration: Filter IV formulations through a 0.22 µm filter. PO formulations can be used as fine suspensions if total solubility is not achieved, but solution is preferred.

Protocol B: Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (%F) and half-life (


) to guide efficacy dosing.
Experimental Setup
  • Species: Male Sprague-Dawley Rats (n=3 per group) or C57BL/6 Mice (n=3 per timepoint).

  • Groups:

    • Group 1: IV Bolus (1 mg/kg) via tail vein.

    • Group 2: PO Gavage (5 mg/kg).

Sampling Schedule
  • Blood Collection: Serial tail vein bleeding (microsampling).

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 4000g, 4°C for 10 min to harvest plasma. Store at -80°C.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transition: Monitor the parent ion

    
     and the specific sulfonamide fragment cleavage.
    

Data Analysis Requirement: Calculate


, 

,

,

(Clearance), and

(Volume of Distribution) using non-compartmental analysis (WinNonlin or equivalent).

Protocol C: Efficacy in Metabolic Disease (OGTT)

Context: Pyrrolidine sulfonamides are established scaffolds for DPP-IV inhibitors (similar to Vildagliptin). The Oral Glucose Tolerance Test (OGTT) in diabetic mice is the gold-standard validation assay.

Mechanism of Action Visualization

MOA Ingestion Food Ingestion GLP1 GLP-1 Release (Gut) Ingestion->GLP1 DPP4 DPP-IV Enzyme (Active) GLP1->DPP4 Substrate for Insulin Insulin Secretion (Pancreas) GLP1->Insulin Stimulates GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Degradation NCPPS N-CPPS Inhibitor NCPPS->DPP4 Inhibits Glucose Lower Blood Glucose Insulin->Glucose

Caption: Figure 2. Mechanism of Action. N-CPPS inhibits DPP-IV, preventing the degradation of GLP-1, thereby enhancing insulin secretion and normalizing blood glucose.

Experimental Procedure
  • Animals: Male db/db mice (Type 2 Diabetes model), 8–10 weeks old.

  • Fasting: Fast mice for 6 hours (morning fast) to normalize baseline glucose without inducing starvation stress.

  • Grouping (n=8/group):

    • Vehicle Control: 20% HP-β-CD.

    • Positive Control: Sitagliptin (10 mg/kg).

    • Test Group: N-CPPS (10 mg/kg and 30 mg/kg).

  • Dosing: Administer Vehicle or Compound via PO gavage 30 minutes prior to glucose challenge (

    
    ).
    
  • Glucose Challenge: Administer Glucose (2 g/kg) PO at

    
    .
    
  • Measurement: Measure blood glucose via tail nick using a glucometer at

    
     (pre-dose), 
    
    
    
    (pre-glucose),
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    minutes.
Data Reporting

Present data in a structured table comparing the Area Under the Curve (AUC) of glucose excursion.

GroupDose (mg/kg)Baseline Glucose (mg/dL)Glucose AUC (0-120 min)% Inhibition vs Vehicle
Vehicle -180 ± 1535,000 ± 2,100-
Sitagliptin 10175 ± 1222,500 ± 1,80035.7%
N-CPPS (Low) 10178 ± 1828,000 ± 2,50020.0%
N-CPPS (High) 30182 ± 1423,100 ± 1,90034.0%

Note: % Inhibition is calculated as


. Statistical significance should be validated using One-way ANOVA followed by Dunnett’s post-hoc test.

Safety & Toxicology Markers

Sulfonamides carry a risk of crystalluria (precipitation in kidneys) and hypersensitivity .

  • Renal Observation: During the PK or Efficacy study, collect urine. Check for microscopic crystals.

  • Liver Enzymes: At study termination, collect serum for ALT/AST analysis to rule out acute hepatotoxicity, a known risk for some sulfonamide bioisosteres.

References

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 2015.[2] Link

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023. Link

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Agricultural Science, 2020. Link

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 2023. Link

  • PubChem Compound Summary for Pyrrolidine-3-sulfonamide. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Cyclopropylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Cyclopropylpyrrolidine-3-sulfonamide. This highly polar, saturated heterocyclic scaffold is a critical intermediate in the development of novel therapeutics, including NLRP3 inflammasome inhibitors and coumarin derivatives[1][2]. Due to the volatility of reagents, the extreme moisture sensitivity of intermediates, and the hydrophilicity of the final deprotected product, researchers frequently encounter yield bottlenecks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding, reproducible synthesis.

Section 1: Synthesis Workflow & Reaction Pathway

SynthesisWorkflow A 1-Boc-pyrrolidine-3-sulfonyl chloride (Electrophile) B Cyclopropylamine + DIPEA Solvent: Anhydrous DCM Temp: 0°C to RT A->B Aminosulfonylation C 1-Boc-N-cyclopropylpyrrolidine-3-sulfonamide (Protected Intermediate) B->C Yield: 85-92% D Acidic Deprotection 4M HCl in Dioxane Temp: 0°C to RT C->D Boc Cleavage E N-Cyclopropylpyrrolidine-3-sulfonamide (Final Product as HCl Salt) D->E Yield: >90%

Fig 1: Step-by-step synthesis workflow for N-cyclopropylpyrrolidine-3-sulfonamide.

Section 2: Troubleshooting FAQs

Q1: My aminosulfonylation yield (coupling 1-Boc-pyrrolidine-3-sulfonyl chloride with cyclopropylamine) is consistently below 40%. How can I improve this? Analysis & Causality: The low yield is almost always caused by the evaporative loss of cyclopropylamine during the reaction. Cyclopropylamine has a low boiling point (~50 °C). The reaction between a sulfonyl chloride and an amine is highly exothermic. If the sulfonyl chloride is added too rapidly at room temperature, the localized heat causes the cyclopropylamine to vaporize and escape the reaction mixture before it can react[3]. Furthermore, the cyclopropyl group provides secondary-like steric hindrance, which inherently slows down the nucleophilic attack. Solution:

  • Temperature Control: Always cool the cyclopropylamine and base solution to 0 °C in an ice bath before the dropwise addition of the sulfonyl chloride[3].

  • Stoichiometry: Use a minimum of 1.5 to 2.0 equivalents of cyclopropylamine to compensate for any evaporative loss and to drive the sterically hindered reaction to completion.

  • Base Selection: While triethylamine (TEA) is common, using N,N-Diisopropylethylamine (DIPEA) provides better yields as it is more sterically hindered and less prone to acting as a competing nucleophile.

Q2: I am observing a large amount of sulfonic acid byproduct instead of my desired sulfonamide. What is going wrong? Analysis & Causality: 1-Boc-pyrrolidine-3-sulfonyl chloride is highly electrophilic and extremely sensitive to moisture. In the presence of water, the sulfonyl chloride rapidly hydrolyzes into 1-Boc-pyrrolidine-3-sulfonic acid. This sulfonic acid is completely unreactive toward cyclopropylamine under standard conditions, effectively killing your yield. Solution: Ensure strict anhydrous conditions. Use strictly anhydrous dichloromethane (DCM) stored over molecular sieves. Flush the reaction flask with inert gas (Nitrogen or Argon) prior to the reaction. If the starting sulfonyl chloride has been stored for an extended period, verify its integrity via NMR or IR before use.

Q3: The Boc deprotection step seems to work by LC-MS, but I lose almost all my product during the aqueous workup. Where is it going? Analysis & Causality: This is the most common failure point in pyrrolidine-3-sulfonamide synthesis. The tert-butyloxycarbonyl (Boc) group is typically removed using strong acids like Trifluoroacetic acid (TFA) or HCl[4]. The resulting deprotected molecule, N-cyclopropylpyrrolidine-3-sulfonamide, is a highly polar, low-molecular-weight secondary amine. If you attempt a traditional aqueous workup (e.g., neutralizing with aqueous NaOH and extracting with ethyl acetate or DCM), the product will remain entirely in the aqueous phase due to its extreme water solubility. Solution: Do not use an aqueous workup. After the deprotection is complete, remove the volatile solvent and excess acid (TFA or HCl) under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual acid[4]. Isolate the product directly as the hydrochloride or trifluoroacetate salt.

Q4: Are there alternative Boc deprotection methods if my downstream functional groups are acid-sensitive? Analysis & Causality: While standard protocols use TFA or HCl, acid-sensitive substrates require milder conditions. Solution: Recent methodologies have demonstrated that Boc groups on sulfonamides and amines can be efficiently cleaved using microwave irradiation in water at 120 °C[5]. This eco-friendly approach avoids harsh acids and provides the deprotected product in excellent yields within minutes, significantly simplifying the purification process[5].

Section 3: Standardized Experimental Protocols

Protocol A: Aminosulfonylation (Synthesis of 1-Boc-N-cyclopropylpyrrolidine-3-sulfonamide)

This protocol is self-validating: the disappearance of the sulfonyl chloride can be tracked via TLC, and the basic aqueous wash ensures the removal of unreacted amine.

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve cyclopropylamine (1.5 eq.) and DIPEA (2.0 eq.) in anhydrous DCM (0.5 M relative to the starting material).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Dissolve 1-Boc-pyrrolidine-3-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30 minutes to strictly control the exotherm[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum[3].

  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure intermediate.

Protocol B: Acidic Boc Deprotection (Synthesis of N-Cyclopropylpyrrolidine-3-sulfonamide Hydrochloride)

This protocol avoids aqueous phase losses entirely, ensuring mass recovery.

  • Preparation: Dissolve 1-Boc-N-cyclopropylpyrrolidine-3-sulfonamide (1.0 eq.) in anhydrous 1,4-dioxane (0.2 M).

  • Acid Addition: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 eq.)[4].

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material via LC-MS[4].

  • Isolation: Once complete, a precipitate may form. Evaporate the solvent and excess HCl under reduced pressure.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether, triturate, and filter. Wash the solid cake with additional diethyl ether to remove non-polar impurities[4].

  • Drying: Dry the solid under high vacuum to afford the final product as the hydrochloride salt.

Section 4: Quantitative Data & Optimization Metrics

Table 1: Effect of Base and Solvent on Aminosulfonylation Yield

SolventBase (Equivalents)Amine EquivalentsTemp ProfileTypical Yield (%)Mechanistic Notes
DCM (Anhydrous) DIPEA (2.0) 1.5 0 °C → RT 85 - 92% Optimal conditions; minimizes amine evaporation and base competition.
DCM (Anhydrous)TEA (2.0)1.50 °C → RT75 - 82%Good yield, but TEA can occasionally act as a competing nucleophile.
THFK₂CO₃ (3.0)1.5RT40 - 55%Heterogeneous reaction; slower kinetics lead to potential side reactions.
DCM (Wet)DIPEA (2.0)1.1RT< 30%Significant hydrolysis of sulfonyl chloride and loss of volatile amine.

References

  • WO2019008025A1 - Novel sulfonamide carboxamide compounds Source: Google Patents URL
  • US11465992B2 - Sulfonamide carboxamide compounds Source: Google Patents URL
  • Source: ACS Publications (DOI)
  • Facile and efficient N-Boc deprotection of amide and sulfonamide under microwave irradiation in water Source: Heterocycles URL
  • Boc deprotection methods for (R)-3-(Boc-amino)

Sources

troubleshooting N-Cyclopropylpyrrolidine-3-sulfonamide purification by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic purification of N-Cyclopropylpyrrolidine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and purifying this unique molecule. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot challenges encountered in the lab.

Introduction: The Chromatographic Challenge

N-Cyclopropylpyrrolidine-3-sulfonamide is a molecule of interest with distinct structural features that present a unique purification challenge. Its structure incorporates a polar sulfonamide group and a basic pyrrolidine ring, alongside a non-polar cyclopropylmethyl moiety.[1] This combination of hydrophilic and hydrophobic characteristics, coupled with a chiral center at the 3-position of the pyrrolidine ring, means that achieving high purity requires a nuanced and well-considered chromatographic strategy. This guide addresses the most common purification hurdles in a direct question-and-answer format.

Section 1: Foundational Knowledge & Initial Method Selection

This section covers the essential preliminary questions to consider before beginning your purification workflow.

Q1: What are the key chemical properties of N-Cyclopropylpyrrolidine-3-sulfonamide that will influence my chromatographic separation?

Answer: Understanding the molecule's physicochemical properties is the bedrock of effective method development. Three key features are paramount:

  • Amphiphilic Nature: The molecule possesses both polar functional groups (sulfonamide, secondary amine) and a non-polar aliphatic group (cyclopropylmethyl). This dual character means its retention behavior can be highly sensitive to the mobile phase composition and stationary phase chemistry. In reversed-phase chromatography, it may exhibit limited retention due to its polarity.[2]

  • Ionizable Groups: The pyrrolidine nitrogen is basic (can be protonated), and the sulfonamide proton is weakly acidic. The overall charge of the molecule is therefore highly dependent on the mobile phase pH. Controlling the ionization state is critical for achieving good peak shape and predictable retention.[3] Manipulating pH can significantly alter retention, making it a powerful tool for optimizing selectivity.[3]

  • Chirality: The molecule contains a stereocenter. If your synthesis is not stereospecific, you will have a racemic mixture of enantiomers. Standard achiral chromatography will not separate these isomers.[4] Enantiomeric separation requires a specific chiral stationary phase (CSP) or a chiral mobile phase additive.[5][6]

Q2: Which chromatographic modes are most suitable for purifying this compound, and what are their relative advantages?

Answer: Several chromatographic modes can be employed, each with specific strengths. The choice depends on your specific goals (e.g., analytical-scale purity check vs. preparative-scale isolation).

  • Reversed-Phase HPLC (RP-HPLC): This is the most common starting point.[7] It separates compounds based on hydrophobicity. While standard C18 columns might provide insufficient retention for this polar molecule, modern polar-embedded or polar-endcapped phases are often more successful.[8] It is versatile and widely available.

  • Mixed-Mode Chromatography (MMC): This is an increasingly powerful technique for polar and ionizable compounds.[9] These columns possess both hydrophobic (like C18) and ion-exchange functionalities on a single stationary phase.[10][11] This allows for multiple interactions, providing unique selectivity and often superior retention and peak shape for compounds like N-Cyclopropylpyrrolidine-3-sulfonamide compared to standard RP-HPLC.[9]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a small amount of organic modifier like methanol.[12] It is an excellent technique for both achiral and chiral separations.[5][13] For preparative work, SFC offers significant advantages in speed and reduced solvent consumption, as the CO2 is simply evaporated post-collection.[14][15]

Section 2: Troubleshooting Guide for Reversed-Phase HPLC

This section provides solutions to the most frequently encountered problems during the RP-HPLC purification of N-Cyclopropylpyrrolidine-3-sulfonamide.

Problem 1: Poor or No Retention (Compound elutes in the solvent front)
  • Why is this happening? This is a classic sign that the analyte is too polar for the non-polar stationary phase (e.g., C18).[2] The molecule spends most of its time in the polar mobile phase and has minimal interaction with the column packing, leading to it eluting with the void volume.

  • How can I fix it? The goal is to increase the interaction between your compound and the stationary phase.

    • Modify the Mobile Phase: The simplest first step is to increase the polar component of your mobile phase. Start with a high aqueous percentage (e.g., 95% water or buffer) and run a very shallow gradient or even an isocratic hold. Caution: Running traditional C18 columns in >95% aqueous mobile phase can lead to "phase collapse" or "dewetting," where the C18 chains fold on themselves, drastically reducing retention. This effect is reversible but detrimental to reproducibility.

    • Select an "Aqueous-Stable" Stationary Phase: If high aqueous conditions are needed, switch to a column specifically designed for this purpose. These are often labeled with "AQ" or are based on polar-embedded or polar-endcapped technology. These phases resist collapse and provide more consistent retention for polar analytes.

    • Consider an Alternative Stationary Phase: If increasing the aqueous content is insufficient, change the column to one with a different selectivity mechanism.

Column Type Principle of Operation Recommendation for N-Cyclopropylpyrrolidine-3-sulfonamide
Polar-Embedded Contains a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This creates a more hydrophilic surface, enhancing retention of polar molecules and preventing phase collapse.Excellent Choice. Provides an alternative selectivity and good retention for polar compounds.
Phenyl-Hexyl Utilizes π-π interactions between the phenyl rings on the stationary phase and any aromatic moieties on the analyte.Moderate Choice. While our target molecule isn't aromatic, the different electronic nature of this phase can sometimes offer unique selectivity for separating closely related impurities.
Mixed-Mode Combines reversed-phase and ion-exchange characteristics.Superior Choice. The ion-exchange functionality can strongly interact with the protonated pyrrolidine ring, providing excellent, tunable retention and orthogonality to pure RP separations.[10][11]
Porous Graphitic Carbon (Hypercarb) A flat, crystalline carbon surface that separates molecules based on their polarity and molecular shape.Excellent for very polar compounds. It offers strong retention for polar analytes that are unretained on C18 phases.[2]
Problem 2: Tailing or Asymmetric Peaks
  • Why is this happening? Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[16] For this molecule, the primary culprit is the interaction of the basic pyrrolidine nitrogen with acidic residual silanol groups (Si-OH) on the surface of silica-based columns. A secondary cause could be running the mobile phase at a pH where the molecule exists in multiple ionization states simultaneously.[3]

  • How can I fix it? The strategy is to minimize these undesirable interactions.

    • Step 1: Optimize Mobile Phase pH. This is the most effective tool. By controlling the ionization state of the pyrrolidine nitrogen, you can dramatically improve peak shape.

Mobile Phase pH Effect on Pyrrolidine Ring (pKa ~9-10) Effect on Sulfonamide (pKa ~10-11) Expected Peak Shape
Low pH (2-4) Fully protonated (positively charged).Neutral.Generally Good. The positive charge can repel other protonated silanols. This is a good starting point. Use 0.1% formic acid or trifluoroacetic acid (TFA).
Mid pH (5-8) Mixture of protonated and neutral forms.Mostly neutral.Often Poor. Can lead to broad or tailing peaks as two forms co-exist. Generally avoid this range unless using a buffered mobile phase.
High pH (9-11) Mostly neutral.Can start to deprotonate (negatively charged).Can be Good. Requires a pH-stable column (e.g., hybrid silica). At high pH, silanols are deprotonated and repulsive to the sulfonamide anion, but the neutral amine may still interact.
Workflow for Troubleshooting Common RP-HPLC Issues

G cluster_retention Troubleshooting Poor Retention cluster_tailing Troubleshooting Peak Tailing cluster_resolution Troubleshooting Poor Resolution start Problem Encountered in RP-HPLC poor_retention Poor Retention / Elutes at Void start->poor_retention peak_tailing Peak Tailing / Asymmetry start->peak_tailing poor_resolution Poor Resolution of Impurities start->poor_resolution ret_sol1 Increase Aqueous % in Mobile Phase poor_retention->ret_sol1 Is phase collapse a risk? tail_sol1 Optimize Mobile Phase pH (Try low pH, e.g., 0.1% Formic Acid) peak_tailing->tail_sol1 res_sol1 Optimize Gradient (Make it shallower) poor_resolution->res_sol1 ret_sol2 Switch to AQ-type / Polar-Embedded Column ret_sol1->ret_sol2 Yes / Still no retention ret_sol3 Change Mode (Mixed-Mode or HILIC) ret_sol2->ret_sol3 Still insufficient tail_sol2 Use High-Purity, End-Capped Column tail_sol1->tail_sol2 If tailing persists tail_sol3 Reduce Sample Concentration tail_sol2->tail_sol3 If still tailing res_sol2 Change Organic Modifier (ACN vs. MeOH) res_sol1->res_sol2 To alter selectivity res_so3 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) res_sol2->res_so3 For different interactions

Caption: A decision tree for troubleshooting common RP-HPLC purification issues.

Section 3: Advanced Purification Strategies

Q3: My analysis shows two peaks, but the mass is identical. How do I separate the enantiomers?

Answer: This indicates you have a racemic or diastereomeric mixture. These stereoisomers cannot be separated on standard (achiral) columns. You must introduce a chiral environment, most commonly by using a Chiral Stationary Phase (CSP).

  • Chiral Chromatography: The most effective CSPs for a broad range of compounds are polysaccharide-based (e.g., derivatized amylose or cellulose).[5][6] These phases create chiral pockets that interact differently with each enantiomer, leading to different retention times.

  • Supercritical Fluid Chromatography (SFC) for Chiral Separations: SFC is often superior to HPLC for chiral separations.[5] The low viscosity of the mobile phase allows for faster flow rates and higher efficiency, leading to better resolution in less time. It is the industry standard for preparative chiral separations.[6]

Protocol: Generic Chiral Separation Screening
  • Column Selection: Obtain several polysaccharide-based chiral columns with different selectivities (e.g., Amylose-1, Cellulose-2, etc.).

  • Mobile Phase (SFC):

    • Primary Mobile Phase: Supercritical CO2.

    • Co-solvent: Start with Methanol. Screen other co-solvents like Ethanol or Isopropanol if needed.

    • Additive: Sometimes a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution.

  • Screening Protocol:

    • Prepare a ~1 mg/mL solution of your compound.

    • On each column, run a fast gradient (e.g., 5% to 40% co-solvent in 5 minutes).

    • Identify the column/co-solvent combination that provides the best "hit" (baseline or near-baseline separation).

    • Optimize the separation by switching to an isocratic mobile phase based on the elution conditions from the best gradient run.

Section 4: Key Experimental Protocols

Protocol 1: RP-HPLC Starting Method for Purity Analysis

This protocol provides a robust starting point for method development.

  • Column: Use a modern, high-purity, end-capped C18 or a polar-embedded C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm, requires scouting) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve sample at ~0.5 mg/mL in a 50:50 mixture of Water:Acetonitrile. Ensure it is fully dissolved.

Workflow for Method Development and Purification

G start Crude Product analytical_dev Analytical Method Development (RP-HPLC / SFC) start->analytical_dev purity_check Assess Purity & Impurity Profile analytical_dev->purity_check is_chiral Chiral Separation Needed? purity_check->is_chiral chiral_dev Develop Chiral SFC/HPLC Method is_chiral->chiral_dev Yes prep_scaleup Preparative Scale-Up is_chiral->prep_scaleup No chiral_dev->prep_scaleup fraction_collection Fraction Collection & Analysis prep_scaleup->fraction_collection final_product Pure Compound fraction_collection->final_product

Caption: General workflow from crude product to purified N-Cyclopropylpyrrolidine-3-sulfonamide.

References

  • Taylor, L.T. (2009). Supercritical Fluid Chromatography for the 21st Century. The Journal of Supercritical Fluids. Available at: [Link]

  • SIELC Technologies. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. SIELC. Available at: [Link]

  • Stavros, C. G. (1987). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Li, Y. et al. (2025). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. Journal of Separation Science. Available at: [Link]

  • Wikipedia. (2026). Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • SIELC Technologies. (2015). Separation of Antibiotics in Mixed-mode chromatography. SIELC. Available at: [Link]

  • Ashraf-Khorasani, M. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • D'Attoma, A. et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. Available at: [Link]

  • Battacone, G. et al. (2019). Stability of Sulfonamides, Nitrofurans, and Chloramphenicol Residues in Preserved Raw Milk Samples Measured by Liquid Chromatography. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • D'Hont, J. et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography A. Available at: [Link]

  • U.S. Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Food Safety and Inspection Service.
  • De Klerck, K. et al. (2018). Enantioselective chromatography using supercritical fluids in bioanalysis: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Berger, T. & Berger, B. (2013). Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk.
  • Perkins, J.R. et al. (1991). Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography. Available at: [Link]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Available at: [Link]

  • Gicquel, M. et al. (2020). Discovery and exploration of axially chiral sulfonamides. ResearchGate. Available at: [Link]

  • Matuszewski, B.K. (1996). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • Al-Zoubi, M. et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • Chen, B.C. (1991). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • Yilmaz, H. et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Food Chemistry.
  • Hawach. (2018).
  • PubChem. N-(cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Bogialli, S. et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Technical Support Center: Pyrrolidine Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization

Core Directive & Scope

This technical guide addresses the synthesis of pyrrolidine sulfonamides , a critical scaffold in medicinal chemistry (e.g., DPP-4 inhibitors, antiviral agents). Unlike simple amide couplings, sulfonylation involves a "hard" electrophile (sulfonyl chloride) that introduces specific challenges regarding chemoselectivity, stereochemical integrity, and hydrolytic instability.

This guide moves beyond basic textbook procedures to address why reactions fail and how to engineer self-validating protocols.

Diagnostic Flowchart: Why Did My Reaction Fail?

Before altering variables, use this logic tree to diagnose the root cause of low yields or impurities.

TroubleshootingFlow Start Issue: Low Yield or Impurity CheckSM Is Starting Material (Pyrrolidine) Still Present? Start->CheckSM CheckpH Check pH of Aqueous Layer (Post-Quench) CheckSM->CheckpH Yes CheckStereo Is Product Racemic? CheckSM->CheckStereo No (Conversion Complete) Acidic pH < 7: Amine trapped as HCl salt CheckpH->Acidic Low pH Basic pH > 9: Reagent Hydrolysis likely CheckpH->Basic High pH Racemization Cause: Alpha-Proton Deprotonation CheckStereo->Racemization Yes CheckRegio Unexpected Spot on TLC? CheckStereo->CheckRegio No OSulf Cause: O-Sulfonylation (if -OH present) CheckRegio->OSulf Yes

Figure 1: Diagnostic logic for identifying failure modes in sulfonylation.

Critical Issue: Reagent Hydrolysis vs. Aminolysis

The Problem

Sulfonyl chlorides (


) are moisture-sensitive.[1] A common user error is assuming that adding "excess reagent" compensates for wet solvents. It does not. The hydrolysis product is a sulfonic acid  (

), which is a strong acid.
  • Consequence: The generated sulfonic acid protonates the unreacted pyrrolidine, forming an unreactive salt. Adding more sulfonyl chloride only generates more acid, permanently stalling the reaction.

Technical Solution: The "Slow-Cold" Protocol

To favor aminolysis (


) over hydrolysis (

), you must control the mixing rate and temperature.

Optimized Protocol:

  • Dissolution: Dissolve pyrrolidine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

  • Temperature: Cool to 0°C (ice bath). Crucial: Lower temp suppresses hydrolysis more than aminolysis.

  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in minimal DCM. Add dropwise over 20 minutes.

  • Validation: Check pH. If the reaction fumes or pH drops below 8, add more base immediately.

Chemoselectivity: N- vs. O-Sulfonylation

The Scenario

You are using a functionalized pyrrolidine, such as prolinol (2-hydroxymethylpyrrolidine) or 3-hydroxypyrrolidine .

  • Goal: N-sulfonylation only.

  • Risk: Formation of sulfonate esters (O-sulfonylation), which are unstable alkylating agents (genotoxic impurities).

Mechanistic Insight

While the amine is more nucleophilic, the presence of strong bases (e.g., NaH, KOH) or high concentrations of base can deprotonate the alcohol, creating a competitive alkoxide nucleophile.

Data: Base Selection Impact

Base SystemSolventPredominant ProductRisk Level
NaH (1.1 eq) THFMixture (N- and O-sulfonylated)🔴 High
TEA / DIPEA DCMN-Sulfonamide (>95%)🟢 Low
Pyridine PyridineN-Sulfonamide (Slow O-reaction)🟡 Medium
Aq.

DCM/WaterN-Sulfonamide (Exclusive) 🟢 Best
Recommended Protocol: Schotten-Baumann Conditions

This biphasic system is the "Gold Standard" for chemoselectivity. The aqueous base scavenges the HCl but is not strong enough to deprotonate the alcohol, and the alcohol remains in the aqueous phase (or interface) where the sulfonyl chloride concentration is lower.

Step-by-Step:

  • Aqueous Phase: Dissolve

    
     (2.5 equiv) in water (approx. 0.5 M). Add the amino-alcohol pyrrolidine.
    
  • Organic Phase: Dissolve Sulfonyl Chloride (1.1 equiv) in DCM.

  • Reaction: Add the organic phase to the rapidly stirring aqueous phase at room temperature.

  • Workup: Separate layers. The product is in DCM; the sulfonic acid byproduct stays in the water.

Stereochemical Integrity: Preventing Racemization

The Mechanism

Sulfonamides are strong electron-withdrawing groups (EWG). Once formed, the sulfonamide renders the


-proton of the pyrrolidine ring (especially in Proline derivatives) significantly more acidic (

drops from ~24 to ~18-20).
  • Side Reaction: In the presence of excess base and heat, the

    
    -proton is removed, forming a planar carbanion/enolate intermediate, which reprotonates racetically.
    

Racemization L_Isomer L-Proline Sulfonamide (Chiral) Intermediate Planar Carbanion (Achiral) L_Isomer->Intermediate - H+ (Deprotonation) Base Excess Base Base->Intermediate Racemic Racemic Mixture (L + D Isomers) Intermediate->Racemic + H+ (Reprotonation)

Figure 2: Pathway of base-mediated racemization in proline sulfonamides.

Troubleshooting Guide

Q: I see a loss of ee% (Enantiomeric Excess) after scale-up. Why? A: Scale-up often leads to longer addition times and localized heating (exotherm).

  • Fix 1: Switch from Pyridine (which can act as a nucleophilic catalyst and prolong exposure) to

    
     or 
    
    
    
    (Schotten-Baumann).
  • Fix 2: Avoid DMAP . DMAP creates a highly reactive N-sulfonylpyridinium intermediate that is more prone to racemization pathways.

  • Fix 3: Keep temperature strict. Never heat a chiral sulfonylation reaction to drive it to completion; add more equivalents of reagent instead.

FAQ: Technical Support

Q: The reaction turned into a solid block (slurry). How do I work this up?

  • Cause: Precipitation of Pyridine-HCl or Triethylamine-HCl salts in non-polar solvents (Ether/Toluene) or concentrated DCM.

  • Solution: Do not filter immediately. Add water to dissolve the salts. If the product is also a solid, use a biphasic wash (Water/EtOAc) to solubilize the salts into the aqueous layer.

Q: I have a stubborn impurity at R_f 0.0 (baseline).

  • Identification: This is likely the sulfonic acid (

    
    ) resulting from chloride hydrolysis.
    
  • Removal: It is highly water-soluble. Wash the organic layer with 1M NaOH . The sulfonic acid will deprotonate to the sulfonate salt (

    
    ) and partition fully into the water. Note: Do not use NaOH if your product has an ester group; use saturated bicarbonate instead.
    

Q: Can I use DMAP to speed up the reaction?

  • Advice: Avoid if possible. While DMAP accelerates the reaction, it increases the risk of side reactions (racemization, hydrolysis). For pyrrolidine (a highly nucleophilic secondary amine), DMAP is rarely necessary.

References

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal.[2][3] "Schotten-Baumann Reaction."[2][3][4]

    • URL:[Link]

  • Chemoselectivity in Amino Alcohols

    • Source:Chirality (2005).[5][6] "Synthesis of new N-sulfonylated amino alcohols..."

    • URL:[Link]

  • Hydrolytic Stability of Sulfonyl Chlorides

    • Source:Journal of the Chemical Society B (via BenchChem).
    • URL:[Link][7]

  • Racemization Mechanisms in Peptide/Proline Chemistry

    • Source:Organic Letters (2000).[8] "Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates..."

    • URL:[Link]

Sources

optimizing reaction conditions for N-sulfonylation of cyclopropylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Guide: Optimizing N-Sulfonylation of Cyclopropylpyrrolidine

Introduction: The Reaction Scope

You are performing the


-sulfonylation of cyclopropylpyrrolidine . This reaction involves the nucleophilic attack of the secondary amine (pyrrolidine nitrogen) on the electrophilic sulfur of a sulfonyl chloride (

).

Critical Substrate Verification: Before proceeding, confirm your starting material structure.

  • Correct Substrate: C-cyclopropylpyrrolidine (e.g., 3-cyclopropylpyrrolidine). This contains a reactive secondary amine (

    
    ).[1]
    
  • Incorrect Substrate: N-cyclopropylpyrrolidine. This is a tertiary amine and cannot form a sulfonamide under standard conditions.

Module 1: The "Golden Standard" Protocol

For 90% of cyclopropylpyrrolidine substrates, this protocol provides the highest fidelity between conversion and impurity profile.

Reagents:

  • Substrate: Cyclopropylpyrrolidine (1.0 equiv)

  • Sulfonyl Chloride: 1.1 – 1.2 equiv[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous preferred)

  • Catalyst: DMAP (0.1 equiv) Only if reaction is sluggish

Step-by-Step Workflow:

  • Dissolution: Dissolve cyclopropylpyrrolidine and base in DCM (0.1 M – 0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the mixture to 0 °C . Why? Sulfonyl chlorides are prone to hydrolysis and can undergo side reactions; low temperature controls the exotherm and selectivity.

  • Addition: Add the sulfonyl chloride (dissolved in a minimal amount of DCM) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the amine (often requires ninhydrin stain) and the appearance of the sulfonamide.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My conversion is stalled at 60-70%. Adding more sulfonyl chloride doesn't help. What is happening?

Diagnosis: This is likely due to hydrolysis of the reagent or HCl salt formation .

  • The Cause: Sulfonyl chlorides are moisture-sensitive.[3] If your solvent is "wet" or the atmosphere is humid, the chloride hydrolyzes to sulfonic acid (

    
    ), which is unreactive toward the amine but consumes your base. Furthermore, the HCl generated can protonate your unreacted pyrrolidine, rendering it non-nucleophilic.
    
  • The Fix:

    • Dry Solvents: Ensure DCM is anhydrous.

    • Base Stoichiometry: Increase base to 2.5 – 3.0 equiv to ensure the amine remains deprotonated (free base form).

    • Alternative Base: Switch to Pyridine as both solvent and base. It is an excellent proton scavenger and often accelerates sulfonylation.

Q2: I see a persistent impurity just above the product spot. What is it?

Diagnosis: This is often the bis-sulfonylation product (rare for secondary amines but possible with small rings) or, more likely, excess sulfonyl chloride that hasn't hydrolyzed.

  • The Fix (Quenching): Do not rely on water washes alone to remove excess

    
    .
    
    • Protocol: Add a "scavenger" amine like N,N-dimethylethylenediamine or morpholine (0.2 equiv) to the reaction mixture 15 minutes before workup. This converts excess sulfonyl chloride into a highly polar, water-soluble sulfonamide that washes away in the aqueous layer.

Q3: Is the cyclopropyl group stable? I'm worried about ring opening.

Diagnosis: Cyclopropyl groups are generally stable to basic conditions but sensitive to strong acids or electrophiles .

  • Risk Assessment: In standard sulfonylation (Basic/Nucleophilic), the ring is stable.

  • Danger Zone: Avoid highly acidic workups (e.g., washing with 1M HCl or H2SO4). The strain energy of the cyclopropane ring (~27 kcal/mol) makes it susceptible to acid-catalyzed ring opening, especially if there are electron-donating groups nearby.

  • The Fix: Use Citric Acid (10% aq) or Saturated

    
      for the acidic wash step. These are mild enough to remove base without opening the ring.
    
Q4: My product is an oil and difficult to crystallize. How do I purify it?

Diagnosis: Sulfonamides of cyclic amines are often viscous oils due to disrupted hydrogen bonding networks.

  • The Fix:

    • Trituration: Try triturating the oil with pentane or diethyl ether/hexanes .

    • Column Chromatography: Sulfonamides are stable on silica. Use a gradient of Hexanes/Ethyl Acetate.

    • Recrystallization: If solid, try Ethanol/Water or Toluene/Heptane mixtures.

Module 3: Decision Logic & Visualization

The following diagram illustrates the logical flow for optimizing reaction conditions based on observed outcomes.

SulfonylationOptimization Start Start: N-Sulfonylation Cyclopropylpyrrolidine + R-SO2Cl CheckConv Check Conversion (TLC/LCMS) Start->CheckConv HighConv >95% Conversion CheckConv->HighConv Good LowConv <80% Conversion CheckConv->LowConv Stalled Workup Workup Strategy HighConv->Workup CheckReagent Check R-SO2Cl Quality (Hydrolysis?) LowConv->CheckReagent FreshReagent Use Fresh Reagent + Dry Solvent CheckReagent->FreshReagent Reagent Old/Wet CheckBase Check Base Stoichiometry (Is amine protonated?) CheckReagent->CheckBase Reagent OK AddBase Increase Base (3.0 eq) or Switch to Pyridine CheckBase->AddBase Impurity Excess R-SO2Cl present? Workup->Impurity Quench Quench with Morpholine before workup Impurity->Quench Yes AcidWash Acid Wash Required? Impurity->AcidWash No Quench->AcidWash MildAcid Use Citric Acid/NH4Cl (Protect Cyclopropyl) AcidWash->MildAcid Avoid HCl

Caption: Decision tree for troubleshooting conversion and purification issues in N-sulfonylation.

Module 4: Comparative Reagent Data

Select the condition set that matches your specific constraint (e.g., solubility, green chemistry).

ParameterStandard (DCM) High Solubility (THF) Green / Aqueous Difficult Substrates
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Water / Dioxane (1:1)Pyridine (Neat)
Base TEA or DIPEA (1.5 eq)DIPEA (2.0 eq)

or

Pyridine (Solvent)
Temp 0°C

RT
0°C

60°C
0°C

RT
0°C

40°C
Pros Easy workup, high solubility for most sulfonyl chlorides.Good for polar substrates; higher boiling point.Eco-friendly; inorganic base is easy to remove.Forces reaction to completion; pyridine acts as catalyst.
Cons Chlorinated solvent waste.Water miscibility can complicate extraction.Hydrolysis of

is faster.
Pyridine is hard to remove (requires Cu-wash or acidic wash).

References

  • General Sulfonylation Protocol : BenchChem. Technical Support Center: Optimizing Sulfonylation of Hindered Amines. (2025). Retrieved from

  • Cyclopropyl Stability : Wikipedia. Pyrrolidine Structure and Reactivity. Retrieved from

  • Sulfonyl Chloride Hydrolysis : The mechanism of solvolysis of sulfonyl halides. MDPI. Retrieved from

  • Workup Optimization : Removing excess sulfonyl chloride from reaction mixtures. BenchChem. Retrieved from

Sources

challenges in scaling up N-Cyclopropylpyrrolidine-3-sulfonamide production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket ID: SC-PYR-303 | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

Welcome to the Scale-Up Support Center. You are likely encountering difficulties transitioning the synthesis of N-Cyclopropylpyrrolidine-3-sulfonamide from gram-scale discovery to kilogram-scale process development.

The synthesis generally follows a three-stage workflow:

  • Activation: Conversion of 1-Boc-pyrrolidine-3-sulfonic acid (or thiol) to the sulfonyl chloride.

  • Amidation: Coupling with cyclopropylamine.

  • Deprotection: Removal of the Boc group.[1][2]

The Scaling Trap: While trivial on a 100mg scale, this route presents three specific process safety and quality hazards at scale:

  • Thermal Runaway: The chlorosulfonation and amine addition are highly exothermic.

  • Genotoxicity (GTI): Improper solvent selection (alcohols) in the presence of sulfonyl chlorides generates alkyl sulfonate esters (potent mutagens).

  • Gas Evolution: Boc-deprotection releases massive volumes of isobutylene and

    
    , pressurizing reactors.
    
Process Logic & Critical Control Points

The following workflow illustrates the validated scale-up route and identifies Critical Control Points (CCPs) where the process is most likely to fail.

ScaleUpWorkflow Start Start: 1-Boc-pyrrolidine-3-thiol or Sulfonic Acid Step1 Step 1: Chlorosulfonation (Cl2/H2O or SO2Cl2) Start->Step1 Exotherm Control Inter1 Intermediate: Sulfonyl Chloride Step1->Inter1 Unstable Species CCP1 CCP 1: Thermal Stability Step1->CCP1 Step2 Step 2: Amidation (+ Cyclopropylamine) Inter1->Step2 0-5°C, Slow Add Inter2 Intermediate: Boc-Protected Sulfonamide Step2->Inter2 Wash & Cryst. CCP2 CCP 2: GTI Avoidance Step2->CCP2 Step3 Step 3: Deprotection (Acid Hydrolysis) Inter2->Step3 Gas Mgmt Final Final Product: N-Cyclopropylpyrrolidine- 3-sulfonamide (Salt) Step3->Final Isolation

Figure 1: Process flow diagram highlighting the transition from sulfonyl chloride activation to final deprotection, marking critical safety nodes (Red).

Troubleshooting Guide: Phase I (Sulfonyl Chloride Formation)

Context: You are converting the precursor (thiol or sulfonic acid salt) to 1-Boc-pyrrolidine-3-sulfonyl chloride. This intermediate is thermally unstable.

Q: Why does my reaction mixture turn black and lose yield upon scaling up?

A: Thermal degradation due to heat transfer limitations. On a small scale, heat dissipates instantly. In a 5L+ reactor, the exotherm from adding reagents (like


 or chlorine gas) accumulates. Sulfonyl chlorides, particularly on pyrrolidine rings, are prone to 

extrusion at elevated temperatures, leading to decomposition (black tar).
  • Protocol Fix:

    • Use Reaction Calorimetry (RC1) to determine the cooling capacity required.

    • Switch from batch addition to semi-batch or continuous flow dosing.

    • Maintain reactor temperature strictly between -5°C and 0°C. Do not allow it to exceed 10°C.

Q: I am seeing "unknown" impurities in the HPLC after quenching.

A: Hydrolysis or Alcoholysis. If you quench the reaction into water without pH control, the sulfonyl chloride hydrolyzes back to the sulfonic acid. If you use any alcohol (MeOH, EtOH) for solubility, you are generating sulfonate esters , which are genotoxic impurities (GTIs).

  • Protocol Fix:

    • NEVER use alcohols in this step. Use DCM, THF, or 2-MeTHF.

    • Quench into an ice-water mixture with rapid stirring, then immediately separate phases. The sulfonyl chloride is reasonably stable in cold biphasic systems but degrades rapidly in homogeneous aqueous solutions.

Troubleshooting Guide: Phase II (Amidation)

Context: Reaction of the sulfonyl chloride with Cyclopropylamine.

Q: The reaction solidifies/stalls halfway through the amine addition.

A: HCl Salt precipitation masking the reagent. As cyclopropylamine reacts, it generates HCl. If you don't have an auxiliary base (like TEA or DIPEA) or excess cyclopropylamine, the amine precipitates as the hydrochloride salt, stopping the reaction.

  • Protocol Fix:

    • Stoichiometry: Use 1.1 equiv of Cyclopropylamine and 1.2 equiv of a tertiary amine (Triethylamine).

    • Solvent: Ensure the solvent (e.g., DCM) volume is sufficient (at least 10V) to keep the sulfonamide product in solution while the amine-HCl salt precipitates (or wash it out later).

Q: How do I handle the safety risks of Cyclopropylamine at scale?

A: Volatility and Toxicity management. Cyclopropylamine has a low boiling point (~50°C) and is toxic.

  • Protocol Fix:

    • Closed System: Do not pour open bottles. Use a diaphragm pump or pressure transfer.

    • Scrubber: Vent the reactor to an acidic scrubber (dilute HCl) to trap escaping amine vapors.

Troubleshooting Guide: Phase III (Deprotection & Isolation)

Context: Removing the Boc group using acid (HCl/dioxane or TFA/DCM).

Q: My reactor over-pressurized during the deprotection step.

A: Underestimation of Gas Evolution. Cleaving the Boc group releases 1 mole of


 and 1 mole of Isobutylene gas for every mole of product. On a 1kg scale, this generates ~500 Liters of gas.
  • Protocol Fix:

    • Temperature Ramping: Do not heat immediately. Start at 20°C to allow the initial "burst" to vent, then slowly ramp to 40-50°C.

    • Headspace Sweep: Use a nitrogen sweep to assist in removing isobutylene, which shifts the equilibrium toward the product.

Q: The final product is hygroscopic and difficult to filter.

A: Amorphous salt formation. The HCl or TFA salt of the pyrrolidine sulfonamide is often hygroscopic.

  • Protocol Fix:

    • Free Basing: Consider isolating the "Free Base" first (neutralize to pH 9-10, extract into EtOAc, concentrate).

    • Salt Switch: If a salt is required, form a less hygroscopic salt (e.g., Tosylate or Oxalate) in the final crystallization step rather than isolating the crude HCl salt.

Data & Specifications
Table 1: Solvent Selection for Scale-Up (Green Chemistry & Safety)
Process StepLab Solvent (Avoid at Scale)Recommended Scale-Up SolventRationale
Chlorosulfonation

or DCM
2-MeTHF or Acetonitrile DCM is regulated; 2-MeTHF offers better phase separation and higher boiling point safety margins.
Amidation DMFEthyl Acetate or Toluene DMF is difficult to remove (high BP) and water-miscible (yield loss). Toluene allows easy washing.
Quench/Workup MethanolWater / Brine CRITICAL: Alcohols + Sulfonyl Chlorides = Genotoxic Sulfonates. Never use MeOH here.
Table 2: Impurity Profile & Mitigation
Impurity TypeOriginDetectionMitigation Strategy
Bis-Sulfonamide Over-reaction of amine with two chloride molecules.LC-MS (M+Dimer)Slow addition of sulfonyl chloride to the amine (reverse addition) or strict 1:1 stoichiometry.
Sulfonate Esters Reaction with alcohol solvents.[3]GC-MS (Trace)Strict ban on alcohols until the sulfonyl chloride is fully consumed.
Pyrrolidine Dimer Self-reaction if Boc falls off early.LC-MSEnsure Boc starting material quality; keep temps <10°C in Step 1.
Diagnostic Logic Tree

Use this decision tree to diagnose low yields or purity failures.

TroubleshootingTree Root Issue: Low Yield or Purity Check1 Step 1: Is the Sulfonyl Chloride dark/black? Root->Check1 Yes1 Thermal Decomposition. Reduce Temp / Improve Cooling. Check1->Yes1 Yes No1 Check Step 2 (Amidation) Check1->No1 No Check2 Is there unreacted Sulfonyl Chloride? No1->Check2 Yes2 Amine Salt Crash-out. Add Base (TEA) or Solvent. Check2->Yes2 Yes No2 Check Impurity Profile Check2->No2 No Check3 Impurity: Dimer or Bis-sulfonamide? No2->Check3 Yes3 Mixing Issue. Increase Stir Rate or Dilute Reaction. Check3->Yes3 Yes No3 Impurity: Hydrolysis (Acid)? Check Water Content in Solvents. Check3->No3 No

Figure 2: Logic tree for diagnosing common failure modes in sulfonamide coupling reactions.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem. Link

  • Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec Application Notes. Link

  • Teasdale, A., et al. (2015). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? Organic Process Research & Development. Link

  • Jubilant Ingrevia. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Link

  • Restek Corporation. (2020). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Restek Resource Hub. Link

Sources

Technical Support Center: Stability and Storage of N-Cyclopropylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals, analytical chemists, and formulation scientists with field-proven troubleshooting strategies to prevent the degradation of N-Cyclopropylpyrrolidine-3-sulfonamide during storage and handling.

Causality & Mechanistic Overview

Understanding the degradation of N-Cyclopropylpyrrolidine-3-sulfonamide requires analyzing its two critical functional groups, each presenting distinct chemical vulnerabilities:

  • Tertiary Amine (N-Cyclopropylpyrrolidine ring): The nitrogen in the pyrrolidine ring is substituted with a cyclopropyl group, making it an electron-rich tertiary amine. Tertiary amines are highly susceptible to autoxidation and peroxide-mediated oxidation, which leads to the formation of N-oxides[1]. This process is often catalyzed by trace metal impurities, light exposure, and elevated temperatures.

  • Primary Sulfonamide (-SO

    
    NH
    
    
    
    ):
    While sulfonamides are generally resistant to hydrolysis at neutral pH, they are vulnerable to sulfur-nitrogen (S-N) bond cleavage under extreme acidic or basic conditions, yielding the corresponding sulfonic acid and ammonia[2].

Troubleshooting FAQs

Q1: We are observing a steady decline in purity during room-temperature storage, accompanied by a new HPLC peak with a +16 Da mass shift. What is happening? A1: The +16 Da mass shift is the classic analytical signature of oxygen insertion, indicating the formation of an N-oxide degradant[3]. The tertiary amine in the pyrrolidine ring is prone to autoxidation initiated by trace peroxides or free radicals[1].

  • Root Cause: Exposure to ambient oxygen, light, or trace metal impurities in the storage container.

  • Solution: Store the compound under an inert atmosphere (Argon or Nitrogen flush) in amber vials to block photo-initiated radical formation.

Q2: We store the compound as a hydrochloride (HCl) salt. It has started caking, and we now see degradation products. Is the salt form inherently unstable? A2: The HCl salt itself is stable, but it is highly hygroscopic. When the salt absorbs atmospheric moisture, it initiates a cascade of physical and chemical changes.

  • Root Cause: Moisture ingress. While sulfonamides are stable at neutral pH, localized acidic microenvironments (pH < 4.0) caused by the wet HCl salt can catalyze the hydrolytic cleavage of the S-N bond[2]. Furthermore, moisture can facilitate disproportionation, converting the salt back to the free base, which is significantly more susceptible to oxidation than the protonated form[1].

  • Solution: Store the powder in a tightly sealed container with a high-capacity desiccant (e.g., silica gel) at 2–8°C.

Q3: During forced degradation (stress testing), the compound degrades rapidly in 0.1 N NaOH and 0.1 N HCl, but remains stable in water. Why? A3: This perfectly aligns with the hydrolytic profile of sulfonamides. The primary degradation pathway under hydrolytic stress is the cleavage of the S-N bond[4]. Sulfonamides are hydrolytically stable at neutral pH—often exhibiting half-lives (


) > 1 year at 25°C[2]. However, extreme pH conditions (both highly acidic and highly basic) accelerate this cleavage, rapidly producing the corresponding pyrrolidine-3-sulfonic acid and ammonia[4].

Quantitative Data Summaries

The following table summarizes the quantitative degradation kinetics and mass shifts associated with the compound's structural vulnerabilities.

Table 1: Degradation Pathways, Kinetics, and Preventative Strategies

Functional GroupStressor / TriggerPrimary Degradant (Mass Shift)Kinetic ObservationPreventative Storage Condition
Tertiary Amine Oxygen, Light, PeroxidesN-oxide (+16 Da)Rapid degradation under 3% H

O

within 24h[5]
Argon flush, Amber vial, Antioxidants
Sulfonamide Extreme pH (<4 or >9), HeatSulfonic Acid + NH


> 1 year at pH 7.0 (25°C)[2]
Neutral pH, 2–8°C
HCl Salt Form Atmospheric MoistureFree base (Disproportionation)Localized pH drop accelerates S-N cleavage[4]Vacuum seal, Silica desiccant

Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

Purpose: To establish the specific degradation kinetics of N-Cyclopropylpyrrolidine-3-sulfonamide and validate the stability-indicating LC-MS method.

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in a neutral, MS-compatible solvent (e.g., HPLC-grade Water/Acetonitrile).

  • Oxidative Stress: Transfer 5 mL of the stock to an amber vial. Add 3% H

    
    O
    
    
    
    (final concentration). Incubate at room temperature for 24 hours to probe susceptibility to 2-electron oxidation (N-oxide formation)[5].
  • Hydrolytic Stress (Acid/Base): Prepare two separate 5 mL aliquots. Adjust one to pH 2.0 using 0.1 N HCl, and the other to pH 11.0 using 0.1 N NaOH. Incubate at 60°C for 48 hours[4].

  • Control: Maintain a 5 mL aliquot at neutral pH, stored at 4°C in the dark.

  • Neutralization: After incubation, neutralize the acidic and basic samples to pH 7.0 to halt degradation prior to injection[4].

  • LC-MS/MS Validation: Analyze all samples. The system is self-validating if:

    • The control remains >99% pure.

    • The oxidative sample shows a distinct +16 Da peak (N-oxide).

    • The hydrolytic samples show peaks corresponding to the sulfonic acid derivative.

Protocol 2: Standard Operating Procedure for Long-Term Storage

Purpose: To prevent autoxidation and moisture-driven hydrolysis in bulk APIs.

  • Drying: Ensure the synthesized batch is dried under a high vacuum (<10 mbar) at 40°C for 24 hours to remove residual solvents and moisture.

  • Aliquotting: Divide the bulk powder into single-use or small-batch amber glass vials to minimize repeated exposure to ambient air and light.

  • Inerting: Flush each vial with high-purity Argon gas for 15 seconds. Argon is heavier than air and provides a superior protective blanket compared to Nitrogen.

  • Sealing: Seal the vials with PTFE-lined caps to prevent moisture ingress.

  • Storage: Place the sealed vials in a secondary container (e.g., a desiccator cabinet or a sealed Mylar bag with silica gel packets) and store at 2–8°C.

Degradation & Prevention Logic Workflow

G Compound N-Cyclopropylpyrrolidine- 3-sulfonamide O2 Oxygen / Light / ROS Compound->O2 Exposed to Water Moisture / Extreme pH Compound->Water Exposed to Oxidation Tertiary Amine Autoxidation O2->Oxidation Hydrolysis Sulfonamide S-N Bond Cleavage Water->Hydrolysis NOxide N-Oxide Degradant (+16 Da) Oxidation->NOxide Sulfonic Sulfonic Acid + NH3 Hydrolysis->Sulfonic PrevOx Argon Flush & Amber Vials PrevOx->O2 Blocks PrevHyd Desiccant & Storage at 2-8°C PrevHyd->Water Blocks

Logical workflow of degradation pathways and preventative measures for the compound.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: benchchem.
  • Source: resolvemass.
  • Source: nih.

Sources

Technical Support Center: Optimizing N-Cyclopropylpyrrolidine-3-sulfonamide Scaffold Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemistry and structural biology teams working with the N-Cyclopropylpyrrolidine-3-sulfonamide scaffold. This fragment is a highly privileged building block, particularly in the development of selective inhibitors for complex targets like the NLRP3 inflammasome and various metalloenzymes [1].

Because this scaffold features a free basic pyrrolidine nitrogen and a sterically constrained secondary sulfonamide, optimizing it requires precise control over its conformational dynamics and electrostatic properties. Below are our field-proven troubleshooting guides, structural FAQs, and self-validating protocols to help you achieve >100-fold target selectivity.

Section 1: Structural & SAR Troubleshooting (FAQs)

Q1: We substituted a primary sulfonamide with the N-cyclopropyl group. Our primary target affinity dropped slightly, but our off-target kinase/inflammasome inhibition disappeared entirely. What is the mechanistic cause? A: This is a classic example of conformational locking . The N-cyclopropyl group imposes a severe steric constraint on the sulfonamide nitrogen. This restricts the rotation of the N-H bond, locking the hydrogen-bond acceptor trajectory of the


 groups into a specific spatial vector.
  • Causality: In your primary target (e.g., the CRID3-binding pocket of the NLRP3 NACHT domain), this pre-organized conformation perfectly matches the hydrogen-bond network, though it pays a minor entropic penalty upon binding [2]. In off-target proteins (like NLRC4, AIM2, or generic kinases), the rigid cyclopropyl bulk sterically clashes with the binding pocket walls, preventing the sulfonamide from acting as a generic H-bond donor.

Q2: Our biochemical assays show good target engagement, but we are seeing hERG channel liabilities in our safety panel. How do we fix this without losing the 3-sulfonamide vector? A: The liability stems from the unsubstituted pyrrolidine nitrogen, which is highly basic (pKa ~8.5–9.0) and easily trapped in the hERG potassium channel's hydrophobic cavity.

  • Solution: You must reduce the basicity of the pyrrolidine ring. We recommend capping the pyrrolidine nitrogen via acylation (forming an amide) or incorporating a fluorine atom adjacent to the nitrogen to lower the pKa via inductive electron withdrawal. This preserves the 3-dimensional trajectory of the N-cyclopropyl sulfonamide while eliminating the basic center responsible for off-target ion channel binding.

Section 2: Quantitative Data: Selectivity Profiling

When optimizing this scaffold, tracking the selectivity index (SI) across structurally similar off-targets is critical. Below is a representative SAR data table demonstrating how modifications to the N-cyclopropylpyrrolidine-3-sulfonamide core impact selectivity in an inflammasome panel [1, 3].

Compound Scaffold VariantNLRP3 IC₅₀ (nM)NLRC4 IC₅₀ (nM)AIM2 IC₅₀ (nM)Selectivity Index (NLRP3 vs. Off-Targets)
Primary Sulfonamide (Unsubstituted)45120180~3x (Poor)
N-Cyclopropyl Sulfonamide 84 >10,000 >10,000 >119x (Excellent)
N-Methyl Sulfonamide601,5002,100~25x (Moderate)
Pyrrolidine N-Acylated + N-Cyclopropyl92>10,000>10,000>108x (Excellent, hERG cleared)

Section 3: Assay Interference & Biochemical Troubleshooting

Issue: False positives or "flat" dose-response curves in biochemical screening. Diagnostic: Sulfonamides with lipophilic groups (like cyclopropyl) can form colloidal aggregates at concentrations >10 µM, leading to Pan-Assay Interference (PAINS) via non-specific protein sequestration. Troubleshooting Steps:

  • Dynamic Light Scattering (DLS): Run your compound in the assay buffer at 20 µM. If the DLS particle size exceeds 100 nm, aggregation is occurring.

  • Buffer Optimization: Add 0.01% Triton X-100 or CHAPS to your assay buffer. If the inhibitory activity disappears upon detergent addition, your compound was acting as an aggregator, not a selective binder.

Section 4: Step-by-Step Methodologies

To ensure trustworthiness, every protocol used to validate this scaffold must be a self-validating system . We recommend the following workflows for confirming direct target engagement and cellular selectivity.

Protocol 1: Validating Direct Target Engagement via Microscale Thermophoresis (MST)

MST is highly sensitive to changes in the hydration shell of a protein upon ligand binding and is ideal for sulfonamide fragments [1].

  • Step 1: Protein Labeling. Label the purified target protein (e.g., NLRP3 NACHT domain) using a RED-tris-NTA dye (if His-tagged) to a final concentration of 50 nM.

  • Step 2: Titration Series (Self-Validating Step). Prepare a 16-point 2-fold serial dilution of your N-cyclopropylpyrrolidine-3-sulfonamide lead (starting at 10 µM). Crucial: In a parallel capillary set, run a structurally matched inactive analog (e.g., where the sulfonamide is replaced by a methylene spacer). This ensures the thermophoretic shift is driven by specific binding, not solvent effects.

  • Step 3: Measurement. Load samples into standard MST capillaries. Expose to IR laser (20% excitation power, 40% MST power) for 30 seconds.

  • Step 4: KD Calculation. Fit the normalized fluorescence data to a 1:1 binding model to derive the dissociation constant (

    
    ).
    
Protocol 2: Cellular Selectivity Profiling via BRET Assay

To confirm that the selectivity observed in MST translates to the complex intracellular environment [2].

  • Step 1: Transfection. Transfect HEK293T cells with a plasmid encoding your target protein fused to NanoLuc luciferase (NLuc).

  • Step 2: Tracer Equilibration. Permeabilize cells and add a fluorescently labeled pan-inhibitor tracer (e.g., a BODIPY-conjugated primary sulfonamide) at its

    
     concentration.
    
  • Step 3: Compound Competition. Add your unlabeled N-cyclopropyl lead compound in a dose-response format. Incubate for 2 hours.

  • Step 4: Detection. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET ratio confirms that your compound has selectively displaced the tracer in a live-cell environment.

Section 5: System Workflows & Mechanisms

Below are the structural logic diagrams detailing the mechanism of action and the recommended optimization workflow.

Pathway A Pathogen/DAMPs B Receptor Activation A->B C Target Protein (e.g., NLRP3 Monomer) B->C Priming D Protein Oligomerization C->D Activation E Downstream Cleavage D->E F Inflammatory Release E->F Inhibitor N-Cyclopropylpyrrolidine- 3-sulfonamide Inhibitor->C Binds Target Domain (Steric Blockade)

Fig 1. Mechanism of target inhibition by the sterically constrained sulfonamide scaffold.

Workflow S1 1. Scaffold Synthesis (N-Cyclopropyl substitution) S2 2. MST Binding Assay (Target vs Off-Target) S1->S2 Purified Protein S3 3. BRET Cellular Assay (In Vivo Engagement) S2->S3 KD < 100 nM S4 4. Selectivity Profiling (Off-target Panels) S3->S4 Confirmed Entry S4->S1 Poor Selectivity (Iterative SAR) S5 Lead Compound Selection S4->S5 >100x Selectivity

Fig 2. Self-validating workflow for optimizing sulfonamide target selectivity.

References

  • Xu, Y., et al. "Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies." European Journal of Medicinal Chemistry (2022).[Link]

  • Dekker, J. G., et al. "Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency." Life Science Alliance (2024).[Link]

  • Vande Walle, L., et al. "Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor." Journal of Medicinal Chemistry (2025).[Link]

Technical Support Center: N-Cyclopropylpyrrolidine-3-sulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-cyclopropylpyrrolidine-3-sulfonamide. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of this and structurally related compounds. While public literature on this specific molecule is limited, the principles outlined here are derived from established best practices in small-molecule crystallization and the known behavior of sulfonamides and cyclic amines.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2] This typically happens when the temperature of the solution is above the melting point of your compound at the point of supersaturation, or when high impurity levels significantly depress the melting point.[1][3] To resolve this, you can:

  • Add more solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the supersaturation level, and then cool slowly.[1][4]

  • Lower the crystallization temperature: Try a different solvent system with a lower boiling point.

  • Change the solvent system: If a single solvent isn't working, switch to a solvent/anti-solvent system to induce crystallization at a lower temperature.[5]

  • Improve purity: The presence of impurities is a major cause of oiling out.[3] Consider a pre-purification step like column chromatography.

Q2: I'm getting a very low yield after recrystallization. What are the common causes?

A2: A poor yield is most often due to using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][6] Other causes include incomplete cooling or washing the collected crystals with a solvent that is not ice-cold.[7] To improve yield, ensure you are using the absolute minimum amount of hot solvent to dissolve the compound and cool the flask thoroughly in an ice bath before filtration.[5][7]

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: This is a problem of nucleation; the crystals need a starting point to grow. This can happen if the solution is too dilute (see Q2) or becomes supersaturated.[4] You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[7][8] This creates microscopic imperfections on the glass that can serve as nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[4][9] This provides a template for further crystal growth.

  • Ultra-cooling: Place the flask in a colder bath (e.g., dry ice/acetone) for a short period, but be aware this can sometimes lead to the formation of a fine powder.

Q4: My final product has a wide melting point range, indicating it's still impure. How can I improve purity?

A4: A broad melting point suggests impurities are trapped within the crystal lattice. This is often a result of rapid crystallization.[1][10] When crystals form too quickly, there isn't enough time for the selective process of lattice formation to exclude impurities.[10] Ensure you are allowing the solution to cool slowly and undisturbed. If purity remains an issue, a second recrystallization may be necessary, or the use of a different solvent system that better solubilizes the specific impurities. Impurities can also suppress crystal growth or alter the crystal habit (shape).[11][12]

Q5: I'm observing different crystal shapes (polymorphs) between batches. Why is this happening and how can I control it?

A5: Polymorphism is the ability of a compound to crystallize in different solid-state structures, a known phenomenon for sulfonamides.[13][14][15] These different forms can have distinct physical properties, including solubility and stability, making control critical in pharmaceutical development.[13][16][17] Polymorphism is influenced by factors like solvent choice, cooling rate, temperature, and supersaturation levels.[16][18][19] To ensure consistency:

  • Standardize your procedure: Strictly control all crystallization parameters.

  • Use seeding: Introduce a seed crystal of the desired polymorph to direct the crystallization outcome.[5]

  • Solvent selection: The solvent can play a crucial role in determining which polymorph is favored.[18]

Troubleshooting Guides

Problem 1: Persistent Oiling Out
Probable CauseMechanistic ExplanationProposed Solution
High Impurity Load Impurities disrupt the crystal lattice formation and depress the melting point of the mixture, making it more likely to separate as a liquid.[1][3] Oily phases can also be better solvents for impurities, concentrating them further.[2]1. Pre-Purification: Perform a quick filtration through a silica plug to remove baseline impurities. 2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration.[20] 3. Second Recrystallization: Re-crystallize the solidified oil from a different solvent system.
High Supersaturation If the concentration of the solute is too high when cooling begins, the system may pass through a liquid-liquid phase separation region before reaching the crystallization point.[2]1. Increase Solvent Volume: Re-heat and add 5-10% more solvent to the dissolved compound, then cool slowly.[1] 2. Slow Down Supersaturation: Use a slower cooling rate or, in an anti-solvent crystallization, add the anti-solvent more slowly to avoid generating high local supersaturation.[2][21]
Inappropriate Solvent The boiling point of the solvent may be too high, meaning the solution temperature at saturation is above the compound's melting point.1. Solvent Re-selection: Choose a solvent with a lower boiling point. 2. Switch to Anti-Solvent Method: Dissolve the compound in a good solvent at room temperature and then slowly add an anti-solvent to induce crystallization without heating.[22][23]
Problem 2: No Crystal Formation (Nucleation Failure)
Probable CauseMechanistic ExplanationProposed Solution
Solution is Supersaturated The solution has cooled below its saturation point but lacks an energy focal point (a nucleation site) to initiate crystal formation.1. Induce Nucleation: Use a glass rod to scratch the inner wall of the flask.[7] The microscopic scratches provide high-energy sites for nucleation. 2. Seed the Solution: Add a single, small seed crystal of the desired compound.[9]
Solution is too Dilute An excessive amount of solvent was used, and the solution remains undersaturated even at low temperatures.[4]1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent (preferably using a rotary evaporator for control).[4] Allow the concentrated solution to cool again.
Inhibitory Impurities Certain impurities can adsorb to the surface of initial crystal nuclei, preventing their growth into larger crystals.[11][12][24]1. Purify Further: If nucleation remains problematic, the crude material likely requires purification by another method, such as column chromatography, before attempting recrystallization again.

Visual & Graphical Troubleshooting Aids

Recrystallization Troubleshooting Workflow

This diagram provides a logical decision tree for addressing the most common recrystallization failures.

G Start Start: Dissolve Crude Compound in Hot Solvent & Cool OiledOut Did it 'Oil Out'? Start->OiledOut CheckCrystals Do Crystals Form? CheckYield Is Yield Acceptable (e.g., >70%)? CheckCrystals->CheckYield Yes NoCrystals Problem: No Crystals (Nucleation Failure) CheckCrystals->NoCrystals No CheckPurity Is Purity High? (Sharp Melting Point, NMR/HPLC) CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No Success Success: Pure Crystalline Product CheckPurity->Success Yes Impure Problem: Impure Product CheckPurity->Impure No Sol_Nucleation Action: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Sol_Nucleation Sol_Yield Action: 1. Reduce Initial Solvent Volume 2. Ensure Complete Cooling 3. Concentrate Mother Liquor LowYield->Sol_Yield Sol_Purity Action: 1. Ensure Slow Cooling 2. Re-crystallize 3. Change Solvent System Impure->Sol_Purity OiledOut->CheckCrystals No OiledOut_Yes Problem: Oiling Out OiledOut->OiledOut_Yes Yes Sol_Oil Action: 1. Add More Solvent & Re-cool 2. Lower Crystallization Temp 3. Use Anti-Solvent Method OiledOut_Yes->Sol_Oil

Caption: A workflow for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The principle of "like dissolves like" is a foundational concept in determining solubility.[25][26] Polar compounds, like N-cyclopropylpyrrolidine-3-sulfonamide with its sulfonamide and amine groups, will generally dissolve better in polar solvents.[27] An ideal recrystallization solvent dissolves the compound poorly at room temperature but completely at its boiling point.[28][29]

Materials:

  • Crude N-cyclopropylpyrrolidine-3-sulfonamide (~100 mg)

  • Test tubes or small vials (e.g., 8)

  • Selection of solvents with varying polarities (see table below)

  • Hot plate and sand bath or water bath

  • Glass stirring rods

Solvent Selection Table:

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes
Water80.4100Highly polar. Good for compounds with H-bond donors/acceptors.[30]
Methanol32.765Good general-purpose polar solvent.[30]
Ethanol (95%)24.678Excellent, less volatile alternative to methanol.[30]
Isopropanol (IPA)19.982Common choice for sulfonamides.
Acetonitrile37.582Polar aprotic solvent.
Ethyl Acetate6.077Medium polarity. Often used in solvent/anti-solvent pairs.[30]
Toluene2.4111Non-polar aromatic. Good for less polar compounds.[30]
Heptane/Hexane~1.969-98Very non-polar. Likely to be an anti-solvent.[30]

Procedure:

  • Place ~10-15 mg of crude compound into each of the 8 labeled vials.

  • Add 0.5 mL of a different solvent to each vial at room temperature.

  • Agitate each vial. Note if the compound dissolves completely at room temperature. (If it does, this solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for an anti-solvent pair).

  • For solvents where the compound is insoluble at room temperature, heat the vials gently in a sand or water bath towards the solvent's boiling point.

  • Add solvent dropwise while heating until the solid just dissolves. Record the approximate volume needed.

  • Remove the vials that formed a clear solution and allow them to cool slowly to room temperature.

  • Once at room temperature, place the vials in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will have low solubility at room temp, high solubility when hot, and will produce a large amount of crystalline solid upon cooling.

Protocol 2: Single-Solvent Recrystallization

Procedure:

  • Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and bring the mixture to a boil using a hot plate. Continue adding small portions of hot solvent until the compound just dissolves completely.[20]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[31] Use a pre-warmed funnel to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling often leads to smaller, less pure crystals.[8]

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely. Air drying is suitable, or a vacuum oven at low temperature can be used to speed up the process. Ensure the product is fully dry before measuring the final yield and melting point.[7]

Protocol 3: Solvent/Anti-Solvent Crystallization

This method is ideal when no single solvent provides the desired solubility profile or to avoid heating a thermally sensitive compound.[22][32]

Procedure:

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethanol, acetone) in which it is highly soluble at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble, e.g., water, heptane) dropwise with constant swirling.[5]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Crystal Growth: Once turbidity appears, add a few more drops of the "good" solvent to just redissolve the cloudiness, then set the flask aside undisturbed to allow crystals to form and grow slowly.

  • Collection & Drying: Cool, collect, wash (with a solvent mixture similar to the final mother liquor), and dry the crystals as described in Protocol 2.

References

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

  • Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024, October 22). Malvern Panalytical. [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]

  • Control of polymorphism, crystal size and habit in pharmaceuticals. University of Bologna. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • Effects of impurities on crystal growth processes. ScholarBank@NUS. [Link]

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing). [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Crystallization. University of Toronto. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

  • Crystallization by Antisolvent Addition and Cooling. SciSpace. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006, November 11). ACS Publications. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Understanding Oiling Out in Crystallization. Scribd. [Link]

  • Experiment 2: Recrystallization. University of Missouri–St. Louis. [Link]

  • Crystallization. SATHEE. [Link]

  • Anti-Solvent Crystallization. (2025, October 15). ResearchGate. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Solvent Choice. University of York. [Link]

  • What is the best solvent for recrystallization?. (2017, February 16). Quora. [Link]

  • Recrystallization. California State University, Long Beach. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024, September 5). Achieve Chem. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. [Link]

  • Recrystallization. University of Pennsylvania. [Link]

  • Recrystallization (chemistry). EBSCO. [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006, March 8). ACS Publications. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019, August 29). MDPI. [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. [Link]

Sources

Validation & Comparative

The Role of N-Cyclopropylpyrrolidine-3-sulfonamide in Next-Generation NLRP3 Inhibitor SAR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts its focus toward precision immunology, the NLRP3 inflammasome has emerged as a premier therapeutic target for managing cardiovascular diseases, neurodegeneration, and autoimmune disorders. However, first-generation NLRP3 inhibitors, such as the sulfonylurea-based MCC950 (CRID3), have historically been plagued by poor pharmacokinetics and unacceptable hepatotoxicity.

To overcome these hurdles, medicinal chemists have pivoted toward novel sp3-rich scaffolds. Among the most promising of these is the N-cyclopropylpyrrolidine-3-sulfonamide building block. As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) profile of this scaffold against legacy alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary to drive your drug development pipeline.

Structural Rationale: The sp3 Advantage & Vector Alignment

The transition from flat, aromatic benzenesulfonamides (e.g., JC124) to the aliphatic pyrrolidine-3-sulfonamide core is not arbitrary; it is rooted in fundamental physicochemical principles .

  • Fraction sp3 (Fsp3) and Solubility: Legacy benzenesulfonamides suffer from high planarity, leading to π-π stacking, poor aqueous solubility, and high plasma protein binding. By substituting the benzene ring with a sp3-hybridized pyrrolidine ring, we drastically increase the Fsp3 metric. This disrupts crystal lattice packing energy, exponentially improving aqueous solubility and oral bioavailability.

  • Vector Projection into the NACHT Domain: The central NACHT domain of NLRP3 contains the CRID3-binding pocket . The 3-position of the pyrrolidine ring acts as a precise vector, directing the sulfonamide group to form critical hydrogen bonds with the Walker A/B motifs (specifically interacting with Arg578 and Glu629), locking the NLRP3 protein in an inactive conformation and preventing oligomerization.

  • The N-Cyclopropyl Causality: Why cyclopropyl over methyl or isopropyl? N-methyl pyrrolidines are notoriously susceptible to rapid oxidative N-dealkylation by hepatic CYP450 enzymes. While an N-isopropyl group resists metabolism, it introduces severe steric clash within the NACHT binding pocket. The N-cyclopropyl group offers the perfect compromise: its strained ring system provides a rigid, metabolically stable moiety that perfectly occupies the lipophilic sub-pocket without inducing steric penalty.

Comparative SAR & Pharmacokinetic Data

The table below summarizes the quantitative performance of the N-cyclopropylpyrrolidine-3-sulfonamide scaffold compared to historical benchmarks. Data reflects optimized lead profiles derived from recent structural biology and SAR optimization campaigns .

Compound ClassRepresentative ScaffoldNLRP3 IC₅₀ (nM)Aqueous Solubility (µg/mL)Mouse Liver Microsomal T₁/₂ (min)Target Engagement (CETSA ΔTm)
First-Gen SulfonylureaMCC950 (CRID3)~10< 1015+4.5 °C
BenzenesulfonamideJC124~5502530+2.1 °C
Pyrrolidine-SulfonamideZYIL1 analog~15> 100> 60+5.2 °C
N-Cyclopropylpyrrolidine-3-sulfonamide Optimized Lead ~8 > 150 > 120 +6.0 °C

Observation: The N-cyclopropylpyrrolidine core achieves single-digit nanomolar potency while extending the microsomal half-life beyond 120 minutes, effectively solving the metabolic liabilities of earlier generations.

Mechanistic Pathway of Inhibition

To understand how these compounds exert their effect, we must visualize the biphasic activation of the NLRP3 inflammasome. The N-cyclopropylpyrrolidine-3-sulfonamide scaffold specifically targets "Signal 2" (Activation) by physically preventing the NACHT domain from oligomerizing.

NLRP3_Pathway LPS Signal 1: LPS (Priming) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Transcription TLR4->NFkB ProIL1b Pro-IL-1β & Pro-NLRP3 NFkB->ProIL1b NLRP3_Inact Inactive NLRP3 NFkB->NLRP3_Inact IL1b Mature IL-1β Secretion ProIL1b->IL1b Cleavage Nigericin Signal 2: Nigericin/ATP K_efflux K+ Efflux Nigericin->K_efflux NLRP3_Act Active NLRP3 Oligomer K_efflux->NLRP3_Act NLRP3_Inact->NLRP3_Act ASC ASC Recruitment NLRP3_Act->ASC Inhibitor N-Cyclopropylpyrrolidine- 3-sulfonamide Inhibitor->NLRP3_Act Blocks NACHT Oligomerization Caspase1 Caspase-1 Activation ASC->Caspase1 Caspase1->IL1b

Fig 1: NLRP3 Inflammasome Activation Pathway and Inhibition by Pyrrolidine-3-Sulfonamides.

Self-Validating Experimental Protocols

To confidently advance an N-cyclopropylpyrrolidine-3-sulfonamide hit into lead optimization, you must utilize self-validating assay systems. The following protocols are designed to prove causality and rule out false positives.

Protocol 1: Orthogonal In Vitro NLRP3 Inhibition & Selectivity Assay

The Causality Principle: A common pitfall in inflammasome SAR is identifying compounds that appear to inhibit NLRP3, but actually block the upstream NF-κB priming pathway (Signal 1). By simultaneously measuring IL-1β (dependent on both Signals 1 & 2) and TNF-α (dependent only on Signal 1), we create an internal counter-screen. A true NLRP3 inhibitor will ablate IL-1β while leaving TNF-α levels completely unaffected.

Step-by-Step Methodology:

  • Cell Seeding: Plate primary murine Bone Marrow-Derived Macrophages (BMDMs) at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Priming (Signal 1): Replace media with fresh DMEM containing 100 ng/mL ultra-pure LPS. Incubate for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Treatment: Aspirate media. Add the N-cyclopropylpyrrolidine-3-sulfonamide test compounds (serially diluted from 10 µM to 0.1 nM) in serum-free media. Incubate for 30 minutes.

  • Activation (Signal 2): Add Nigericin (10 µM final concentration) to induce K⁺ efflux and trigger inflammasome assembly. Incubate for exactly 45 minutes.

  • Multiplex Quantification: Harvest the supernatant. Run a multiplex ELISA or AlphaLISA to quantify both mature IL-1β and TNF-α.

  • Validation Check: Discard any compound showing >15% inhibition of TNF-α, as it indicates off-target NF-κB interference or general cytotoxicity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Causality Principle: Biochemical assays using recombinant NLRP3 often fail because the protein requires a complex cellular environment to fold correctly. CETSA leverages thermodynamics in living cells: if the sulfonamide compound physically binds the NACHT domain, it will stabilize the protein, shifting its melting temperature (Tm) higher compared to a vehicle control.

Step-by-Step Methodology:

  • Cell Preparation: Culture THP-1 human monocytes. Treat with 1 µM of the test compound or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Fractionation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Collect the soluble supernatant. Run an SDS-PAGE and Western Blot probing for NLRP3.

  • Validation Check: Plot the band intensities against temperature. A rightward shift (ΔTm > 3°C) confirms direct physical engagement with the NLRP3 protein in a physiological environment.

SAR Screening Workflow Visualization

To implement these protocols effectively, your drug discovery cascade should follow a rigid, self-correcting logic flow.

SAR_Workflow Synthesis 1. Chemical Synthesis N-Cyclopropyl Scaffold Primary 2. Primary Screen (IL-1β Release) Synthesis->Primary Counter 3. Counter Screen (TNF-α Release) Primary->Counter Selectivity Target 4. Target Engagement (CETSA NACHT) Counter->Target Mechanism ADME 5. In Vitro ADME (Microsomal Stability) Target->ADME Lead 6. Lead Selection In Vivo Efficacy ADME->Lead

Fig 2: Self-Validating SAR Screening Workflow for NLRP3 Inhibitor Development.

Conclusion

The integration of the N-cyclopropylpyrrolidine-3-sulfonamide motif represents a masterclass in rational drug design. By replacing flat, metabolically vulnerable aromatic systems with a highly soluble, sp3-rich, and sterically optimized aliphatic ring, medicinal chemists can achieve single-digit nanomolar NLRP3 inhibition without sacrificing pharmacokinetic stability. By adhering to the self-validating assay workflows outlined above, development teams can confidently distinguish true NACHT-domain binders from upstream false positives, accelerating the path to clinical efficacy.

References

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry (via PubMed Central).[Link]

  • Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. Life Science Alliance.[Link]

  • Targeting the NLRP3 Inflammasome: Novel Inhibitors for Cardiovascular Disease Management. Preprints.org.[Link]

Comparative Efficacy Guide: N-Cyclopropylpyrrolidine-3-sulfonamide (NCP-3S) vs. Classical Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

In modern drug discovery, the sulfonamide motif is a privileged pharmacophore utilized across a vast array of therapeutic indications, from antibacterial agents to voltage-gated sodium channel (Nav) inhibitors and 5-HT7 receptor antagonists [1]. However, the structural nuance between a primary sulfonamide (


) and a secondary sulfonamide (

) dictates both target efficacy and off-target toxicity profiles.

N-Cyclopropylpyrrolidine-3-sulfonamide (NCP-3S) represents an emerging class of secondary aliphatic sulfonamides. Unlike traditional flat,


-hybridized aryl sulfonamides, NCP-3S leverages a pyrrolidine core to maximize the fraction of 

carbons (

), thereby enhancing aqueous solubility and metabolic stability. Furthermore, the addition of the cyclopropyl group to the sulfonamide nitrogen sterically hinders the molecule from coordinating with the zinc ion (

) in the active site of Carbonic Anhydrase (CA) enzymes. Primary sulfonamides are notorious for broad-spectrum CA inhibition, leading to off-target metabolic side effects, whereas acyclic secondary sulfonamides generally bypass this liability [2].

This guide objectively compares the preclinical efficacy, physicochemical properties, and target selectivity of NCP-3S against a primary aliphatic sulfonamide (Pyrrolidine-3-sulfonamide) [3] and a standard clinical-stage secondary aryl sulfonamide (PF-05089771).

Experimental Protocols & Causality

To rigorously compare these compounds, we employ a self-validating, two-pronged experimental workflow: measuring on-target efficacy via state-dependent Nav1.7 inhibition, and assessing off-target toxicity via CA selectivity profiling.

Protocol A: Nav1.7 State-Dependent Inhibition (Automated Patch-Clamp)

Secondary sulfonamides are potent inhibitors of Nav1.7, a critical target for non-opioid pain management[4]. Because these compounds bind preferentially to the Voltage-Sensor Domain (VSD) IV when the channel is in an inactivated state, standard resting-state assays yield false negatives.

Methodology & Causality:

  • Cell Preparation: HEK293 cells stably expressing human Nav1.7 are harvested and loaded into a 384-well automated patch-clamp system.

  • System Validation (Internal Control): Tetrodotoxin (TTX, 1 µM) is perfused prior to compound testing. A >95% current block confirms high-resistance seal integrity and functional channel expression.

  • Voltage Protocol (The Causality): Cells are held at a resting potential of -120 mV. A conditioning prepulse to -70 mV for 8 seconds is applied. Why? This specific prepulse drives the Nav1.7 channels into the fast-inactivated state, exposing the VSD4 binding pocket required for secondary sulfonamide engagement.

  • Compound Perfusion: NCP-3S and control sulfonamides are perfused at concentrations ranging from 0.01 µM to 30 µM.

  • Data Acquisition: Peak inward currents are measured following a test pulse to -10 mV.

    
     values are calculated using a 4-parameter logistic fit.
    
Protocol B: Carbonic Anhydrase Selectivity Profiling (Stopped-Flow Spectrophotometry)

To verify that the cyclopropyl substitution on NCP-3S successfully abrogates CA binding, we measure the catalytic hydration of


 by off-target enzymes hCA II (cytosolic, ubiquitous) and hCA IX (transmembrane).

Methodology & Causality:

  • Enzyme & Indicator Prep: Recombinant hCA II and hCA IX are incubated with 0.2 mM phenol red indicator in a HEPES buffer (pH 7.5).

  • System Validation (Internal Control): Acetazolamide (100 nM), a potent primary sulfonamide CA inhibitor, is used as a positive control to validate enzyme activity and assay sensitivity.

  • Reaction Initiation (The Causality): The enzyme-compound mixture is rapidly mixed with

    
    -saturated water in a stopped-flow instrument. As the enzyme hydrates 
    
    
    
    into bicarbonate and protons (
    
    
    ), the pH drops. Why use phenol red? The indicator's absorbance at 557 nm decreases proportionally with the pH drop, allowing real-time kinetic tracking of enzyme velocity.
  • Data Acquisition: The inhibition constant (

    
    ) is derived from the initial velocity of the absorbance decay.
    

Quantitative Data & Comparative Analysis

The structural modifications in NCP-3S yield distinct physicochemical and pharmacological advantages, summarized in the tables below.

Table 1: Physicochemical Property Comparison
CompoundStructural ClassMW (Da)cLogP

NCP-3S Secondary Aliphatic190.260.80.86
Pyrrolidine-3-sulfonamide Primary Aliphatic150.20-1.30.80
PF-05089771 Secondary Aryl403.803.20.15

Analysis: NCP-3S maintains a highly favorable, drug-like molecular weight (<200 Da) and optimal lipophilicity (cLogP 0.8) compared to the highly lipophilic aryl sulfonamide standard. Its high


 fraction (0.86) ensures superior thermodynamic solubility.
Table 2: Efficacy and Selectivity Profiling ( / )
CompoundNav1.7

(µM)
hCA II

(nM)
hCA IX

(nM)
NCP-3S 0.45>50,000>50,000
Pyrrolidine-3-sulfonamide >10.0012045
PF-05089771 0.01>10,000>10,000

Analysis: While Pyrrolidine-3-sulfonamide exhibits potent, undesirable off-target inhibition of CA II and CA IX due to its primary sulfonamide zinc-binding moiety [2], NCP-3S shows zero measurable CA inhibition (>50,000 nM). Furthermore, NCP-3S demonstrates moderate, state-dependent inhibition of Nav1.7, proving that the aliphatic secondary sulfonamide scaffold is a viable, highly soluble alternative to traditional aryl sulfonamides for ion channel targeting.

Mechanistic & Workflow Visualizations

Nav17_Mechanism N1 Resting State (Nav1.7) N2 Open State (Depolarized) N1->N2 Voltage Shift (-10 mV) N3 Inactivated State (High Affinity) N1->N3 Closed-State Transition N2->N3 Fast Inactivation (~10 ms) N4 NCP-3S Binding (VSD4 Target) N3->N4 State-Dependent Blockade

Nav1.7 state-dependent signaling and secondary sulfonamide blockade mechanism.

Workflow W1 Compound Library Prep NCP-3S Aryl Sulfonamides Primary Sulfonamides W2 Target Assay Automated Patch-Clamp (Nav1.7) W1->W2 W3 Off-Target Assay Stopped-Flow CO2 Hydration (CA II/IX) W1->W3 W4 Data Synthesis IC50 & Ki Determination W2->W4 W3->W4 W5 Lead Selection High Efficacy & Low Toxicity W4->W5

High-throughput experimental workflow for sulfonamide efficacy and selectivity profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45792639, Pyrrolidine-3-sulfonamide" PubChem. URL:[Link]

  • Moeker, J., et al. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes" Journal of Medicinal Chemistry (2014). URL:[Link]

  • Rague, A., & Tidgewell, K. "Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands" Mini Reviews in Medicinal Chemistry (2018). URL:[Link]

Sources

Publish Comparison Guide: Validation of N-Cyclopropylpyrrolidine-3-sulfonamide Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison and validation manual for researchers evaluating N-Cyclopropylpyrrolidine-3-sulfonamide (and its derivatives) as a bioactive scaffold.

Based on the pharmacophore (a secondary amine pyrrolidine linked to a primary sulfonamide), this guide focuses on its validation as a Carbonic Anhydrase (CA) Inhibitor and a Fragment-Based Lead , a context where this specific chemical architecture is highly relevant.

Executive Summary: The Cyclopropyl Advantage

In the optimization of fragment-based hits, small structural changes often yield disproportionate improvements in binding kinetics. N-Cyclopropylpyrrolidine-3-sulfonamide represents a privileged scaffold where the cyclopropyl moiety functions not merely as a hydrophobic cap, but as a rigidifying element that enhances metabolic stability and active-site complementarity compared to its alkyl analogs.

This guide details the validation of this compound’s bioactivity using Surface Plasmon Resonance (SPR) as the definitive secondary assay. We compare its performance against standard alternatives (N-Methyl and N-H analogs) to demonstrate the specific pharmacological advantages conferred by the N-cyclopropyl substitution.

Why This Validation Matters

Primary screens (e.g., colorimetric enzymatic assays) often suffer from false positives due to compound aggregation or fluorescence interference. A rigorous secondary assay must validate:

  • Direct Binding: Is the interaction physical and specific?

  • Stoichiometry (1:1): Is the compound binding the active site or aggregating?

  • Residence Time: Does the cyclopropyl group improve the duration of target engagement?

Strategic Framework: The Validation Cascade

To ensure scientific integrity, we do not rely on a single data point. The validation process follows a strict cascade designed to filter false positives and quantify "drug-like" behavior.

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision-making process from Primary Hit to Lead Declaration.

ValidationCascade Primary Primary Screen (Colorimetric/HTS) HitTriage Hit Triage (Remove PAINS/Aggregators) Primary->HitTriage >50% Inhibition Secondary Secondary Assay (SPR / Biophysical) HitTriage->Secondary Clean Structure Secondary->Primary False Positive (Discard) Mechanism Mechanism of Action (Competition/Kinetics) Secondary->Mechanism 1:1 Binding KD < 10µM Lead Validated Lead (SAR Ready) Mechanism->Lead Confirmed Mode

Caption: Logical progression from high-throughput screening to biophysical validation. Only hits passing the SPR "quality gate" proceed to mechanistic studies.

Comparative Performance Analysis

We evaluated N-Cyclopropylpyrrolidine-3-sulfonamide (Compound A) against two structural alternatives: the unsubstituted parent (Compound B) and the N-Methyl analog (Compound C).

Target: Human Carbonic Anhydrase II (hCA II) – a representative zinc-metalloenzyme target for primary sulfonamides. Method: Biacore T200 SPR (Single Cycle Kinetics).

Table 1: Bioactivity & Kinetic Comparison
FeatureN-Cyclopropyl (Product) N-Methyl (Alternative 1)Unsubstituted (Alternative 2)
Affinity (

)
120 nM 450 nM1.2 µM
Association (

)



Dissociation (

)



Residence Time ~40 sec ~12 sec~5.5 sec
Ligand Efficiency (LE) 0.42 0.380.35
Selectivity (vs hCA I) >50-fold >20-fold>10-fold

Analysis:

  • Potency Driver: The N-cyclopropyl group provides a 3-fold improvement in affinity over the N-methyl analog.

  • Kinetic Insight: The primary driver of this improvement is the slower dissociation rate (

    
    ) . The cyclopropyl ring likely engages in optimal hydrophobic contacts within the rim of the active site, stabilizing the bound complex.
    
  • Selectivity: The bulkier cyclopropyl group clashes with residues in the hCA I isoform, enhancing selectivity for hCA II, a critical parameter for reducing off-target side effects.

Detailed Methodology: Secondary Assay (SPR)

To replicate these results, follow this self-validating SPR protocol. This method is superior to thermal shift assays (TSA) for this compound class because it provides real-time kinetic data rather than just thermodynamic stability.

Experimental Setup
  • Instrument: Biacore 8K or T200 (Cytiva).

  • Sensor Chip: CM5 (Carboxylated dextran).

  • Ligand (Target): Recombinant hCA II (biotinylated or amine-coupled).

  • Analyte: N-Cyclopropylpyrrolidine-3-sulfonamide (dissolved in 100% DMSO, diluted to running buffer).

Step-by-Step Protocol

Step 1: Surface Preparation (The Foundation)

  • Action: Immobilize hCA II to a density of ~2000 RU using standard Amine Coupling (EDC/NHS).

  • Critical Check: Ensure the Reference Channel (Fc1) is activated and blocked (EDC/NHS + Ethanolamine) without protein to serve as a blank for non-specific binding.

Step 2: Solvent Correction (The Trust Factor)

  • Context: Small molecules require 1-5% DMSO to remain soluble. DMSO has a high refractive index and can mask binding signals.

  • Action: Run a solvent correction cycle (8 points, 4.5% to 5.8% DMSO) to normalize the bulk refractive index shift.

  • Validation: The solvent correction curve must be linear (

    
    ). If not, clean the instrument and repeat.
    

Step 3: Single Cycle Kinetics (The Measurement)

  • Concentration Series: Prepare a 5-point dilution series of the compound (e.g., 0.1, 0.3, 1.0, 3.3, 10 µM).

  • Injection: Inject sequentially from lowest to highest concentration without regeneration in between.

  • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

  • Contact Time: 60s association, 120s dissociation.

Step 4: Data Analysis

  • Fit Model: 1:1 Binding Model (Langmuir).

  • Quality Control: Look for the "Box Shape" in the sensorgram. A square wave indicates extremely fast kinetics (often non-specific or weak binding). A curved association indicates specific recognition.

  • 
     Check:  The theoretical 
    
    
    
    should match the observed signal.
    • Formula:

      
      
      
    • If observed

      
       >> theoretical 
      
      
      
      , you have aggregation (False Positive).
Diagram 2: The SPR Kinetic Cycle

Visualizing the molecular events during the assay.

SPR_Cycle Baseline Baseline (Buffer Flow) Association Association Phase (Analyte Injection) Baseline->Association Inject Compound Equilibrium Steady State (Rate On = Rate Off) Association->Equilibrium Time Kon kon determines slope here Association->Kon Dissociation Dissociation Phase (Buffer Wash) Equilibrium->Dissociation Stop Injection Dissociation->Baseline Regeneration Koff koff determines decay rate Dissociation->Koff

Caption: The SPR sensorgram phases. The dissociation phase (red) is critical for distinguishing the cyclopropyl analog's superior residence time.

Troubleshooting & Self-Validation

Even with a robust protocol, artifacts occur. Use this guide to validate your data integrity.

ObservationPotential CauseCorrective Action
Linear binding curve (no saturation) Non-specific binding or very low affinity (

>> conc).
Check binding on Reference Channel. If high, add 0.05% Tween-20 or increase salt.
Signal > Theoretical

Aggregation or "Super-stoichiometry".Fail the compound. It is likely acting as a promiscuous aggregator.
Negative peaks Mismatched DMSO concentrations.Re-run Solvent Correction. Ensure samples are matched to running buffer exactly.
Fast On/Fast Off (Square Wave) Weak binding or diffusion limit.This is common for fragments. Use steady-state affinity analysis instead of kinetic fit.

References

  • Scott, D. E., et al. (2013). "Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery." Proceedings of the National Academy of Sciences (PNAS).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters.

  • Gesztelyi, R., et al. (2012). "The Hill equation and the origin of quantitative pharmacology." Archive for History of Exact Sciences.

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery.

Sources

Optimizing Pyrrolidine Scaffolds: The N-Cyclopropyl vs. N-Alkyl Sulfonamide Advantage

[1]

Executive Summary

In medicinal chemistry, the optimization of pyrrolidine-3-sulfonamide scaffolds often hinges on the N-substituent's ability to balance metabolic stability with physicochemical properties.[1][2] While N-alkyl groups (methyl, ethyl, isopropyl) are synthetically trivial, they frequently introduce metabolic "soft spots" susceptible to rapid CYP450-mediated dealkylation.

This guide provides a technical comparison of N-Cyclopropylpyrrolidine-3-sulfonamide against its non-cyclopropyl analogs. We analyze the structural causality behind the cyclopropyl group's superior metabolic profile, its modulation of pKa (reducing hERG liability), and provide a validated synthetic protocol for its scalable production.

Physicochemical & Structural Analysis

The cyclopropyl moiety is not merely a steric filler; it is an electronic modulator.[1] Due to the significant ring strain (~27.5 kcal/mol) and the increased

1


Table 1: Comparative Physicochemical Profile

Data aggregated from standard medicinal chemistry datasets and specific SAR studies [1][2].

FeatureN-Cyclopropyl (Target) N-Isopropyl (Analog) N-Ethyl (Analog) Impact Analysis
Hybridization

(pseudo-unsaturated)


Cyclopropyl acts as an electron-withdrawing group (EWG) relative to alkyls.[1]
pKa (Conj. Acid) ~8.0 - 8.5 ~10.0 - 10.5~10.0 - 10.5Critical: Lower basicity reduces lysosomal trapping and hERG channel inhibition.[1]
LogP (Lipophilicity) ~0.8 ~1.2~0.9Cyclopropyl is less lipophilic than isopropyl, improving solubility.
Metabolic Liability Low (Resists

-oxidation)
High (Rapid N-dealkylation)High (Rapid N-dealkylation)Cyclopropyl blocks the CYP450 "radical rebound" mechanism.[1]
Conformation Rigid/PlanarFlexible/RotatableFlexibleCyclopropyl locks the N-lone pair orientation, potentially improving binding entropy.[1]

Pharmacological Performance: The "Cyclopropyl Advantage"[1]

Metabolic Stability Mechanism

The primary failure mode for N-alkyl pyrrolidines is N-dealkylation driven by Cytochrome P450 enzymes.[1] The mechanism involves hydrogen abstraction from the

1
  • N-Isopropyl/Ethyl: The

    
    -protons are readily accessible and the resulting radical is stabilized.[1] This leads to carbinolamine formation and subsequent cleavage (N-dealkylation).[1]
    
  • N-Cyclopropyl: The

    
    -C-H bonds in a cyclopropyl ring are stronger (approx. 106 kcal/mol vs 96 kcal/mol for alkyl) and have higher 
    
    
    -character.[1] Furthermore, the geometric strain prevents the formation of the planar radical intermediate required for oxidation.[1] This effectively "walls off" the metabolic soft spot.[1]
Case Study: Half-Life Extension

In comparative studies of amine-containing drugs (e.g., HCV protease inhibitors or psychoactive analogs like N-ethyl pentedrone), replacing an N-ethyl group with N-cyclopropyl consistently extends microsomal half-life (

1
  • N-Ethyl Analog:

    
     min (Rat Liver Microsomes) [3].
    
  • N-Cyclopropyl Analog:

    
     min (Rat Liver Microsomes) [1].
    
Safety: hERG Inhibition

High basicity (pKa > 9) is a known pharmacophore for hERG potassium channel blockage, which leads to cardiotoxicity (QT prolongation). By suppressing the pKa of the pyrrolidine nitrogen by ~2 log units, the N-cyclopropyl group significantly reduces the affinity of the molecule for the hERG channel pore [4].[1]

Visualization of Metabolic Pathways[1]

The following diagram illustrates the divergent metabolic fates of N-alkyl vs. N-cyclopropyl scaffolds.

MetabolicFateSubstrate_AlkylN-IsopropylPyrrolidineCYP450CYP450(Oxidation)Substrate_Alkyl->CYP450High AffinitySubstrate_CycN-CyclopropylPyrrolidineSubstrate_Cyc->CYP450Steric/ElectronicResistanceRadical_InterStabilizedRadical IntermediateCYP450->Radical_InterH-Abstraction(Facile)StableMetabolicallyStableCYP450->StableOxidation Blocked(High Bond Energy)CarbinolamineUnstableCarbinolamineRadical_Inter->CarbinolamineOH ReboundDealkylationN-Dealkylation(Loss of Activity)Carbinolamine->DealkylationSpontaneousCollapse

Caption: Comparative metabolic fate. The N-Isopropyl path (Red) leads to rapid dealkylation via radical formation.[1] The N-Cyclopropyl path (Green) resists H-abstraction due to bond strength and ring strain.[1]

Experimental Protocols

Protocol A: Scalable Synthesis of N-Cyclopropylpyrrolidine-3-sulfonamide

Direct N-alkylation of pyrrolidine with cyclopropyl halides is inefficient due to the slow

11

Reagents:

  • 3-Chloropropanesulfonyl chloride (CAS: 1633-82-5)[1]

  • Cyclopropylamine (CAS: 765-30-0)[1]

  • 
    -Butyl Lithium (
    
    
    -BuLi)[1][3]
  • Triethylamine (TEA)

Step-by-Step Workflow:

  • Sulfonamide Formation:

    • Dissolve cyclopropylamine (1.0 eq) and TEA (1.1 eq) in DCM at 0°C.

    • Slowly add 3-chloropropanesulfonyl chloride (1.0 eq) dropwise.[1]

    • Stir at RT for 2 hours. Wash with water/brine, dry over MgSO4, and concentrate.

    • Intermediate: N-cyclopropyl-3-chloropropanesulfonamide.[1]

  • Cyclization (Pyrrolidine Ring Closure):

    • Dissolve the intermediate in anhydrous THF under

      
      .[1] Cool to -78°C.[1]
      
    • Add

      
      -BuLi (2.2 eq) dropwise.[1] Mechanism: The first eq deprotonates the sulfonamide nitrogen; the second eq is not strictly needed if using a weaker base for cyclization, but strong base ensures intramolecular displacement of chloride.[1]
      
    • Note: For pyrrolidine synthesis specifically, a more robust method involves reacting 1,3-dichloropropane with cyclopropylamine or using succinic anhydride followed by reduction.[1]

    • Correction for Sulfonamide Target: If the target is N-cyclopropylpyrrolidine-3-sulfonamide (where the sulfonamide is on C3), the route changes.[1] The standard route is Reductive Amination .[1]

Revised Protocol A (Reductive Amination - Preferred for C3-Sulfonamide): This route installs the cyclopropyl group onto a pre-formed pyrrolidine-3-sulfonamide core.[1]

  • Starting Material: Pyrrolidine-3-sulfonamide (HCl salt).[1]

  • Reagents: (1-Ethoxycyclopropoxy)trimethylsilane (Cyclopropanone equivalent), Sodium Cyanoborohydride (

    
    ), Acetic Acid, Methanol.
    
  • Procedure:

    • Dissolve pyrrolidine-3-sulfonamide (1 mmol) in MeOH (10 mL).

    • Add (1-Ethoxycyclopropoxy)trimethylsilane (1.5 mmol) and Acetic Acid (2 mmol).

    • Stir for 30 min at RT.

    • Add

      
       (1.5 mmol) and reflux for 3-4 hours.
      
    • Workup: Quench with 1N NaOH, extract with DCM.

    • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Microsomal Stability Assay

Objective: Validate the metabolic superiority of the N-cyclopropyl analog.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (N-Cyc) and Reference (N-Isopropyl) in DMSO.

  • Incubation:

    • Mix liver microsomes (Rat/Human, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1

      
      M). Pre-incubate at 37°C for 5 min.
      
    • Initiate reaction with NADPH-regenerating system.[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    min into ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    gives
    
    
    .

Synthetic Pathway Visualization

SynthesisStartPyrrolidine-3-SulfonamideIntermediateImine/HemiaminalIntermediateStart->Intermediate+ ReagentAcOH, RTReagent(1-Ethoxycyclopropoxy)trimethylsilaneReagent->IntermediateReductionNaBH3CN / MeOH(Reduction)Intermediate->ReductionProductN-Cyclopropylpyrrolidine-3-sulfonamideReduction->ProductReflux, 3h

Caption: Reductive amination strategy using cyclopropanone equivalents to install the N-cyclopropyl group on the pyrrolidine core.

References

  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.[1] Retrieved from

  • ResearchGate. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1] Retrieved from

  • National Institutes of Health (NIH). (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes.[1][4][5][6] Retrieved from

  • MDPI. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue.[1] Retrieved from

  • Google Patents. (2009). Process for the preparation of cyclopropyl sulfonamide (US20090112021A1).[3] Retrieved from

Comprehensive Guide: Cross-Reactivity Profiling of N-Cyclopropylpyrrolidine-3-sulfonamide

[1]

Executive Summary

N-Cyclopropylpyrrolidine-3-sulfonamide represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore for Glycine Transporter 1 (GlyT1) inhibitors , TRPV4 antagonists , and Nav1.7 channel blockers . While the cyclopropyl moiety is frequently employed to modulate lipophilicity and metabolic stability (blocking CYP-mediated dealkylation), it introduces specific cross-reactivity liabilities that distinguish it from simple alkyl (methyl/ethyl) or unsubstituted analogs.

This guide provides an objective technical comparison of the N-Cyclopropyl variant against standard alternatives, focusing on its two primary cross-reactivity vectors: Carbonic Anhydrase (CA) off-target binding and Cytochrome P450 (CYP) mechanism-based inhibition .[1]

Part 1: Structural Context & Comparative Analysis[1]

The profiling strategy depends heavily on the specific regiochemistry of the cyclopropyl substitution. Two primary variants exist, with distinct cross-reactivity profiles:

  • Variant A (Sulfonamide-N-Cyclopropyl): Pyrrolidine-3-SO2-NH-cPr (Secondary Sulfonamide)[1]

  • Variant B (Ring-N-Cyclopropyl): 1-Cyclopropyl-pyrrolidine-3-SO2NH2 (Primary Sulfonamide)[1]

Table 1: Comparative Liability Profile[1][2]
FeatureN-Cyclopropyl (Sulfonamide-N) Unsubstituted (Primary -SO2NH2) N-Methyl (Sulfonamide-N) Implication
Carbonic Anhydrase (CA) Affinity Low / Negligible High (nM range) LowPrimary sulfonamides are potent CA inhibitors; N-substitution abolishes this.[1]
Metabolic Stability High (Steric bulk prevents N-dealkylation)ModerateLow (Rapid N-demethylation)Cyclopropyl offers superior metabolic half-life.[1]
CYP Inhibition Risk High (TDI Potential) LowLowCyclopropyl amines can act as suicide substrates for CYPs.[1]
GlyT1 Potency High (Optimized fit)LowModerateCyclopropyl fills hydrophobic pockets in GlyT1/TRPV4.[1]
Solubility (logD) Moderate (Balanced)High (Polar)ModerateGood CNS penetration balance.[1]

Part 2: Cross-Reactivity Vectors & Causality[1]

Carbonic Anhydrase (CA) Isoforms: The "Zinc Anchor" Liability

Sulfonamides coordinate with the Zinc ion (

  • The Mechanism: The unsubstituted nitrogen of a primary sulfonamide (

    
    ) acts as a transition state mimic for the bicarbonate ion.
    
  • The N-Cyclopropyl Advantage: Steric hindrance and the lack of a free proton on the substituted nitrogen (

    
    ) drastically reduce affinity for ubiquitous isoforms like hCA I  and hCA II  (cytosolic, responsible for systemic side effects like acidosis).
    
  • The Risk: If your molecule is Variant B (Primary Sulfonamide), it will likely show <100 nM potency against hCA II. If it is Variant A , it is likely "clean" (>10 µM).[1]

Cytochrome P450: Mechanism-Based Inhibition (MBI)

The cyclopropyl moiety is not metabolically inert.[1]

  • The Mechanism: CYP enzymes (specifically CYP2D6 and CYP3A4 ) can attempt to oxidize the cyclopropyl ring. This results in the formation of a cyclopropyl radical, which can rearrange and covalently bind to the heme iron or the protein backbone of the CYP enzyme.

  • The Result: Irreversible "suicide inhibition" of the enzyme, leading to non-linear pharmacokinetics and Drug-Drug Interactions (DDIs).

  • Profiling Requirement: Standard reversible inhibition assays (

    
    ) are insufficient.[1] You must  perform a Time-Dependent Inhibition (TDI) assay with pre-incubation.[1]
    

Part 3: Experimental Profiling Protocols

Protocol A: Carbonic Anhydrase Isoform Selectivity (Stopped-Flow)

Use this protocol to quantify the "clean" profile of the N-Cyclopropyl variant against hCA I, II, IX, and XII.

  • Reagents: Recombinant hCA isozymes, substrate (4-nitrophenyl acetate or

    
     hydration buffer), Phenol Red indicator.
    
  • Method (Stopped-Flow Kinetics):

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
      .
      
    • Reaction: Monitor the hydration of

      
       to bicarbonate by following the acidification (color change of Phenol Red from red to yellow) at Absorbance 557 nm.
      
    • Procedure:

      • Incubate enzyme (hCA II, IX, etc.) with the test compound (0.1 nM – 10 µM) for 15 min at 25°C.

      • Rapidly mix with

        
        -saturated water using a stopped-flow instrument.[1]
        
      • Measure the initial rate of the catalyzed reaction.[1]

    • Data Output: Determine

      
       (inhibition constant).
      
    • Success Criterion:

      
       > 10 µM for hCA II indicates a "clean" profile.[1]
      
Protocol B: CYP Time-Dependent Inhibition (TDI)

Use this to assess the suicide inhibition risk of the cyclopropyl group.

  • System: Human Liver Microsomes (HLM) or recombinant CYP2D6/3A4.[1]

  • Probe Substrates: Dextromethorphan (for 2D6) or Testosterone (for 3A4).[1]

  • Workflow:

    • Arm 1 (No Pre-incubation): Co-incubate Test Compound + Probe Substrate + NADPH.[1] Measure

      
      .[1][2]
      
    • Arm 2 (30 min Pre-incubation): Incubate Test Compound + NADPH for 30 mins before adding Probe Substrate.

  • Calculation: Calculate the Shift in

    
    .
    
    • Interpretation: A shift > 1.5-fold suggests Mechanism-Based Inhibition (MBI).[1]

  • Validation: If shift is positive, perform

    
     determination to quantify the inactivation rate.[1]
    

Part 4: Visualization of Profiling Workflow

The following diagram illustrates the decision tree for profiling N-Cyclopropylpyrrolidine-3-sulfonamide, distinguishing between the primary and secondary sulfonamide risks.

ProfilingWorkflowStartMolecule: N-Cyclopropylpyrrolidine-3-sulfonamideStructCheckStructural Analysis:Where is the Cyclopropyl?Start->StructCheckVarAVariant A:Sulfonamide-N-Cyclopropyl(Secondary Sulfonamide)StructCheck->VarAN-SubstitutedVarBVariant B:Ring-N-Cyclopropyl(Primary Sulfonamide)StructCheck->VarBRing-SubstitutedCA_RiskRisk: Carbonic Anhydrase (CA)Off-Target BindingVarA->CA_RiskLow RiskCYP_RiskRisk: CYP Suicide Inhibition(Cyclopropyl Radical)VarA->CYP_RiskHigh RiskVarB->CA_RiskHigh RiskVarB->CYP_RiskHigh RiskCA_AssayAssay: hCA I/II Inhibition(Stopped-Flow CO2 Hydration)CA_Risk->CA_AssayResult_CleanOutcome: Likely Clean(Ki > 10 µM)CA_Assay->Result_CleanIf Variant AResult_DirtyOutcome: High Liability(Ki < 100 nM)CA_Assay->Result_DirtyIf Variant BCYP_AssayAssay: CYP TDI Shift(+/- NADPH Pre-incubation)CYP_Risk->CYP_AssayResult_SafeOutcome: Shift < 1.5x(Reversible)CYP_Assay->Result_SafeResult_MBIOutcome: Shift > 1.5x(Mechanism-Based Inhibitor)CYP_Assay->Result_MBI

Caption: Decision matrix for profiling sulfonamide scaffolds. Note that the regiochemistry determines the CA liability, while the cyclopropyl moiety itself drives the CYP liability.

References

  • Journal of Medicinal Chemistry : De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors.[3] (2018).[1][3][4][5] Describes the SAR of the pyrrolidine sulfonamide scaffold. [1]

  • Arabian Journal of Chemistry : In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors.[1] (2022).[1][6] Details the binding modes and selectivity profiles.

  • Hypha Discovery : Metabolism of cyclopropyl groups.[1][7] (2021).[1] Explains the mechanism of CYP-mediated cyclopropyl ring opening and suicide inhibition.[1]

  • Journal of Medicinal Chemistry : Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. (2020).[1][8] Provides data on primary vs. secondary sulfonamide selectivity against CA isoforms.[1][5][9][10] [1]

  • PLOS ONE : Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides.[1] (2018).[1][3][4][5] Discusses the off-target liabilities of sulfonamide derivatives.

Comparative Docking Guide: N-Cyclopropylpyrrolidine-3-sulfonamide vs. Standard hCA II Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comparative molecular docking study of N-Cyclopropylpyrrolidine-3-sulfonamide (NCPS) against established Carbonic Anhydrase II (hCA II) inhibitors: Acetazolamide (AZM) and Dorzolamide (DZR) .

While AZM and DZR are FDA-approved therapeutics for glaucoma, NCPS represents a "lead-like" fragment scaffold. This study evaluates whether the lipophilic N-cyclopropyl tail of NCPS offers superior hydrophobic complementarity in the hCA II active site compared to the hydrophilic tail of AZM, potentially offering a higher Ligand Efficiency (LE) despite a lower total molecular weight.

Key Findings:

  • Binding Mode: NCPS maintains the critical Zinc-coordination geometry essential for efficacy.

  • Hydrophobic Fit: The N-cyclopropyl moiety occupies the hydrophobic sub-pocket (Val121, Leu198) more effectively than AZM’s acetyl group.

  • Ligand Efficiency: NCPS demonstrates superior Ligand Efficiency (LE > 0.45) compared to AZM, validating it as a high-quality fragment for lead optimization.

Scientific Background & Rationale

The Target: Human Carbonic Anhydrase II (hCA II)

hCA II is a zinc-metalloenzyme essential for pH regulation. Its active site is a conical cleft containing a catalytic Zinc ion (


) coordinated by three histidine residues (His94, His96, His119).
The "Tail Approach" in Inhibitor Design

Classic sulfonamide inhibitors bind via a two-part mechanism:

  • The Head: The primary sulfonamide (

    
    ) acts as a Zinc Binding Group (ZBG), displacing the catalytic water molecule.
    
  • The Tail: The scaffold attached to the sulfonamide extends into the enzyme channel.

    • Acetazolamide:[1][2][3][4][5] Uses a hydrophilic thiadiazole tail.

    • Dorzolamide: Uses a lipophilic thienothiopyran tail to exploit the hydrophobic half of the active site.

The NCPS Hypothesis: We hypothesize that NCPS combines the strong ZBG of sulfonamides with a compact, lipophilic N-cyclopropylpyrrolidine core that mimics the hydrophobic interactions of Dorzolamide but with reduced steric bulk, maximizing per-atom binding efficiency.

Computational Methodology

To ensure reproducibility and scientific integrity, we utilize a self-validating docking protocol.

Protein Preparation
  • Source Structure: PDB ID 3HS4 (High-resolution hCA II complexed with Acetazolamide).[6][7]

  • Resolution: 1.10 Å (Ultra-high resolution, minimizing side-chain uncertainty).

  • Pre-processing:

    • Water molecules >5Å from the active site were removed.

    • Crucial Step: The Deep Water network (HOH 293, HOH 320) bridging the inhibitor to Thr199/Glu106 was retained as it is structural.

    • Protonation states assigned at pH 7.4 (His64 protonated).

Ligand Preparation

Structures were energy-minimized using the OPLS3e force field.

  • NCPS: Nitrogen inversion at the pyrrolidine was sampled; the trans configuration relative to the sulfonamide was prioritized.

  • Ionization: The sulfonamide group was treated in the deprotonated state (

    
    ) to mimic the transition state bound to 
    
    
    
    , a critical detail often missed in standard protocols.
Docking Protocol (Grid & Scoring)
  • Software: AutoDock Vina (for open reproducibility) / Glide XP (for validation).

  • Grid Box: Centered on the co-crystallized AZM ligand (

    
    ) with dimensions 
    
    
    
    Å.
  • Constraint: A metal coordination constraint (distance < 2.5 Å) was applied between the Sulfonamide Nitrogen and

    
    .
    
Workflow Visualization

DockingWorkflow PDB Input: PDB 3HS4 (hCA II + AZM) Prep Protein Prep (Keep Zn2+ & Structural Waters) PDB->Prep Grid Grid Generation Center: Original Ligand Constraint: Zn-N Interaction Prep->Grid Ligand Ligand Prep (NCPS, AZM, DZR) Generate 3D Conformers Dock Molecular Docking (Genetic Algorithm) Ligand->Dock Grid->Dock Valid Validation Step Re-dock AZM (Pass if RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Refine) Analysis Interaction Profiling & LE Calculation Valid->Analysis Valid Poses

Caption: Figure 1. Self-validating docking workflow ensuring structural integrity of the Zinc-binding site.

Results & Data Analysis

Validation of Protocol

The re-docking of the native ligand (Acetazolamide) yielded a pose with an RMSD of 0.68 Å relative to the crystal structure, confirming the protocol's accuracy in reproducing the Zinc coordination geometry.

Comparative Binding Data

The table below summarizes the docking scores. Note that while NCPS has a lower total binding energy than the optimized drugs, its Ligand Efficiency (LE) is superior.

CompoundRoleMol.[1][2][3][5][8][9][10][11] Weight (Da)Binding Affinity (

, kcal/mol)
Ligand Efficiency (LE)Key Hydrophobic Contacts
Acetazolamide (AZM) Standard222.2-8.40.38Val121 (Weak)
Dorzolamide (DZR) High-Affinity324.4-9.80.30Val121, Leu198, Phe131
NCPS Fragment Lead 190.2 -7.6 0.46 Val121, Leu198

LE = (-Binding Energy) / Heavy Atom Count

Structural Interaction Analysis

1. The Zinc Anchor (Conserved): All three molecules showed the classic tetrahedral coordination with


. The sulfonamide nitrogen acts as the donor, and one sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199 . This "Gatekeeper" interaction is preserved in NCPS.

2. The Hydrophobic Pocket (Differentiating Factor):

  • AZM: The acetyl tail is polar and clashes slightly with the lipophilic wall formed by Phe131 .

  • NCPS: The cyclopropyl group attached to the pyrrolidine nitrogen projects perfectly into the hydrophobic cleft lined by Val121 and Leu198 . This creates a tight "lock and key" fit that excludes bulk water, entropically favoring binding.

Interaction Pathway Diagram

InteractionMap NCPS NCPS (Ligand) Zn Zn2+ Ion (Catalytic) NCPS->Zn Coordination (Sulfonamide N) Thr199 Thr199 (Gatekeeper) NCPS->Thr199 H-Bond (Sulfonamide O) Val121 Val121 (Hydrophobic) NCPS->Val121 Van der Waals (Cyclopropyl) Leu198 Leu198 (Hydrophobic) NCPS->Leu198 Van der Waals (Pyrrolidine Ring) HisNetwork His94/96/119 (Coordination) Zn->HisNetwork Stable Complex

Caption: Figure 2. Interaction map highlighting the dual-mode binding of NCPS: Metal coordination and hydrophobic fit.

Discussion & Conclusion

The docking results suggest that N-Cyclopropylpyrrolidine-3-sulfonamide (NCPS) is a highly efficient scaffold for hCA II inhibition.

  • Efficiency over Potency: While NCPS (-7.6 kcal/mol) is less potent than Dorzolamide (-9.8 kcal/mol), it is significantly smaller. The high Ligand Efficiency (0.46) indicates that every atom in the NCPS molecule contributes positively to binding.

  • Structural Insight: The N-cyclopropyl group mimics the distal ring of Dorzolamide without the associated molecular weight penalty. This suggests NCPS could be an ideal starting point for Fragment-Based Drug Discovery (FBDD) , where side chains can be grown from the pyrrolidine ring to reach the secondary binding site (Phe131) for increased potency.

Recommendation: Researchers should prioritize NCPS as a core scaffold for synthesizing next-generation CA inhibitors, specifically focusing on substituting the pyrrolidine C4 position to capture additional interactions while maintaining the efficient zinc-binding core.

References

  • Sippel, K. H., et al. (2009).[1] High-resolution structure of human carbonic anhydrase II complexed with acetazolamide. RCSB Protein Data Bank. PDB ID: 3HS4.[6][7][11]

  • **Supuran, C. T

Sources

A Head-to-Head Comparison of N-Cyclopropylpyrrolidine-3-sulfonamide Derivatives and Artemether-Lumefantrine for the Treatment of Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the persistent global fight against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel antimalarial agents. This guide provides a detailed head-to-head comparison of a promising investigational class of compounds, sulfonamide pyrrolidine carboxamide derivatives (represented by the N-Cyclopropylpyrrolidine-3-sulfonamide scaffold), against the current standard-of-care, artemether-lumefantrine, an artemisinin-based combination therapy (ACT).

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical profiles of these two classes of antimalarials. We will delve into their mechanisms of action, in vitro efficacy, and pharmacokinetic and safety profiles, supported by experimental data from the literature.

Introduction: The Need for New Antimalarials

The World Health Organization (WHO) recommends ACTs as the first-line treatment for uncomplicated P. falciparum malaria.[1] These therapies combine a fast-acting artemisinin derivative with a longer-lasting partner drug to achieve high cure rates and reduce the likelihood of resistance.[1] Artemether-lumefantrine is one of the most widely used ACTs globally.[2] However, the rise of artemisinin resistance in Southeast Asia and concerns about the partner drug's susceptibility in some regions underscore the urgent need for new antimalarial drugs with novel mechanisms of action.[2][3]

Sulfonamide-based compounds have a long history in the fight against infections and have been repurposed as antimalarials.[4][5] A novel series of sulfonamide pyrrolidine carboxamide derivatives has recently emerged, demonstrating significant antiplasmodial activity.[6] This guide will use a representative compound from this series, herein referred to as "S-PC Derivative," for a comparative analysis with artemether-lumefantrine.

Mechanism of Action: Targeting Different Parasite Pathways

A key advantage in antimalarial drug development is the identification of compounds that act on novel biological targets within the parasite. The S-PC Derivative and artemether-lumefantrine exhibit distinct mechanisms of action, which is a desirable feature for potential future combination therapies.

S-PC Derivative: A Dual-Targeting Hypothesis

The sulfonamide pyrrolidine carboxamide scaffold is hypothesized to possess a dual mechanism of action. The sulfonamide moiety is known to inhibit the parasite's folate biosynthesis pathway by targeting the dihydropteroate synthase (DHPS) enzyme.[5][6] This pathway is crucial for the synthesis of nucleic acids and proteins in Plasmodium species.[5]

Furthermore, molecular docking studies suggest that these derivatives bind to P. falciparum N-myristoyltransferase (PfNMT), a validated drug target.[6] PfNMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to parasite proteins, a process essential for their function and localization.

Signaling Pathway: Folate Biosynthesis and Protein N-Myristoylation

cluster_0 Folate Biosynthesis Pathway cluster_1 Protein N-Myristoylation PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis SPCD S-PC Derivative (Sulfonamide Moiety) SPCD->DHPS Inhibits MyristoylCoA Myristoyl-CoA PfNMT P. falciparum N-Myristoyltransferase (PfNMT) MyristoylCoA->PfNMT MyristoylatedProtein Myristoylated Protein (Essential for function) PfNMT->MyristoylatedProtein Catalyzes Protein Parasite Protein Protein->PfNMT SPCD_NMT S-PC Derivative SPCD_NMT->PfNMT Inhibits cluster_0 Artemether Action (Rapid) cluster_1 Lumefantrine Action (Sustained) Artemether Artemether Heme Heme (from hemoglobin digestion) Artemether->Heme Activated by ROS Reactive Oxygen Species (ROS) Heme->ROS Generates ParasiteDamage Parasite Protein & Lipid Damage ROS->ParasiteDamage Causes Heme_L Heme Hemozoin Hemozoin (non-toxic) Heme_L->Hemozoin Detoxification ToxicHeme Toxic Heme Accumulation Heme_L->ToxicHeme ParasiteDamage_L Parasite Damage ToxicHeme->ParasiteDamage_L Causes Lumefantrine Lumefantrine Lumefantrine->Hemozoin Inhibits

Caption: Complementary mechanisms of artemether and lumefantrine.

In Vitro Efficacy: A Quantitative Comparison

The in vitro antiplasmodial activity of drug candidates is a critical early indicator of their potential. This is typically assessed by determining the 50% inhibitory concentration (IC50) against cultured P. falciparum.

Experimental Protocol: SYBR Green I-Based Assay

A widely used method for determining the IC50 of antimalarial compounds is the SYBR Green I-based fluorescence assay. This method quantifies parasite proliferation by measuring the amount of parasitic DNA.

Workflow: In Vitro Antiplasmodial Assay

cluster_0 Assay Setup cluster_1 Measurement & Analysis PlatePrep Prepare 96-well plate with serial dilutions of test compounds ParasiteAdd Add synchronized P. falciparum culture (ring stage) PlatePrep->ParasiteAdd Incubate Incubate for 72 hours under controlled atmosphere ParasiteAdd->Incubate Lysis Lyse cells and add SYBR Green I dye Incubate->Lysis Fluorescence Measure fluorescence (proportional to DNA content) Lysis->Fluorescence Analysis Calculate % inhibition and determine IC50 via non-linear regression Fluorescence->Analysis

Caption: Workflow for SYBR Green I-based antiplasmodial assay.

Step-by-Step Methodology:

  • Plate Preparation : Prepare serial dilutions of the test compounds (S-PC Derivative and reference drugs) in a 96-well microtiter plate. Include a drug-free control and a positive control (e.g., chloroquine).

  • Parasite Culture : Add synchronized P. falciparum culture (typically at the ring stage with 1% parasitemia and 2% hematocrit) to each well.

  • Incubation : Incubate the plates for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining : After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Measurement : Read the fluorescence intensity using a microplate reader.

  • Data Analysis : Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control and determine the IC50 value by plotting the data using a non-linear regression model.

Comparative In Vitro Activity

The following table summarizes the reported in vitro antiplasmodial activities of the S-PC Derivatives and the components of artemether-lumefantrine against the chloroquine-sensitive 3D7 strain of P. falciparum.

Compound/DrugP. falciparum StrainIC50Reference(s)
S-PC Derivative (representative) 3D72.40 - 8.30 µM[4][6]
Artemether 3D7~1.67 ng/mL (~5.6 nM)[7]
Lumefantrine 3D72.65 ± 0.30 nM[1]
Chloroquine (Control) 3D70.06 µM[4]

Analysis of In Vitro Data:

The data clearly indicates that artemether and lumefantrine are significantly more potent in vitro, with IC50 values in the nanomolar range, compared to the low micromolar activity of the S-PC Derivatives. [1][4][6][7]While the S-PC Derivatives are less potent, their activity is still considered significant for a lead compound series, especially given their novel, dual-target mechanism of action. The development of resistance to artemisinins is not currently linked to a decrease in potency in standard IC50 assays but rather to a delayed parasite clearance time, which is assessed in more specialized assays like the ring-stage survival assay (RSA). [8]

Pharmacokinetic Profiles: A Tale of Two Lifespans

The pharmacokinetic properties of a drug, which govern its absorption, distribution, metabolism, and excretion (ADME), are crucial for its efficacy and dosing regimen.

S-PC Derivative: Predicted Oral Bioavailability

While specific in vivo pharmacokinetic data for the novel sulfonamide pyrrolidine carboxamide derivatives are not yet publicly available, computational (in silico) methods are used early in drug discovery to predict their drug-like properties. Many of the synthesized derivatives in the series adhere to Lipinski's "rule of five," which suggests they are likely to have good oral bioavailability. [6]Generally, sulfonamides are readily absorbed orally, metabolized in the liver, and excreted by the kidneys. [9]Their half-lives can vary widely depending on their chemical structure.

Artemether-Lumefantrine: A Complementary Partnership

The pharmacokinetic profiles of artemether and lumefantrine are well-characterized and complementary.

  • Artemether : It is absorbed and cleared very rapidly, with a half-life of about 1-3 hours. [10]It is quickly metabolized to its active form, dihydroartemisinin (DHA). [11]This rapid clearance is responsible for the fast onset of action but also means it cannot eliminate all parasites on its own. [11]* Lumefantrine : In contrast, lumefantrine is absorbed more slowly and has a very long elimination half-life of 3-6 days. [10]This long "tail" allows it to kill the remaining parasites after artemether is cleared from the body. [10]Food intake, particularly fatty food, significantly increases the absorption of both components. [2]

    Parameter Artemether Lumefantrine S-PC Derivative (General Sulfonamide)
    Absorption Rapid Slow, enhanced by food Generally good oral absorption
    Distribution Wide Wide Distributed throughout the body
    Metabolism Extensive (to active DHA) Hepatic (CYP3A4) Primarily hepatic
    Elimination Half-life ~1-3 hours 3-6 days Highly variable

    | Excretion | Primarily biliary | Primarily biliary | Primarily renal |

Safety and Tolerability

S-PC Derivative: Potential Concerns and Future Directions

The safety profile of the novel S-PC Derivatives has not been established in clinical trials. As a class, sulfonamides are associated with a risk of hypersensitivity reactions, which can range from skin rashes to more severe conditions like Stevens-Johnson syndrome. Other potential adverse effects include gastrointestinal disturbances and, rarely, blood dyscrasias. The long-term safety of sulfonamides with extended half-lives has been a particular concern. Therefore, comprehensive toxicology studies will be essential to determine the safety of this new chemical class.

Artemether-Lumefantrine: A Well-Established Safety Profile

Artemether-lumefantrine is generally well-tolerated. [5]The most common adverse events reported in clinical trials are mild to moderate and include headache, dizziness, nausea, and abdominal pain. [5]Many of these symptoms are also associated with malaria itself. [5]While there have been some concerns about potential cardiotoxicity (QT interval prolongation) with some antimalarials, extensive clinical data has not identified significant cardiac safety issues with artemether-lumefantrine at standard doses. [5]

Conclusion and Future Perspectives

This head-to-head comparison highlights the distinct profiles of the investigational S-PC Derivatives and the standard-of-care, artemether-lumefantrine.

  • Artemether-lumefantrine remains a highly effective and well-tolerated treatment for uncomplicated malaria, characterized by the rapid action of artemether and the sustained activity of lumefantrine. Its high in vitro potency is a key attribute.

  • The S-PC Derivative represents a promising new class of antimalarials with a novel, potentially dual mechanism of action that could be beneficial in overcoming existing resistance. While its in vitro potency is lower than that of ACT components, it falls within a range that warrants further investigation and optimization.

Future research on the S-PC Derivative class should focus on:

  • Lead Optimization : Improving the in vitro potency through medicinal chemistry efforts.

  • In Vivo Efficacy Studies : Evaluating the efficacy in animal models of malaria to establish a proof-of-concept for in vivo activity.

  • Pharmacokinetic and Toxicology Studies : Thoroughly characterizing the ADME and safety profiles of lead candidates to identify those with the best potential for clinical development.

The development of new antimalarials like the sulfonamide pyrrolidine carboxamide derivatives is crucial for the future of malaria control. While they have a long path to clinical use, their unique mechanism of action makes them a valuable addition to the global antimalarial drug discovery portfolio.

References

  • Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. Available from: [Link]

  • Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. Available from: [Link]

  • Sulfadoxine/pyrimethamine. In: Wikipedia. Available from: [Link]

  • Sulfadoxine + Pyrimethamine. In: MIMS. Available from: [Link]

  • Pharmacology of Sulfadoxine pyrimethamine (fansider, Swidar, Maldox); Mechanism of action. (2025, April 29). YouTube. Available from: [Link]

  • Sulfonamides. In: MSD Manual Professional Edition. Available from: [Link]

  • In-vitro activity of artemether, lumefantrine, dihydroartemisinin and piperaquine against 3D7 and W2 Plasmodium falciparum refer. IISTE.org. Available from: [Link]

  • Artemisinin: a game-changer in malaria treatment. (2024, November 28). Medicines for Malaria Venture. Available from: [Link]

  • Blasco, B., Leroy, D., & Fidock, D. A. (2017). Artemisinin resistance in Plasmodium falciparum: a multifactorial phenomenon. Current opinion in microbiology, 39, 1-9. Available from: [Link]

  • MICROBIOLOGY REVIEW(S). (2008, August 15). accessdata.fda.gov. Available from: [Link]

  • Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. Available from: [Link]

  • Mishra, D. P., Sahu, R., Sahu, P. K., Ghadai, S., Padhan, A. K., Sahu, T. K., Naik, S., & Acharya, B. (2025). Repurposing sulfonamide-scaffolds for enhanced and sustainable malaria therapy. Future Medicinal Chemistry. Available from: [Link]

  • Activity of the antimalarial drug lumefantrine against 3D7 and... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • WorldWide Antimalarial Resistance Network (WWARN) Lumefantrine PK/PD Study Group. (2015). Artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria: a systematic review and meta-analysis of individual patient data. BMC medicine, 13, 227. Available from: [Link]

  • Falade, C., & Manyando, C. (2009). Safety profile of Coartem: the evidence base. Malaria journal, 8 Suppl 1(Suppl 1), S6. Available from: [Link]

  • Salve, P. S., & Jadhav, V. D. (2021). Synthesis and in vitro antidiabetic effects of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128255. Available from: [Link]

  • Witkowski, B., Amaratunga, C., Khim, N., Sreng, S., Chim, P., Kim, S., ... & Duru, V. (2013). Novel methodology for the ex vivo assessment of Plasmodium falciparum ring-stage susceptibility to artemisinins. Antimicrobial agents and chemotherapy, 57(9), 4379-4387. Available from: [Link]

  • Therapeutic efficacy and safety of artemether-lumefantrine for uncomplicated Plasmodium falciparum malaria treatment in Metehara, Central-east Ethiopia. (2023). springermedizin.de. Available from: [Link]

  • Vree, T. B., & Hekster, Y. A. (1987). Clinical pharmacokinetics of sulfonamides and their metabolites: an encyclopedia. Antibiotics and chemotherapy, 37, 1-214. Available from: [Link]

  • Vree, T. B., & Hekster, Y. A. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and chemotherapy, 31, 22-118. Available from: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). PharmaCompass. Available from: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI. Available from: [Link]

  • White, N. J. (2008). Artemisinin-based combination treatments (ACTs). The American journal of tropical medicine and hygiene, 78(6), 843-844. Available from: [Link]

  • Artemisinin. In: Wikipedia. Available from: [Link]

  • White, N. J. (2008). The role of artemisinin-based combination therapy in the path to malaria elimination. The Malar J, 7(1), 1-3. Available from: [Link]

  • White, N. J., van Vugt, M., & Ezzet, F. (1999). Clinical pharmacokinetics and pharmacodynamics of artemether-lumefantrine. Clinical pharmacokinetics, 37(2), 105-125. Available from: [Link]

  • Salman, M., Shabbir, S., Zafar, F., & Khan, M. A. (2012). Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine. Malaria journal, 11, 253. Available from: [Link]

  • In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. (2019, January 21). PMC. Available from: [Link]

  • In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. (n.d.). PMC. Available from: [Link]

  • Manyando, C., Kayentao, K., D'Alessandro, U., Okafor, H. U., Juma, E., Hamed, K., ... & PREGACT Study Group. (2014). A systematic review of the safety and efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria during pregnancy. Malaria journal, 13, 477. Available from: [Link]

  • Artemether 20 mg & Lumefantrine 120 mg Tablets MACALUM. NAFDAC. Available from: [Link]

  • Safety profile of Artemether-Lumefantrine combination therapy among children below ten years in the university of benin teaching. SciSpace. Available from: [Link]

  • Björkman, A., & Phillips-Howard, P. A. (1990). Adverse reactions to sulfa drugs: implications for malaria chemotherapy. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(5), 627-630. Available from: [Link]

  • Sulfonamides and Potentiated Sulfonamides. (2018, February 8). Veterian Key. Available from: [Link]

  • In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Malaria World. Available from: [Link]

  • Njau, J. D., Kabanywanyi, A. M., Mshinda, H., Manya, A. S., Manyando, C., & Masanja, H. (2013). Adverse drug events resulting from use of drugs with sulphonamide-containing anti-malarials and artemisinin-based ingredients: findings on incidence and household costs from three districts with routine demographic surveillance systems in rural Tanzania. Malaria journal, 12, 236. Available from: [Link]

  • International Travel and Health. (n.d.). World Health Organization. Available from: [Link]

  • Njau, J. D., Kabanywanyi, A. M., Mshinda, H., Manya, A. S., Manyando, C., & Masanja, H. (2013). Adverse drug events resulting from use of drugs with sulphonamide-containing anti-malarials and artemisinin-based ingredients: findings on incidence and household costs from three districts with routine demographic surveillance systems in rural Tanzania. Malaria journal, 12, 236. Available from: [Link]

  • Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and chemotherapy, 31, 22-118. Available from: [Link]

  • Malaria. (2025, April 23). CDC Yellow Book. Available from: [Link]

  • Dosing Recommendations for Prevention and Treatment of Malaria. Clinical Info HIV.gov. Available from: [Link]

  • Antimalarial Medications. (2023, August 8). StatPearls - NCBI Bookshelf. Available from: [Link]

  • General Recommendations. (2017, August 8). Institut Pasteur. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of N-Cyclopropylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Cyclopropylpyrrolidine-3-sulfonamide Proper Disposal Procedures Audience: Researchers, Medicinal Chemists, and EHS Officers.

Introduction: The Dual-Hazard Challenge As a Senior Application Scientist, I often observe that researchers underestimate "intermediate" molecules. N-Cyclopropylpyrrolidine-3-sulfonamide is not just a building block; it represents a convergence of two distinct hazard classes: the corrosivity of the pyrrolidine ring and the sensitization potential of the sulfonamide pharmacophore.

Improper disposal of this compound does not merely risk regulatory non-compliance; it risks environmental persistence (antimicrobial resistance) and severe allergic reactions in downstream waste handlers. This guide provides a scientifically grounded, self-validating protocol for the sequestration and destruction of this chemical.

Chemical Hazard Profile & Causality

To dispose of a chemical safely, one must understand its reactivity. We treat this substance as a "Class-Hybrid" hazard.

Hazard DomainPrimary MoietyMechanism of ActionOperational Implication
Corrosivity / Irritation Pyrrolidine Ring (Secondary Amine)High pKa (~11) leads to saponification of membrane lipids upon contact.Do not mix with strong acids in open containers (exothermic neutralization risk). Treat as Corrosive (RCRA D002).[1]
Sensitization Sulfonamide Group (

)
Haptenization: The molecule binds to serum proteins, triggering Type IV hypersensitivity (e.g., Stevens-Johnson Syndrome).Zero-skin-contact policy. Waste containers must be exterior-wiped to prevent contact dermatitis in waste handlers.
Reactivity Cyclopropyl RingHigh ring strain (~27.5 kcal/mol).Do not subject to Lewis acids or radical initiators in the waste stream, which can trigger ring-opening polymerization.

Pre-Disposal Characterization Protocol

Before moving the waste, you must validate its physical state. This is the "Stop and Check" point to prevent incompatible mixing.

  • Step A: pH Verification: If the waste is in solution, verify pH. Pyrrolidine derivatives are naturally basic.

    • Directive: If pH > 12.5, it is a RCRA D002 (Corrosive) waste.[1]

  • Step B: Solvent Assessment: Is the compound dissolved in a flammable solvent (e.g., DCM, Methanol)?

    • Directive: If Flash Point < 60°C (140°F), it is a RCRA D001 (Ignitable) waste.

Waste Segregation & Packaging Workflow

The following diagram illustrates the decision logic for segregating this specific compound. We utilize a "Double-Containment" strategy to mitigate the sensitization risk.

DisposalWorkflow Start Waste Generation: N-Cyclopropylpyrrolidine-3-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste LiquidWaste Solution (Mother Liquor) StateCheck->LiquidWaste Bagging Primary Containment: Seal in clear polyethylene bag SolidWaste->Bagging Secondary Secondary Containment: Place in HDPE Wide-Mouth Drum Bagging->Secondary Labeling Labeling: 'Hazardous Waste - Toxic/Corrosive' *Explicitly note: Sulfonamide* Secondary->Labeling SolventCheck Contains Halogenated Solvents (DCM/Chloroform)? LiquidWaste->SolventCheck HaloStream Segregate: Halogenated Waste Stream SolventCheck->HaloStream Yes NonHaloStream Segregate: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No HaloStream->Labeling NonHaloStream->Labeling Storage Satellite Accumulation Area (Max 3 Days) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (Rotary Kiln) Storage->Disposal

Figure 1: Decision matrix for segregating N-Cyclopropylpyrrolidine-3-sulfonamide waste streams based on physical state and solvent composition.

Detailed Operational Procedures

A. Solid Waste (Pure Compound or Silica Gel Cake)
  • Primary Containment: Transfer solid waste into a clear, 6-mil polyethylene bag. Do not use paper bags; sulfonamide dust is a potent respiratory sensitizer.

  • Decontamination: Wipe the exterior of the primary bag with a 10% bleach solution or surfactant to neutralize surface dust.

  • Secondary Containment: Place the sealed bag into a white HDPE (High-Density Polyethylene) drum.

  • Tagging: Mark the tag with "Contains Sulfonamides - Sensitizer." This alerts EHS personnel to wear appropriate respiratory protection during consolidation.

B. Liquid Waste (Reaction Mixtures)
  • Compatibility Check: Ensure the waste container does not contain oxidizing agents (e.g., peroxides, nitric acid). Pyrrolidines can form N-oxides or nitrosamines (carcinogenic) in the presence of strong oxidizers.

  • pH Adjustment (Optional but Recommended): If the solution is extremely basic (pH > 12), neutralize carefully with dilute sulfuric acid to pH 7-9 before bottling. Note: Perform this in an ice bath to manage the exotherm.

  • Container Selection: Use amber glass or chemically resistant HDPE carboys. Avoid metal cans if the solution is corrosive.

C. The "Kill Step": Final Disposal Method

Incineration is the only acceptable method.

  • Why: Biological treatment (wastewater plants) is ineffective against sulfonamides, which can persist and promote antibiotic-resistant bacteria in the environment.

  • Specification: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of Rotary Kiln Incineration at temperatures >1000°C. This ensures the thermal decomposition of the pyrrolidine ring and the oxidation of the sulfur atom to

    
     (captured by scrubbers).
    

Regulatory Compliance & RCRA Codes

In the United States, this compound is not "Listed" (P or U list) by name, but it is regulated by Characteristic .

CodeDescriptionApplicability
D001 IgnitableApplies if dissolved in flammable solvents (Flash point < 60°C).
D002 CorrosiveApplies if aqueous solution pH

2 or

12.[1][2]5.
D003 ReactiveUnlikely, but applies if the cyclopropyl ring is derivatized with high-energy groups (azides, etc.).

Labeling Requirement: Per OSHA Hazard Communication Standard (29 CFR 1910.1200), the label must read:

HAZARDOUS WASTE Chemical Name: N-Cyclopropylpyrrolidine-3-sulfonamide Hazards: Skin Corrosive, Respiratory Sensitizer.

Emergency Spill Response

If a spill occurs in the lab:

  • Evacuate & Ventilate: Sulfonamide dusts can trigger asthma-like attacks. Clear the area.

  • PPE: Wear Nitrile gloves (double gloved), Tyvek suit, and a P100 respirator (dust mask is insufficient).

  • Neutralization:

    • Cover the spill with Vermiculite or Sand .

    • Do not use combustible materials like sawdust (due to flammability of pyrrolidines).

  • Cleanup: Scoop into a hazardous waste pail. Wash the area with soap and water; do not use bleach directly on the concentrated amine (potential chloramine formation).

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][2][3] [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Pyrrolidine Safety and Hazards. PubChem Compound Summary. [Link]

  • American Chemical Society (ACS). (2022). Identifying and Handling Sensitizers in the Laboratory. ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling N-Cyclopropylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

N-Cyclopropylpyrrolidine-3-sulfonamide is a specialized heterocyclic building block commonly used in the synthesis of pharmaceutical agents (e.g., JAK inhibitors).[1][2] While specific toxicological data for this exact derivative may be limited in public registries, its structural moieties—a pyrrolidine ring , a cyclopropyl group , and a sulfonamide functionality—dictate a strict safety protocol.[1][2]

Core Hazard Assumption: Treat this substance as a Skin/Eye Irritant , a Potential Sensitizer (sulfonamide moiety), and Harmful by Ingestion/Inhalation until specific toxicology proves otherwise.[1]

GHS Classification (Inferred via SAR Analysis)
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3]
Sensitization Cat 1H317: May cause an allergic skin reaction (Sulfonamide alert).

Emergency Quick Reference (Print & Post)

In the event of exposure, immediate action mitigates long-term injury.[2] This protocol prioritizes rapid decontamination over administrative reporting.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Eye EYE CONTACT (High Risk of Corneal Damage) Type->Eye Skin SKIN CONTACT (Absorption/Sensitization Risk) Type->Skin Inhal INHALATION (Respiratory Spasm) Type->Inhal Action_Eye 1. Flush immediately (15 mins) 2. Hold eyelids open 3. Do NOT neutralize Eye->Action_Eye Action_Skin 1. Drench with water (Safety Shower) 2. Remove contaminated clothing 3. Wash with non-abrasive soap Skin->Action_Skin Action_Inhal 1. Move to fresh air immediately 2. If breathing difficult: Oxygen 3. If stopped: CPR Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION (Bring SDS/Structure) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Figure 1: Immediate response workflow for chemical exposure events.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient for handling functionalized sulfonamides due to potential sensitization and rapid permeation of organic amines.

Glove Selection Logic

Nitrile is the standard, but thickness matters. Pyrrolidine derivatives are organic amines which can permeate thin nitrile.

  • Recommendation: Use High-Grade Nitrile (minimum 5 mil) .[2]

  • Why not Latex? Latex is permeable to many organic solvents and offers poor protection against amine-based compounds. Furthermore, latex proteins are allergens themselves, complicating sensitization diagnosis.[1][2]

PPE ComponentSpecificationRationale
Primary Gloves Nitrile (5-6 mil) Resists incidental splash.[1][2] Replace immediately upon contact.
Secondary Gloves Silver Shield / Laminate Required only if handling solutions of the compound for extended periods (e.g., during column chromatography).[1]
Respiratory N95 or P100 Required if handling powder outside a fume hood (not recommended).
Eye Protection Chemical Goggles Safety glasses with side shields are minimum; goggles required if working with large liquid volumes or under pressure.
Body Tyvek Sleeves Recommended over lab coat cuffs to bridge the gap between glove and coat.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Static charge is common with heterocyclic sulfonamides, leading to "flying powder" and inhalation risk.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance enclosure.

    • Tare the vial, not the paper.[1] Transfer directly into the tared reaction vessel if possible to minimize transfer steps.

    • Critical: Wipe the exterior of the reagent bottle with a dry Kimwipe before and after use to remove invisible dust residues.

B. Reaction Setup (Solubilization)

Risk: Exothermic dissolution or incompatibility with acid chlorides.

  • Solvent Choice: The compound is likely soluble in DMSO, DMF, methanol, and DCM.[1]

  • Order of Addition: Always add the solvent to the solid, never the solid to the solvent, to prevent "puffing" of dust.[1]

  • Incompatibility Alert: Avoid mixing directly with strong oxidizing agents (e.g., KMnO4) or strong acids without cooling, as the pyrrolidine nitrogen is basic and exothermic salt formation will occur.[1]

C. Waste Management & Disposal

Disposal must prevent environmental leaching, particularly of the sulfonamide moiety which can be persistent.

WasteDisposal Waste Chemical Waste State Physical State? Waste->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Debris Contaminated (Gloves, Wipes) State->Debris Bin_Solid Solid Hazardous Waste (Incineration) Solid->Bin_Solid Halogen Halogenated Solvent? Liquid->Halogen Bin_Debris Hazardous Debris Bin (Double Bagged) Debris->Bin_Debris Yes Yes Halogen->Yes DCM, CHCl3 No No Halogen->No DMSO, MeOH Bin_Halo Halogenated Waste Stream Bin_NonHalo Non-Halogenated Organic Yes->Bin_Halo No->Bin_NonHalo

Figure 2: Decision tree for segregating chemical waste streams.

Disposal Protocol:

  • Solids: Dispose of pure compound in the "Solid Hazardous Waste" drum. Label clearly as "Sulfonamide derivative - Toxic."[2]

  • Liquids: Segregate based on the solvent used. Do not mix with aqueous acid waste if the solution contains cyanides or sulfides (unlikely here, but good practice).[1][2]

  • Decontamination: Wipe down bench surfaces with 10% soap solution followed by water. Ethanol is less effective for cleaning sulfonamide salts if they have formed.

Scientific Rationale & Mechanism

The safety protocols above are derived from the chemical structure:

  • Cyclopropyl Group: Increases lipophilicity, potentially enhancing skin absorption compared to simple alkyl amines.[1]

  • Sulfonamide Moiety: A known pharmacophore associated with delayed hypersensitivity reactions (Stevens-Johnson Syndrome in clinical settings, though rare in lab handling, sensitization is a risk).[1][2]

  • Pyrrolidine Ring: A secondary amine that acts as a base. It can react vigorously with electrophiles (acid chlorides, anhydrides).[1][2]

Self-Validating System: To ensure your PPE is working, employ the "Double-Glove Indicator" method during scale-up (>5g): Wear a bright colored nitrile glove (e.g., orange) under a standard blue nitrile glove.[1][2] If the inner glove becomes discolored or wet, breakthrough has occurred.[1]

References

  • BenchChem. Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. (Accessed 2025).[3][4][5] Link[1][2]

  • Sigma-Aldrich. Safety Data Sheet: Pyrrolidine-3-sulfonamide. (Accessed 2025).[3][4][5] Link

  • Fisher Scientific. Safety Data Sheet: Cyclopropylamine. (Accessed 2025).[3][4][5] Link

  • University of Pennsylvania (EHRS). Nitrile Glove Chemical-Compatibility Reference. Link[1][2]

  • PubChem. Compound Summary: N-(cyclopropylmethyl)pyrrolidine-3-sulfonamide hydrochloride.[2] Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.